4-Ethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRKZJMGVSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873555 | |
| Record name | 4-Ethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 4-Ethylpyridine | |
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Vapor Pressure |
2.27 [mmHg] | |
| Record name | 4-Ethylpyridine | |
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CAS No. |
536-75-4, 71077-16-2 | |
| Record name | 4-Ethylpyridine | |
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| Record name | 4-Ethylpyridine | |
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| Record name | Pyridine, C1-3-alkyl derivs. | |
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| Record name | 4-ETHYLPYRIDINE | |
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| Record name | Pyridine, 4-ethyl- | |
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| Record name | 4-ethylpyridine | |
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| Record name | 4-ETHYLPYRIDINE | |
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Foundational & Exploratory
Synthesis of 4-Ethylpyridine: A Mechanistic and Practical Exploration of the Pyridine-Acetic Anhydride Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylpyridine is a pivotal structural motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its preparation, however, circumvents classical electrophilic aromatic substitution routes due to the electron-deficient nature of the pyridine ring. This guide provides an in-depth technical analysis of a robust and historically significant method for synthesizing this compound: the reaction of pyridine with acetic anhydride in the presence of a reducing metal such as zinc or iron. We will dissect the nuanced reaction mechanism, which deviates from simple alkylation pathways and likely proceeds through a series of radical-mediated steps. This document offers field-proven insights into experimental choices, a detailed, validated protocol, and a discussion on regioselectivity and potential side reactions, serving as a comprehensive resource for professionals in drug development and chemical research.
Introduction: The Challenge of Pyridine Functionalization
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[3] However, its electronic properties—specifically the electron-withdrawing nature of the nitrogen atom—deactivate the ring towards electrophilic attack, making Friedel-Crafts type alkylations largely ineffective.[4][5] Consequently, the introduction of alkyl groups requires alternative strategies. While modern methods involving transition-metal-catalyzed C-H functionalization have emerged, classical approaches remain highly relevant due to their cost-effectiveness and scalability.[6][7]
Among these methods, the direct conversion of pyridine to this compound using acetic anhydride and a reducing metal is a particularly intriguing transformation.[8] This guide focuses on elucidating the underlying principles and practical execution of this specific synthesis.
Mechanistic Deep Dive: Beyond Simple Alkylation
The reaction of pyridine with acetic anhydride and a metal like zinc or iron is not a straightforward alkylation. The process is best understood as a multi-step sequence involving activation, reduction, and rearrangement. While the precise mechanism has been a subject of investigation, a plausible pathway involves the formation of radical intermediates.[5]
Step 1: Activation of the Pyridine Ring
Pyridine, a nucleophile, first reacts with the electrophilic acetic anhydride to form the N-acetylpyridinium cation. This initial step is crucial as it activates the pyridine ring, making it susceptible to subsequent transformations.[9]
Step 2: Reductive Cascade and Radical Formation
The core of the synthesis involves the reducing agent. A probable mechanism, particularly when using iron, proceeds as follows[5]:
-
Single Electron Transfer (SET): The N-acetylpyridinium ion undergoes a single electron reduction by the metal (e.g., Fe⁰ to Fe⁺), generating a neutral N-acetylpyridinyl radical.
-
Radical Addition: This radical species is nucleophilic and can add to another molecule of the N-acetylpyridinium cation. This addition preferentially occurs at the 4-position.
-
Intermediate Formation: A subsequent reduction and fragmentation cascade leads to the formation of a key intermediate, a diacetyldihydropyridine derivative.[5]
-
Reduction and Rearomatization: One of the acetyl groups on this intermediate is then reduced by the metal. An intramolecular hydride shift followed by hydrolysis and rearomatization ultimately yields this compound.[5]
This proposed pathway explains the origin of the ethyl group: one acetyl group from the anhydride is reduced in situ to form the final alkyl substituent.
Caption: Proposed mechanistic pathway for this compound synthesis.
Causality Behind Reagent Choices
-
Acetic Anhydride: It serves a dual purpose. It is not the alkylating agent itself, but rather an activating agent that forms the pyridinium salt, and the source of the carbon atoms for the eventual ethyl group via reduction of an acetyl moiety.[5]
-
Zinc or Iron: These metals are chosen for their suitable reduction potential to facilitate the single electron transfer to the N-acetylpyridinium cation. Zinc is a classical choice in many organic reductions, while iron powder has also been patented for this specific transformation.[8][10] The choice can influence reaction kinetics and workup procedures.
Validated Experimental Protocol
The following protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[10] This self-validating system ensures reliability for researchers.
Reagents and Equipment
| Reagent / Equipment | Quantity / Specification | Purpose |
| Pyridine (dry) | 300 g (3.80 moles) | Starting Material |
| Acetic Anhydride | 1500 mL | Activating Agent / Solvent |
| Zinc Dust | 300 g + 120 g + 180 g | Reducing Agent |
| Acetic Acid | 300 mL | Co-solvent / pH Modifier |
| 40% Sodium Hydroxide | ~2 L | Neutralization |
| Potassium Carbonate | ~1.5 - 1.8 kg | Salting out |
| Chloroform | 300 mL | Extraction Solvent |
| 3L & 5L Round-bottom flasks | --- | Reaction & Workup Vessels |
| Mechanical Stirrer | --- | Ensure proper mixing |
| Reflux Condenser | --- | Control temperature |
| Steam Distillation Setup | --- | Initial Purification |
| Fractionating Column | --- | Final Purification |
Step-by-Step Methodology
-
Initial Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer and thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.
-
First Zinc Addition: With vigorous stirring, add 300 g of zinc dust in small portions (5–10 g) over 3 hours. The reaction is exothermic; use a water bath to maintain the temperature between 25–30°C. The mixture will turn green.
-
Second Zinc Addition & Reflux: Add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions. The reaction can become vigorous. Once the addition is complete, reflux the mixture with stirring for 30 minutes.
-
Third Zinc Addition & Final Reflux: Add the final 180 g of zinc dust all at once and continue to reflux for an additional 30 minutes. The solution should now be orange-brown.
-
Work-up: Neutralization & Steam Distillation: Allow the flask to cool. Transfer the contents to a 5-L flask and cautiously neutralize with ~2 L of 40% NaOH solution. Perform a steam distillation, collecting approximately 3 L of distillate.
-
Work-up: Extraction: The distillate will separate into two layers. Saturate the entire distillate with solid potassium carbonate to salt out the organic product. Decant the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.
-
Final Purification: Combine the organic layer and the chloroform extracts. Purify by fractional distillation. After a forerun of chloroform and unreacted pyridine, this compound is collected at 166-168°C. The expected yield is 125-140 g (31-34%).
Safety Advisory: This reaction is exothermic and can become violent, especially during the second zinc addition. Perform in a well-ventilated fume hood with appropriate personal protective equipment. Handle pyridine and acetic anhydride with care as they are corrosive and toxic.
Caption: Step-by-step experimental workflow for this compound synthesis.
Discussion: Regioselectivity and Field Insights
The Question of Regioselectivity
A critical aspect of pyridine functionalization is controlling the position of substitution. In radical additions to protonated or activated pyridinium species, attack is highly favored at the C2 and C4 positions due to the distribution of the lowest unoccupied molecular orbital (LUMO).[11] The preference for the 4-position in this specific synthesis over the 2-position is likely influenced by steric factors. The N-acetyl group provides significant steric hindrance around the C2 and C6 positions, thereby directing the incoming radical species towards the more accessible C4 position.
Side Reactions and Purification Strategy
-
2-Ethylpyridine Formation: The formation of the 2-ethyl isomer is a potential side reaction, although it is typically the minor product.
-
Over-reduction/Polymerization: The highly reactive radical intermediates can potentially lead to oligomeric or polymeric byproducts.
-
Purification: The multi-step purification is essential for isolating the product with high purity. Steam distillation is effective for separating the volatile product from inorganic salts and non-volatile tars. Salting out with potassium carbonate dramatically reduces the solubility of this compound in water, improving recovery.[10] Finally, fractional distillation is necessary to separate the product from unreacted pyridine and any 2-ethylpyridine isomer.
Conclusion
The synthesis of this compound from pyridine and acetic anhydride is a powerful example of a classical transformation that leverages a complex, non-intuitive reaction pathway. By activating the pyridine ring as an N-acetylpyridinium salt and employing a reducing metal, the reaction proceeds through a putative radical mechanism to install an ethyl group, a feat not achievable by standard electrophilic substitution. The detailed protocol, grounded in the trusted Organic Syntheses procedures, provides a reliable method for laboratory-scale preparation. For researchers in drug development, understanding the causality behind this and similar reactions is paramount for the rational design of synthetic routes to novel pyridine-based therapeutics.
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Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
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A Spectroscopic Guide to 4-Ethylpyridine: Structural Elucidation via NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethylpyridine (CAS No. 536-75-4), a key heterocyclic compound with applications ranging from pharmaceutical synthesis to materials science. As the complexity of molecular frameworks in drug development and chemical manufacturing increases, unambiguous structural verification is paramount. This document serves as a comprehensive resource for researchers and scientists, detailing the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating insights from ¹H NMR, ¹³C NMR, vibrational spectroscopy, and mass fragmentation patterns, we present a holistic approach to confirming the molecular identity and purity of this compound, grounded in fundamental principles and validated by data from authoritative spectral libraries.
Introduction to this compound
This compound (C₇H₉N, Molar Mass: 107.15 g/mol ) is an aromatic heterocyclic organic compound consisting of a pyridine ring substituted with an ethyl group at the para position.[1][2] Its physical properties, such as being a liquid with a characteristic obnoxious odor that may turn brown upon standing if not pure, necessitate careful handling and storage.[1][2] The structural integrity of this compound is the foundation of its reactivity and suitability for various applications, including its use as a building block in the synthesis of agrochemicals and pharmaceuticals.[3]
Spectroscopic techniques are indispensable for the verification of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns. Together, these methods provide a self-validating system for structural confirmation, crucial for quality control, reaction monitoring, and regulatory compliance.
Sources
An In-depth Technical Guide to the Basicity of 4-Ethylpyridine and its Derivatives for Drug Development Professionals
Executive Summary
The basicity of the pyridine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. As quantified by the pKa of its conjugate acid, this property governs solubility, membrane permeability, and target engagement. This guide provides an in-depth analysis of the factors modulating pyridine basicity, with a specific focus on 4-ethylpyridine. We will explore the nuanced interplay of electronic and steric effects by comparing this compound to a range of derivatives, including those with varying alkyl substituents, positional isomers, and electron-withdrawing groups. Furthermore, this document furnishes a field-proven, self-validating protocol for the potentiometric determination of pKa, empowering researchers to generate precise and reliable data for drug design and development programs.
The Fundamentals of Pyridine Basicity
Pyridine's basicity originates from the lone pair of electrons on its nitrogen atom. Unlike in pyrrole, where the nitrogen lone pair is part of the aromatic sextet, pyridine's lone pair resides in an sp² hybrid orbital, perpendicular to the π-system.[1][2] This makes it available for protonation by an acid, forming the pyridinium cation.
The strength of a pyridine base is inversely related to the acidity of its conjugate acid, the pyridinium ion. This relationship is quantified by the pKa value. A higher pKa indicates a weaker conjugate acid, and therefore, a stronger base .[3] Unsubstituted pyridine has a pKa of approximately 5.23, serving as a crucial benchmark for evaluating the effect of substituents.[4]
Modulating Basicity: A Deep Dive into Substituent Effects
The introduction of substituents onto the pyridine ring can dramatically alter the electron density at the nitrogen atom, thereby tuning its basicity. These modifications are primarily governed by a combination of electronic (inductive and resonance) and steric effects.
-
Inductive Effects (I): Transmitted through sigma (σ) bonds, this effect relates to the electronegativity of atoms.
-
Positive Inductive Effect (+I): Electron-donating groups, such as alkyl groups (e.g., methyl, ethyl), push electron density towards the ring, increasing the electron density on the nitrogen. This enhances the availability of the lone pair for protonation, resulting in increased basicity (higher pKa).[5][6][7]
-
Negative Inductive Effect (-I): Electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, pull electron density away from the ring, decreasing the electron density on the nitrogen and making it a weaker base (lower pKa).[6][8]
-
-
Resonance (Mesomeric) Effects (M): Occurring in conjugated systems, this effect involves the delocalization of π-electrons.
-
Positive Resonance Effect (+M): Substituents with lone pairs (e.g., -NH₂) can donate electron density into the ring's π-system, increasing basicity.
-
Negative Resonance Effect (-M): Groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the ring via resonance, significantly decreasing basicity.[9][10] Typically, resonance effects are more powerful than inductive effects when they are in opposition.
-
-
Steric Hindrance: Bulky substituents located at the ortho-positions (C2 or C6) can physically obstruct the nitrogen's lone pair, impeding its ability to accept a proton. This steric strain can also interfere with the solvation of the resulting pyridinium ion, destabilizing it and thereby decreasing the basicity of the parent molecule.[5][11][12]
Caption: Factors influencing pyridine basicity.
Comparative Analysis of this compound
To contextualize the basicity of this compound, we will compare it against other key derivatives. The substituent is placed at the 4-position (para) in the initial comparisons to minimize steric effects and isolate the electronic contributions.
Effect of Alkyl Chain Length and Branching
Comparing pyridine with its 4-alkyl derivatives clearly demonstrates the +I effect.
-
Pyridine (pKa ≈ 5.23): The baseline.[4]
-
4-Methylpyridine (pKa ≈ 6.02): The methyl group's +I effect donates electron density, increasing basicity by nearly a full pKa unit compared to pyridine.[13]
-
This compound (pKa ≈ 5.87): The ethyl group also exhibits a +I effect, making this compound a significantly stronger base than pyridine. Its basicity is very similar to, though slightly less than, that of 4-methylpyridine.
-
4-tert-Butylpyridine (pKa ≈ 5.99): The bulky tert-butyl group, a strong electron-donating group, confers a similar increase in basicity to the methyl group.
The data shows that while all 4-alkyl groups increase basicity through their electron-donating inductive effects, the magnitude of this effect does not scale linearly with size after the methyl group.
Effect of Positional Isomerism
The position of the ethyl group has a subtle but important impact on basicity.
-
This compound (pKa ≈ 5.87): The substituent is distant from the nitrogen, and its electronic (+I) effect is the dominant factor.
-
3-Ethylpyridine (pKa ≈ 5.80): The ethyl group at the meta-position still exerts a +I effect, but it is less effective at increasing electron density at the nitrogen compared to the para-position.
-
2-Ethylpyridine (pKa ≈ 5.89): At the ortho-position, the ethyl group's +I effect is strong. However, there might be a minor, competing steric effect that hinders solvation of the conjugate acid, though in the case of an ethyl group, this effect is minimal compared to bulkier substituents.
Comparison with Electron-Withdrawing Groups (EWGs)
Contrasting this compound with derivatives bearing EWGs starkly illustrates the power of -I and -M effects.
-
This compound (pKa ≈ 5.87): Strong base due to +I effect.
-
4-Chloropyridine (pKa ≈ 3.18, predicted): The electronegative chlorine atom exerts a powerful -I effect, withdrawing electron density from the ring and drastically reducing the nitrogen's basicity.
-
4-Nitropyridine (pKa ≈ 1.61): The nitro group is one of the strongest EWGs, operating through both a -I and a potent -M effect. It severely depletes electron density on the nitrogen, making 4-nitropyridine a very weak base.
Data Summary: pKa Values of Pyridine Derivatives
| Compound | Substituent | Position | pKa of Conjugate Acid | Primary Effect(s) |
| Pyridine | -H | - | 5.23[4] | Reference |
| 4-Methylpyridine | -CH₃ | 4 | 6.02[13] | +I |
| This compound | -CH₂CH₃ | 4 | 5.87 | +I |
| 4-tert-Butylpyridine | -C(CH₃)₃ | 4 | 5.99 | +I |
| 3-Ethylpyridine | -CH₂CH₃ | 3 | 5.80 | +I |
| 2-Ethylpyridine | -CH₂CH₃ | 2 | 5.89 | +I, minor steric |
| 4-Chloropyridine | -Cl | 4 | ~3.18 (Predicted) | -I, +M (weak) |
| 4-Nitropyridine | -NO₂ | 4 | 1.61 | -I, -M |
Field-Proven Methodology: pKa Determination by Potentiometric Titration
Accurate pKa determination is critical. Potentiometric titration is a robust and widely used method for this purpose.[4] The protocol described below is a self-validating system designed for precision and reproducibility.
Causality Behind Experimental Choices
-
High Purity Analyte: The accuracy of the titration is contingent on the purity of the compound being analyzed. Impurities can buffer or react with the titrant, skewing the inflection point.
-
Carbonate-Free Titrant: Solutions of strong bases like NaOH readily absorb atmospheric CO₂, forming carbonate. Carbonate is a weak base that can interfere with the titration curve, particularly for weakly basic amines.[4]
-
Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using an inert salt like KCl maintains a constant ionic background, ensuring that pH changes are solely due to the acid-base reaction.[13]
-
Nitrogen Purge: This removes dissolved CO₂ from the analyte solution, preventing it from reacting with the basic titrant and creating a false buffer region.[13]
-
Multi-Point Calibration: Calibrating the pH meter across a range (e.g., pH 4, 7, 10) ensures the electrode response is linear and accurate over the entire pH range of the titration.[13]
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Analyte Solution (approx. 1-10 mM): Accurately weigh a sufficient amount of the pyridine derivative (high purity) and dissolve it in a known volume of deionized, CO₂-free water.
-
Titrant (0.1 M HCl): Prepare and standardize a hydrochloric acid solution against a primary standard (e.g., anhydrous sodium carbonate).
-
Ionic Strength Adjuster (0.15 M KCl): Prepare a solution of potassium chloride in deionized water.[13]
-
-
Instrument Setup and Calibration:
-
Calibrate the potentiometer and combined pH electrode using standard aqueous buffers (pH 4.01, 7.00, and 10.01).[13] Ensure the slope is within the acceptable range (typically 95-105%).
-
Set up the titration vessel on a magnetic stirrer.
-
-
Titration Procedure:
-
Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into the titration vessel. Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and the tip of the automated burette containing the standardized HCl titrant into the solution.
-
Begin stirring at a moderate, constant speed.
-
Purge the solution with a gentle stream of nitrogen for 5-10 minutes before starting and maintain a nitrogen blanket over the solution throughout the titration.[13]
-
Start the titration. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, waiting for the reading to stabilize (e.g., drift < 0.01 pH units/minute).[13]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Vₑ / 2).
-
-
Validation:
-
Perform the titration in triplicate to ensure reproducibility.[13] The standard deviation of the pKa values should be minimal (<0.05 units).
-
Run a blank titration (without the analyte) to confirm there are no interfering species in the solvent or reagents.
-
Caption: Experimental workflow for pKa determination.
Conclusion and Application in Drug Development
The basicity of this compound (pKa ≈ 5.87) is a direct consequence of the electron-donating inductive effect of the ethyl group, making it a stronger base than unsubstituted pyridine. Its basicity is comparable to other small 4-alkylpyridines like 4-methylpyridine and 4-tert-butylpyridine, and significantly higher than derivatives bearing electron-withdrawing groups. Understanding these structure-basicity relationships is not merely an academic exercise; it is fundamental to the rational design of drug candidates. The pKa of a molecule dictates its charge state at physiological pH (≈7.4), which in turn critically influences:
-
Solubility: Ionized species are generally more water-soluble.
-
Absorption and Permeability: The balance between neutral and charged forms affects passage through biological membranes (Lipinski's Rule of Five).
-
Target Binding: The charge state can be crucial for electrostatic interactions with the active site of a protein.
-
Off-Target Effects: Unintended interactions, such as binding to hERG channels, can sometimes be modulated by tuning basicity.
The principles and methodologies outlined in this guide provide drug development professionals with the foundational knowledge and practical tools to precisely measure and intelligently modulate the basicity of pyridine-containing compounds, paving the way for the design of safer and more efficacious therapeutics.
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LookChem. (n.d.). Cas 1124-33-0,4-Nitropyridine N-oxide. Retrieved from [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent effects on the basicity of sterically hindered pyridines. Retrieved from [Link]
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Química Organica.org. (n.d.). basicity of pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylpyridine. National Institutes of Health. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]
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PubChem. (n.d.). 3-Ethylpyridine. National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethylpyridine (CAS 536-75-4)
Abstract
4-Ethylpyridine (CAS No. 536-75-4) is a heterocyclic aromatic organic compound with significant utility across diverse scientific disciplines. As a derivative of pyridine, its chemical properties are dictated by the electron-withdrawing nature of the nitrogen atom in the aromatic ring and the presence of the C4-ethyl substituent. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis and purification methodologies, spectroscopic signature, and core reactivity. Furthermore, it delves into its critical applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, and its role as a ligand in coordination chemistry. This document is intended to serve as a foundational resource for professionals engaged in research and development, offering field-proven insights and detailed protocols to support laboratory applications.
Core Physicochemical & Structural Properties
This compound is a colorless to pale yellow liquid at room temperature, possessing a powerful and distinctive, often described as obnoxious, odor.[1][2][3] Its structural and electronic properties are foundational to its reactivity and applications. The lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, which imparts basic properties to the molecule.[3]
Chemical Structure
The molecule consists of a pyridine ring substituted with an ethyl group at the para-position (C4) relative to the nitrogen atom.
Figure 1: Chemical Structure of this compound.
Physicochemical Data
The quantitative properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification protocols, and safe handling procedures.
| Property | Value | Source(s) |
| CAS Number | 536-75-4 | [2][4][5] |
| Molecular Formula | C₇H₉N | [4][5] |
| Molecular Weight | 107.15 g/mol | [1][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [4][7][8] |
| Boiling Point | 168-170 °C | [1][6][7][9] |
| Melting Point | -91 °C | [9][10] |
| Density | 0.942 g/mL at 25 °C | [6][7][9] |
| Refractive Index (n²⁰/D) | ~1.501 | [6][7][9] |
| pKa (of conjugate acid) | 5.87 (at 25 °C) | [4][10] |
| Water Solubility | 34 g/L to 107 g/L | [4][11] |
| Flash Point | 47.78 °C - 50 °C (closed cup) | [6][8] |
| Vapor Pressure | 2.27 mmHg at 25 °C | [2][8] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established routes. Historically, it was isolated from coal tar, but industrial production relies on chemical synthesis.[12] A common and reliable laboratory-scale production method involves the reduction of a corresponding ketone.[7][10]
Synthetic Pathway: Wolff-Kishner Reduction
One of the primary methods for producing this compound is the Wolff-Kishner reduction of 4-acetylpyridine.[7][10] This reaction specifically removes the carbonyl oxygen, converting the acetyl group to an ethyl group without reducing the pyridine ring. The choice of this method is based on its high selectivity for the carbonyl group under basic conditions, which is compatible with the pyridine moiety.
Figure 2: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be performed with appropriate engineering controls and personal protective equipment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Initial Reaction: Charge the flask with 4-acetylpyridine, diethylene glycol (as a high-boiling solvent), and an excess of hydrazine hydrate.
-
Hydrazone Formation: Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours to ensure the complete formation of the 4-acetylpyridine hydrazone intermediate.
-
Base Addition: Cool the mixture slightly and carefully add potassium hydroxide pellets. The KOH acts as the catalyst for the reduction.
-
Decomposition: Replace the reflux condenser with a distillation head. Slowly heat the mixture to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser.
-
Reduction: Maintain the mixture at this high temperature for 3-4 hours. During this time, the hydrazone decomposes under the basic conditions, releasing nitrogen gas and forming the ethyl group.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.
Purification Methods
For applications requiring high purity, this compound can be further purified.[4][7]
-
Fractional Distillation: The most common method. Drying the liquid over barium oxide (BaO) prior to distillation is recommended to remove residual water.[4][7]
-
Picrate Salt Formation: For exacting purity, the compound can be converted to its picrate salt by treatment with picric acid. The salt is then recrystallized from a suitable solvent (e.g., ethanol). The purified salt is subsequently treated with a strong base (e.g., NaOH solution) to regenerate the free this compound, which is then extracted and distilled.[7] This method is self-validating as the crystalline nature of the salt ensures high purity of the regenerated base.
Spectroscopic & Analytical Characterization
Unambiguous identification and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature. Key expected signals include a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and two distinct doublets in the aromatic region corresponding to the protons at the C2/C6 and C3/C5 positions of the pyridine ring.[13][14]
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two aliphatic carbons and the four aromatic carbons (with C2/C6 and C3/C5 being equivalent).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both the aromatic ring and the ethyl group, as well as C=C and C=N stretching vibrations within the pyridine ring.[15][16]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (107.15 g/mol ).[15][17]
-
Gas Chromatography (GC): GC is an effective method for assessing purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[15]
Figure 3: Workflow for the analytical characterization of this compound.
Reactivity and Applications in Synthesis
The chemical utility of this compound stems from the reactivity of the pyridine ring and the attached ethyl group.
Core Reactivity
-
Basicity: The nitrogen atom's lone pair makes this compound a moderately strong base (pKa of conjugate acid ≈ 5.87), readily forming pyridinium salts with acids.[4][10]
-
Nucleophilicity: The nitrogen atom is a good nucleophile, allowing for N-alkylation and N-acylation reactions.
-
Ligand Formation: It serves as a monodentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its interaction with Zn-porphyrin has been noted.[3][7]
-
Side-Chain Reactivity: While the pyridine ring is generally resistant to oxidation, the ethyl group can undergo oxidation under strong conditions.
The pyridine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution, which would require harsh conditions and would primarily direct to the C3/C5 positions.
Applications as a Synthetic Building Block
This compound is a key intermediate in the synthesis of more complex molecules.[3][4][18]
-
Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[19] this compound serves as a starting material for introducing a 4-pyridylethyl moiety or as a precursor to other functionalized pyridines used in drug synthesis.[4][18][20]
-
Agrochemicals: It is a precursor for various herbicides and pesticides.[4]
-
Polymers and Materials: It is used as a monomer in polymer chemistry.[4][7] Its derivatives can be used to create functional polymers or materials with specific electronic or coordination properties.
-
Dyes: The pyridine ring is a component of some classes of dyes.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4][8]
Hazard Identification
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | [2][6][21] |
| Skin Irritation | H315 | Causes skin irritation | [2][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][6] |
| STOT-SE | H335 | May cause respiratory irritation | [6][22] |
| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled | [23] |
| Acute Toxicity | H311 | Toxic in contact with skin | [23] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[22][23] Use explosion-proof electrical and lighting equipment.[21][22]
-
Handling: Keep away from heat, sparks, and open flames.[21][24] Use non-sparking tools and take precautionary measures against static discharge.[21][22] Avoid contact with skin, eyes, and clothing.[22]
-
PPE: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][8][23] A face shield and a respirator with an appropriate organic vapor cartridge may be necessary for larger quantities or in case of insufficient ventilation.[6]
Storage and Incompatibilities
-
Storage: Store in a designated flammables area in a tightly closed container.[4][21][22] The storage location should be cool, dry, and well-ventilated.[4][22]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[22]
Conclusion
This compound is a foundational chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its role as a versatile building block in the pharmaceutical and agrochemical industries is particularly noteworthy. A thorough understanding of its synthesis, purification, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in research and development settings. The analytical methods described provide a robust framework for ensuring the quality and identity of the material, which is the cornerstone of reproducible scientific outcomes.
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An In-depth Technical Guide to the Physical Constants of 4-Ethylpyridine
This guide provides a comprehensive overview of the critical physical constants of 4-Ethylpyridine, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these properties, offering not just data but also the methodologies for their empirical verification. Understanding these fundamental characteristics is paramount for the safe handling, quality control, and successful application of this compound in synthetic chemistry and pharmaceutical manufacturing.
Introduction: The Significance of this compound in Scientific Research
This compound, a heterocyclic aromatic organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The pyridine moiety, with its basic nitrogen atom, imparts unique electronic and solubility characteristics to molecules, making it a favored scaffold in medicinal chemistry.[3] Accurate knowledge of its physical properties, such as boiling point and density, is a cornerstone for its application. These constants are critical for:
-
Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on boiling point data.
-
Reaction Stoichiometry: Precise density values are essential for converting between mass and volume, ensuring accurate molar ratios in chemical reactions.
-
Safety and Handling: Understanding the boiling point is crucial for assessing the volatility and flammability of the compound, informing safe storage and handling procedures.[4][5]
-
Process Development: In industrial settings, these physical constants are vital for the design and optimization of manufacturing processes.
Core Physical Constants of this compound
The boiling point and density of this compound have been well-established through various independent studies and are documented in numerous chemical databases and safety data sheets. A summary of these values is presented below.
| Physical Constant | Value | Conditions | Source(s) |
| Boiling Point | 168 °C | at 760 mmHg (standard atmospheric pressure) | [6][7] |
| 164-170 °C | [8] | ||
| 169.6-170.0 °C | at 750 mmHg | [9] | |
| Density | 0.942 g/mL | at 25 °C | [7] |
| 0.942 | [4] | ||
| 0.9404 g/cm³ | at 22 °C | [9] |
Experimental Determination of Physical Constants
To ensure the purity and identity of a substance, experimental verification of its physical constants is a standard laboratory practice. The following sections detail the methodologies for determining the boiling point and density of this compound.
Boiling Point Determination: The Capillary Method
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.[10][11]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. The temperature at which this occurs is the boiling point.
Experimental Protocol:
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Sample Introduction: Place a small amount (a few milliliters) of this compound into a fusion tube.
-
Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.
-
Heating: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block).
-
Observation: Heat the bath slowly and observe the capillary tube. Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.
-
Confirmation: To confirm the boiling point, allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.
Causality of Experimental Choices:
-
Slow Heating: Gradual heating ensures thermal equilibrium between the liquid, the vapor, and the thermometer, leading to an accurate temperature reading.
-
Inverted Capillary Tube: This creates a small, enclosed space to observe the vapor pressure changes of the liquid relative to the atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Density Determination: The Pycnometer Method
The density of a liquid can be accurately determined using a pycnometer, a small glass flask with a precise volume.
Principle: Density is defined as mass per unit volume.[13] By accurately measuring the mass of a known volume of liquid, its density can be calculated. A pycnometer allows for the precise measurement of a fixed volume.
Experimental Protocol:
-
Clean and Dry: Thoroughly clean and dry the pycnometer.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
Causality of Experimental Choices:
-
Use of a Pycnometer: This specialized glassware is designed to hold a very precise and reproducible volume, minimizing errors in volume measurement.
-
Calibration with Water: Water is used as a standard for calibration because its density at various temperatures is well-documented and readily available.
Caption: Workflow for Density Determination.
Conclusion
The physical constants of boiling point and density are indispensable for the effective and safe utilization of this compound in research and industrial applications. This guide has provided both the established values for these constants and detailed, field-proven methodologies for their experimental verification. By adhering to these protocols, scientists can ensure the quality and purity of their materials, leading to more reliable and reproducible results in their synthetic endeavors.
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4-Ethylpyridine: A Versatile Pyridine Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpyridine, a heterocyclic aromatic organic compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis.[1] Its unique structural features, characterized by a pyridine ring substituted with an ethyl group at the 4-position, impart a distinct reactivity profile that synthetic chemists can strategically exploit.[1][2] The presence of the basic nitrogen atom within the aromatic ring, coupled with the reactivity of the ethyl group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of complex molecular architectures, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and functional materials. By delving into detailed experimental protocols and mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including aspects of reaction setup, purification, and storage. This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [3] |
| Molecular Weight | 107.15 g/mol | [3] |
| Boiling Point | 168 °C | [2] |
| Melting Point | -91 °C | [2] |
| Density | 0.942 g/mL at 25 °C | [2] |
| Refractive Index | 1.501 (at 20 °C) | [2] |
| pKa | 5.87 (+1) at 25°C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired scale and available starting materials. A classical and well-documented laboratory-scale synthesis involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.[4]
Experimental Protocol: Synthesis via Wibaut-Arens Reaction
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Pyridine (dry)
-
Acetic anhydride
-
Zinc dust (activated)
-
Acetic acid
-
40% aqueous sodium hydroxide solution
-
Solid potassium carbonate
-
Chloroform
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.[4]
-
With vigorous stirring, add 300 g (4.6 gram atoms) of activated zinc dust in small portions over 3 hours, maintaining the reaction temperature between 25°C and 30°C using a cooling bath as necessary.[4] The reaction mixture will turn green.[4]
-
After the initial zinc addition, add 300 mL of acetic acid and attach a reflux condenser.[4]
-
Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction is exothermic and may become vigorous.[4]
-
Reflux the mixture with stirring for 30 minutes.[4]
-
Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.[4] The solution will turn orange-brown.[4]
-
Allow the flask to cool and transfer the contents to a 5-L round-bottomed flask.[4]
-
Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.[4]
-
Steam distill the mixture until approximately 3 L of distillate is collected.[4]
-
Saturate the distillate, which will have separated into two layers, with 1.5–1.8 kg of solid potassium carbonate.[4]
-
Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform.[4]
-
Combine the organic layer and the chloroform extracts.[4]
-
Fractionally distill the combined organic phase to yield this compound.[4]
Key Reactions and Applications in Organic Synthesis
The reactivity of this compound can be broadly categorized into reactions involving the pyridine ring and those involving the ethyl group. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the ring, allowing for N-alkylation and the formation of pyridinium salts. The ethyl group, on the other hand, can undergo oxidation, dehydrogenation, and condensation reactions.
Synthesis of 4-Vinylpyridine
4-Vinylpyridine is a valuable monomer in polymer science and a versatile intermediate in organic synthesis. It can be prepared from this compound via catalytic dehydrogenation or through a two-step process involving hydroxylation followed by dehydration.
This method involves the reaction of 4-picoline with formaldehyde to generate 4-pyridineethanol, which is then dehydrated.[5] Although starting from 4-picoline, this highlights a common strategy for generating a vinyl group from an alkyl substituent on a pyridine ring. A similar approach can be envisioned starting from this compound to generate a substituted vinylpyridine.
Materials:
-
4-Picoline
-
Paraformaldehyde
-
Sodium hydroxide (dehydrating agent)
-
p-tert-Butylcatechol (TBC, polymerization inhibitor)
Procedure:
-
Synthesis of 4-Pyridineethanol: In a suitable reactor, combine 4-picoline and paraformaldehyde. Heat the mixture at 105-110°C under normal pressure for 45-70 hours.[6]
-
Dehydration: In a separate dehydration reactor, add sodium hydroxide, TBC, and water. Heat the mixture to 180°C with stirring.[6]
-
Slowly add the 4-pyridineethanol to the hot mixture. The dehydration reaction will produce 4-vinylpyridine and water.[6]
-
The 4-vinylpyridine is then purified by vacuum distillation.[6]
Logical Workflow for 4-Vinylpyridine Synthesis
Caption: Synthetic route from this compound to isoniazid.
Formation of Pyridinium Ylides
The nitrogen atom in this compound can be readily alkylated to form pyridinium salts. Subsequent deprotonation of a carbon atom adjacent to the positively charged nitrogen generates a pyridinium ylide. These ylides are versatile 1,3-dipoles and are widely used in cycloaddition reactions to construct various heterocyclic systems.
This is a generalized protocol based on the known reactivity of pyridinium ylides. [7] Materials:
-
This compound
-
An appropriate alkyl halide (e.g., methyl 2-bromoacetate)
-
A suitable dipolarophile (e.g., an activated alkyne or alkene)
-
A base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Formation of the Pyridinium Salt: In a round-bottomed flask, dissolve this compound in an anhydrous solvent. Add the alkyl halide and stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (can be monitored by TLC or NMR). The salt may precipitate from the solution.
-
In situ Generation of the Ylide and Cycloaddition: To the suspension or solution of the pyridinium salt, add the dipolarophile and the base. Stir the reaction mixture at room temperature or with heating. The base will deprotonate the pyridinium salt to form the ylide in situ, which will then react with the dipolarophile in a [3+2] cycloaddition reaction.
-
Workup and Purification: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired heterocyclic product.
Applications in Agrochemicals and Pharmaceuticals
This compound and its derivatives are important intermediates in the synthesis of a variety of agrochemicals and pharmaceuticals. [1][8]For instance, the pyridine moiety is a common scaffold in many bioactive molecules. While specific, detailed industrial protocols are often proprietary, the chemical transformations described above are fundamental to the construction of these complex molecules. The synthesis of the beta-lactam antibiotic piperacillin, for example, utilizes an intermediate derived from 4-ethyl-2,3-dioxopiperazine. [9]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual reactivity, stemming from the pyridine ring and the ethyl group, provides a rich platform for the construction of a wide array of functionalized molecules. From the synthesis of important monomers like 4-vinylpyridine to its role as a precursor for key pharmaceutical intermediates such as isonicotinic acid, this compound continues to be an indispensable tool for synthetic chemists. A thorough understanding of its properties, reactivity, and handling is crucial for unlocking its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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This compound - Organic Syntheses Procedure. Retrieved from [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025, August 6). Retrieved from [Link]
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Pyridinium Ylids in Heterocyclic Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
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A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]
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Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. Retrieved from [Link]
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Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. Retrieved from [Link]
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Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC - NIH. (2016, March 10). Retrieved from [Link]
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Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals - ResearchGate. (2021, January 8). Retrieved from [Link]
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4-Vinylpyridine | C7H7N | CID 7502 - PubChem. Retrieved from [Link]
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Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. Retrieved from [Link]
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Exploring Supramolecular Chemistry as an Innovative Strategy for Pyridine Guest Separations When Employing a TADDOL Derivative as the Host Compound - ACS Publications. Retrieved from [Link]
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(PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021, January 29). Retrieved from [Link]
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A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles - RSC Publishing. Retrieved from [Link]
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Synthesis and Chemistry of Agrochemicals IV 9780841230910, 9780841215092, 0-8412-3091-9 - DOKUMEN.PUB. Retrieved from [Link]
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Dihypoiodites stabilised by this compound through O–I–N halogen bonds - RSC Publishing. Retrieved from [Link]
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Mechanistic Insight into Peroxydisulfate Reactivity: Oxidation of the cis,cis-[Ru(bpy)2(OH2)]2O(4+) "Blue Dimer" - PubMed. (2015, June 18). Retrieved from [Link]
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Enabling the terpyridine ligand motif for Ir-based solid molecular catalysts. (2025, March 4). Retrieved from [Link]
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A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine Emanuele Moioli1,2, Leo Schmid2, Peter Wasserscheid1, Hannsj - ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 4-Ethylpyridine as a Ligand in Coordination Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 4-Ethylpyridine (4-EtPy) as a versatile N-donor ligand in coordination chemistry. We delve into the fundamental electronic and steric properties of 4-EtPy that govern its coordination behavior. This guide offers field-proven, step-by-step protocols for the synthesis of both discrete molecular complexes and coordination polymers incorporating 4-EtPy. Furthermore, we outline the essential characterization techniques and discuss key applications in catalysis and materials science, grounding all claims in authoritative references.
Introduction: The Unique Profile of this compound in Coordination Chemistry
Pyridine and its derivatives are foundational ligands in the field of coordination chemistry, prized for their stability and versatile coordination capabilities stemming from the lone pair of electrons on the nitrogen atom.[1][2] this compound (C₇H₉N) is a substituted pyridine featuring an ethyl group at the para-position of the aromatic ring.[3] This substitution is not merely decorative; it critically modulates the ligand's electronic properties. The ethyl group is an electron-donating group (EDG) via induction, which increases the electron density on the pyridine ring and, consequently, enhances the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine.[2] This heightened basicity often leads to stronger metal-ligand bonds, influencing the stability, reactivity, and spectroscopic properties of the resulting coordination complexes.
This guide explores the practical application of these properties, providing a framework for the rational design and synthesis of novel this compound-metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 536-75-4 | [4][5] |
| Molecular Formula | C₇H₉N | [3][4][6] |
| Molecular Weight | 107.15 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Boiling Point | ~168 °C | [5][6] |
| Melting Point | -91 °C | [6][8] |
| Density | ~0.942 g/mL at 25 °C | [5][6] |
| pKa (of conjugate acid) | 5.87 | [7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3][9] |
Synthesis of this compound Coordination Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (temperature, atmosphere) is critical and dictates the final product's geometry, nuclearity, and crystallinity.
Diagram 1: General Synthesis Workflow
Caption: General experimental workflow for synthesizing this compound metal complexes.
Protocol 1: Synthesis of a Discrete Octahedral Complex - Dichlorotetrakis(this compound)cobalt(II), [CoCl₂(4-EtPy)₄]
This protocol describes the synthesis of a classic mixed-ligand octahedral complex, which serves as an excellent model for demonstrating fundamental coordination principles.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (4-EtPy), 98%
-
Ethanol, 200 proof
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula and syringes
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 100 mL Schlenk flask, dissolve CoCl₂·6H₂O (238 mg, 1.0 mmol) in 20 mL of ethanol. The solution will be pale pink.
-
Scientist's Note: Using the hexahydrate is acceptable, but for air-sensitive syntheses, anhydrous salts are preferred. The ethanol serves as a good solvent for both the polar metal salt and the organic ligand.
-
-
Reaction Setup:
-
Degas the cobalt solution by bubbling argon or nitrogen through it for 15 minutes while stirring. This is good practice to remove dissolved oxygen, although Co(II) is relatively stable.
-
In a separate vial, add this compound (472 µL, 4.2 mmol).
-
Rationale: A slight excess of the 4-EtPy ligand (4.2 eq.) is used to ensure the formation of the tetrakis-substituted complex and to drive the reaction to completion, following Le Châtelier's principle.
-
-
Complex Formation:
-
Using a syringe, slowly add the this compound to the stirring cobalt solution under an inert atmosphere.
-
Observe the immediate color change from pink to a deep blue or purple, indicating the formation of a new cobalt complex.
-
Heat the reaction mixture to 60 °C and stir for 2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the resulting crystalline solid by vacuum filtration.
-
Wash the solid sequentially with two small portions (5 mL each) of cold ethanol, followed by one portion (10 mL) of diethyl ether.
-
Rationale: The cold ethanol wash removes unreacted starting materials, while the diethyl ether wash helps to remove residual ethanol and aids in drying, as it is highly volatile.
-
-
Drying and Storage:
-
Dry the product under high vacuum for at least 4 hours.
-
Store the final product, a crystalline solid, in a desiccator.
-
Validation:
-
FT-IR Spectroscopy: Compare the spectrum of the product with that of free 4-EtPy. Expect a shift of the C=N stretching vibration (typically around 1595 cm⁻¹) to a higher wavenumber upon coordination to the cobalt center.
-
UV-Vis Spectroscopy: A solution of the complex in a non-coordinating solvent should exhibit d-d transitions characteristic of an octahedral Co(II) center.
-
Elemental Analysis: The calculated elemental percentages (C, H, N) for C₂₈H₃₆Cl₂CoN₄ should match the experimental results within an acceptable margin (±0.4%).
Protocol 2: Solvothermal Synthesis of a this compound-Containing Coordination Polymer
This protocol outlines a general approach for synthesizing a Metal-Organic Framework (MOF) or coordination polymer where 4-EtPy acts as a terminal or modulating ligand, a common strategy to control dimensionality and crystal growth.[10][11]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound (4-EtPy)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave or a sealed glass vial
-
Programmable oven
Step-by-Step Methodology:
-
Precursor Solution:
-
In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (149 mg, 0.5 mmol) and terephthalic acid (83 mg, 0.5 mmol) in 10 mL of DMF.
-
Add this compound (107 µL, 1.0 mmol) to the solution.
-
Scientist's Note: In MOF synthesis, pyridines can act as "modulators." They compete with the primary linker (terephthalic acid) for coordination sites on the metal, slowing down crystal growth and often leading to larger, higher-quality crystals.
-
-
Solvothermal Reaction:
-
Cap the vial tightly. If using an autoclave, seal it according to the manufacturer's instructions.
-
Place the vessel in a programmable oven.
-
Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool slowly to room temperature over 12 hours.
-
Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the formation of thermodynamically stable, crystalline products.[11] Slow cooling is crucial for obtaining well-defined single crystals.
-
-
Product Isolation and Activation:
-
Carefully open the reaction vessel and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL), allowing them to soak for at least 1 hour each time.
-
Finally, wash with a more volatile solvent like acetone (2 x 10 mL).
-
Rationale: The washing steps are critical to remove unreacted starting materials and high-boiling DMF solvent trapped within the pores of the framework. This "solvent exchange" is the first step in MOF activation.
-
-
Drying (Activation):
-
To activate the MOF (i.e., remove guest solvent molecules from the pores), heat the sample under dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA), typically around 150-200 °C.
-
Validation:
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of the bulk product should match the simulated pattern from a single-crystal X-ray diffraction structure, confirming phase purity.
-
Thermogravimetric Analysis (TGA): TGA will show the temperature at which guest solvent molecules are removed, followed by the thermal decomposition of the framework, indicating its thermal stability.
-
Surface Area Analysis (BET): A successful synthesis of a porous material will be confirmed by a high specific surface area measured by N₂ sorption at 77 K.
Characterization of this compound Complexes
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
Diagram 2: Structure of a Representative Complex
Caption: Idealized octahedral geometry of a trans-[MX₂(4-EtPy)₄] complex.
Key Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles.[12][13] It provides unambiguous proof of the metal-ligand connectivity and the overall coordination geometry.
-
Infrared (IR) Spectroscopy: Coordination of the 4-EtPy nitrogen to a metal center perturbs the electronic structure of the pyridine ring. This results in characteristic shifts in the vibrational frequencies, particularly the C=C and C=N stretching modes, providing strong evidence of coordination.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. Protons on the pyridine ring, especially those alpha to the nitrogen, will experience a downfield shift upon coordination due to the deshielding effect of the metal center.[15][16]
-
Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. Comparing these experimental values to the calculated percentages for the proposed formula is a crucial check of bulk purity.
Applications in Catalysis and Materials Science
The unique properties of this compound make its coordination complexes valuable in several advanced applications.
-
Homogeneous Catalysis: 4-EtPy ligands can be used to stabilize transition metal centers in various catalytic reactions.[2] The electron-donating nature of the ligand can enhance the catalytic activity of the metal center. For instance, palladium complexes with substituted pyridine ligands are effective precatalysts for cross-coupling reactions like Suzuki-Miyaura and Heck.[15]
-
Materials Science: this compound is an important building block in the synthesis of coordination polymers and MOFs.[2][3] It can be used as a primary ligand, a co-ligand, or a modulating agent to tune the porosity, stability, and functionality of these materials for applications in gas storage, separation, and sensing.[2]
-
Drug Development: The pyridine scaffold is a common feature in many pharmaceutical compounds.[7] Metal complexes incorporating pyridine derivatives are being explored for their potential antitumor and antimicrobial activities.[17]
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[3][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Store in a cool, dry place away from ignition sources. For purification, this compound can be dried over BaO and fractionally distilled or purified via its picrate salt.[7][8]
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4-Ethylpyridine: A Practical Guide to its Application as a Nucleophilic Catalyst in Acylation Reactions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethylpyridine as a nucleophilic catalyst in acylation reactions. While 4-(Dimethylamino)pyridine (DMAP) is widely recognized for its exceptional catalytic activity, this compound presents a valuable alternative with distinct characteristics. It offers a significant rate enhancement over unsubstituted pyridine and serves as a cost-effective and efficient catalyst for a range of transformations, including the esterification of alcohols and the amidation of amines. This guide delves into the mechanistic principles underpinning its catalytic power, provides detailed, field-tested protocols for its application, offers a comparative analysis against other common catalysts, and includes practical insights for reaction optimization and troubleshooting.
The Chemistry of this compound in Acylation
This compound is a substituted pyridine derivative that functions as a potent nucleophilic catalyst.[1] Its efficacy in acylation stems from the electronic properties of the pyridine ring, enhanced by the presence of an electron-donating ethyl group at the C-4 position.
Physicochemical & Safety Profile
Proper handling and understanding of a reagent's properties are paramount for safe and successful experimentation. This compound is a flammable liquid with a distinct, unpleasant odor.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 168 °C | [3][4] |
| Density | 0.942 g/mL at 25 °C | [3][4] |
| pKa | 5.87 (of the conjugate acid) | [5] |
| Flash Point | 50 °C (122 °F) - closed cup | [3] |
Safety & Handling:
-
Hazards: Flammable liquid and vapor.[2][6] Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] It is harmful if swallowed or in contact with skin.[7]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Use explosion-proof equipment and take precautionary measures against static discharge.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]
The Mechanism of Nucleophilic Catalysis
The catalytic role of this compound in acylation, particularly with acylating agents like acid anhydrides or acid halides, follows a nucleophilic catalysis pathway. This mechanism is analogous to that of the more potent catalyst, DMAP.[8][9]
The catalytic cycle involves two primary stages:
-
Activation of the Acylating Agent: The nitrogen atom of the this compound ring acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This step forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and thus a more potent acylating agent than the starting anhydride.
-
Acyl Transfer to the Nucleophile: The alcohol, amine, or other nucleophile attacks the activated carbonyl carbon of the N-acylpyridinium salt. This step proceeds much faster than the direct reaction with the starting anhydride. The attack results in the formation of the acylated product (ester or amide) and the regeneration of the this compound catalyst, allowing it to re-enter the catalytic cycle.
An auxiliary, non-nucleophilic base such as triethylamine or pyridine is often used in stoichiometric amounts to neutralize the acid byproduct (e.g., acetic acid) generated during the reaction, preventing the protonation and deactivation of the this compound catalyst.[8][9]
Caption: General workflow for this compound catalyzed acylation.
Protocol 1: General Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details the acetylation of benzyl alcohol with acetic anhydride, a representative transformation for unhindered primary alcohols.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
This compound (0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (approx. 0.2 M concentration of substrate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol, anhydrous DCM, and triethylamine.
-
Add this compound (catalyst) to the stirred solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add acetic anhydride dropwise to the reaction mixture over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume) to remove this compound and triethylamine.
-
Saturated aqueous NaHCO₃ (1 x volume) to remove excess acetic acid.
-
Brine (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude benzyl acetate by flash column chromatography on silica gel if necessary.
Protocol 2: Amidation of a Primary Amine (e.g., Benzylamine)
This protocol outlines the benzoylation of benzylamine with benzoyl chloride. The fundamental steps are analogous to esterification.
Materials:
-
Benzylamine (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
This compound (0.1 equiv)
-
Pyridine (as both solvent and base)
Procedure:
-
In a round-bottom flask, dissolve benzylamine in pyridine.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add this compound to the solution.
-
Add benzoyl chloride dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice and water to precipitate the product and dissolve the pyridinium salts.
-
Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold hexanes.
-
Recrystallize the crude N-benzylbenzamide from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Troubleshooting & Practical Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive substrate (e.g., sterically hindered alcohol). 2. Catalyst deactivation by acidic impurities. 3. Low quality or wet reagents/solvent. | 1. Increase catalyst loading (up to 0.3 equiv). Increase reaction temperature. For very difficult substrates, consider using DMAP. [10] 2. Ensure the substrate is free of acid. Use a higher amount of auxiliary base. 3. Use freshly distilled or anhydrous grade reagents and solvents. |
| Slow Reaction Rate | 1. Steric hindrance around the reaction center. 2. Low reaction temperature. | 1. Increase reaction time. Gently heat the reaction (e.g., to 40 °C). 2. Allow the reaction to proceed at room temperature or with gentle warming. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. For diols or polyfunctional molecules, lack of selectivity. | 1. Maintain the reaction at room temperature or below. 2. Use a protecting group strategy to mask other reactive functional groups. Add the acylating agent slowly at a low temperature. |
| Difficulty Removing Catalyst During Work-up | The basic nature of this compound can cause emulsions or co-elution with the product. | A thorough wash with dilute acid (e.g., 1 M HCl or 5% citric acid solution) is crucial. [11]This protonates the pyridine, rendering it water-soluble. Perform multiple extractions. |
Conclusion
This compound is a highly effective and practical nucleophilic catalyst for a broad range of acylation reactions. It provides a significant catalytic advantage over unsubstituted pyridine and represents a more economical choice than DMAP for many standard transformations. Its utility in synthesizing esters and amides under mild conditions makes it an indispensable tool in the arsenal of the modern synthetic chemist. By understanding its mechanism of action and employing the robust protocols outlined in this guide, researchers can confidently leverage this compound to accelerate discovery and development in both academic and industrial settings.
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Application Note: A Detailed Protocol for the Synthesis of 4-Ethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
4-Ethylpyridine is a heterocyclic organic compound belonging to the pyridine family.[1] It is characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural motif is found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry.
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The primary method detailed is the Wolff-Kishner reduction of 4-acetylpyridine, a reliable and well-documented transformation.[3] The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization methods to ensure a successful and reproducible outcome.
Strategic Overview: The Wolff-Kishner Reduction
The selected synthetic route involves the deoxygenation of the ketone functional group in 4-acetylpyridine to an ethyl group. The Wolff-Kishner reduction is exceptionally well-suited for this purpose, particularly for substrates like pyridines that are sensitive to the strongly acidic conditions of other reduction methods, such as the Clemmensen reduction.
Mechanistic Rationale
The reaction proceeds via the following key steps:
-
Hydrazone Formation: The carbonyl group of 4-acetylpyridine reacts with hydrazine hydrate to form a hydrazone intermediate.
-
Deprotonation: A strong base, typically potassium hydroxide, deprotonates the nitrogen of the hydrazone.
-
Tautomerization & N2 Elimination: The resulting anion undergoes tautomerization, leading to a diimide intermediate. This intermediate then collapses, releasing nitrogen gas (N₂) and forming a carbanion.
-
Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final product, this compound.
The high temperature is crucial for the irreversible elimination of nitrogen gas, which drives the reaction to completion.
Safety and Hazard Management
CRITICAL: Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
-
Chemical-resistant gloves (nitrile or neoprene)
-
Chemical safety goggles or a face shield[4]
-
Flame-resistant lab coat[4]
-
Closed-toe shoes
Reagent-Specific Hazards
-
4-Acetylpyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.
-
Diethylene Glycol: Combustible liquid.
-
This compound (Product): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled.[6]
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[5] Keep appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[6]
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 10-15 grams of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mol) |
| 4-Acetylpyridine | 1122-54-9 | 121.14 | 12.1 g | 0.10 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 12.5 mL | ~0.20 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 16.8 g | 0.30 |
| Diethylene Glycol | 111-46-6 | 106.12 | 100 mL | - |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 200 mL | - |
| Saturated NaCl Solution | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Distillation head with thermometer
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add diethylene glycol (100 mL).
-
Reagent Addition: To the solvent, add crushed potassium hydroxide (16.8 g), 4-acetylpyridine (12.1 g), and hydrazine hydrate (12.5 mL). Caution: The addition of KOH is exothermic.
-
Hydrazone Formation: Heat the mixture with stirring to 130-140 °C for 1 hour. During this time, the hydrazone will form, and water will begin to distill off.
-
Decomposition and Product Formation: After 1 hour, arrange the apparatus for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 3-4 hours until gas evolution ceases. The product will co-distill with water.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Extraction: Dilute the mixture with 100 mL of deionized water and extract three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution to remove residual diethylene glycol and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless to yellowish liquid.[3]
Expected Yield and Product Properties
-
Expected Yield: 70-80%
-
Appearance: Clear colorless to yellowish liquid[3]
-
Density: ~0.942 g/mL at 25 °C[7]
Product Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.5 ppm (d, 2H): Protons at C2 and C6 of the pyridine ring.
-
δ ~7.1 ppm (d, 2H): Protons at C3 and C5 of the pyridine ring.
-
δ ~2.6 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.
-
δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~150 ppm: C2 and C6.
-
δ ~149 ppm: C4.
-
δ ~124 ppm: C3 and C5.
-
δ ~28 ppm: Methylene carbon (-CH₂).
-
δ ~15 ppm: Methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic peaks for an aromatic system and C-H stretching of the ethyl group, while confirming the absence of the C=O stretch from the starting material (~1690 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 107.15, corresponding to the molecular weight of this compound.[9][10]
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound via the Wolff-Kishner reduction of 4-acetylpyridine. By adhering to the detailed steps and rigorous safety precautions, researchers can consistently obtain high-purity material suitable for a variety of applications in research and development. The outlined characterization techniques are essential for verifying the structural integrity and purity of the final product.
References
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Chem Service. (2017). Safety Data Sheet: 3-Ethylpyridine. Retrieved January 4, 2026, from [Link]
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Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 4, 2026, from [Link]
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Chemistry LibreTexts. (2023). Chichibabin Reaction. Retrieved January 4, 2026, from [Link]
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Scientific Update. (2018). The Chichibabin amination reaction. Retrieved January 4, 2026, from [Link]
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Mol-Instincts. (2025). This compound. Retrieved January 4, 2026, from [Link]
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American Chemical Society. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved January 4, 2026, from [Link]
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National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved January 4, 2026, from [Link]
-
Regis Technologies. (n.d.). CELERIS™ Ethyl Pyridine. Retrieved January 4, 2026, from [Link]
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Application Notes & Protocols: The Role of 4-Ethylpyridine in Pharmaceutical Intermediate Synthesis
Abstract
4-Ethylpyridine is a foundational building block in synthetic organic chemistry, prized for its utility as a versatile intermediate in the pharmaceutical industry. Its pyridine core, activated by the ethyl group at the C4 position, allows for a range of strategic chemical transformations. This guide provides an in-depth exploration of this compound's primary applications, focusing on the synthesis of critical active pharmaceutical ingredients (APIs). We will delve into the key synthetic pathways, provide detailed, field-tested protocols, and explain the underlying chemical principles that guide these transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Strategic Importance of this compound
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, present in a vast number of approved drugs.[1][2] The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's electronic properties and solubility make it a privileged structure in drug design. This compound (C₇H₉N) serves as an inexpensive and readily available starting material for creating more complex pyridine-based molecules.[3][4]
The true synthetic value of this compound lies in the reactivity of its ethyl group. This side chain can be readily oxidized to a carboxylic acid, providing a handle for amide bond formation and other conjugations. This specific transformation is the cornerstone of its most significant application: the synthesis of the first-line antitubercular drug, Isoniazid.[5] Furthermore, functionalization of the pyridine ring itself, often following other modifications, opens pathways to a diverse array of therapeutic agents, including anticonvulsants and other anti-infectives.
This guide will focus on two major synthetic routes originating from this compound:
-
Oxidation to Isonicotinic Acid: The gateway to Isoniazid and its derivatives.
-
Ring Functionalization: Leading to precursors for other drug classes, such as anticonvulsants.
Core Application: Synthesis of the Antitubercular Drug Isoniazid
Isoniazid (Isonicotinic acid hydrazide) has been a primary drug for the treatment of tuberculosis for decades.[6] Its synthesis from this compound is a classic, multi-step process that highlights fundamental organic transformations. The overall pathway involves the selective oxidation of the 4-ethyl group to a carboxylic acid, followed by reaction with hydrazine.[5][7]
Synthetic Pathway Overview
The conversion of this compound to Isoniazid is typically achieved in two main stages:
-
Oxidation: this compound is oxidized to form Isonicotinic Acid. This is the critical step that transforms the simple starting material into a versatile carboxylic acid intermediate. Common industrial methods include oxidation with nitric acid or ammoxidation followed by hydrolysis.[8][9]
-
Hydrazinolysis: The resulting Isonicotinic Acid is then reacted with hydrazine hydrate to form the final product, Isoniazid.[7][10] To facilitate this reaction, the carboxylic acid is often first converted to an ester (e.g., ethyl isonicotinate) to create a more reactive electrophile for nucleophilic attack by hydrazine.
Caption: Workflow for the synthesis of Isoniazid.
Causality in Experimental Design
-
Why Oxidize First? The oxidation of the ethyl group to a carboxylic acid is the key functional group interconversion. This introduces a reactive handle that is not present in the starting material, enabling the subsequent crucial amide bond formation with hydrazine.
-
Why the Ester Intermediate? Direct reaction of a carboxylic acid with hydrazine to form a hydrazide can be slow and require harsh conditions. Converting the carboxylic acid to an ester (e.g., ethyl isonicotinate) creates a more potent electrophilic center at the carbonyl carbon. This significantly enhances the rate and efficiency of the nucleophilic acyl substitution by hydrazine, leading to higher yields under milder conditions.[10]
Protocol 1: Two-Step Synthesis of Isoniazid
This protocol outlines the synthesis of Isoniazid from Isonicotinic Acid, which is itself derived from this compound.
Step A: Oxidation of this compound to Isonicotinic Acid
(Note: This step often involves strong acids and high temperatures and should be performed with extreme caution in a well-ventilated fume hood.)
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge a mixture of nitric and sulfuric acids.[11]
-
Addition of Substrate: Slowly add this compound to the acid mixture while maintaining the temperature below a specified limit to control the exothermic reaction.
-
Heating: Once the addition is complete, heat the reaction mixture to 100-140°C for several hours until the oxidation is complete, as monitored by TLC or HPLC.[12]
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the isonicotinic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step B: Synthesis of Isoniazid via an Ester Intermediate
-
Esterification: Reflux a mixture of Isonicotinic Acid (1.0 eq), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Ester: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl isonicotinate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ethyl isonicotinate in ethanol. Add hydrazine hydrate (1.2-1.5 eq) to the solution.[13]
-
Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of Isoniazid should form upon cooling.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol or water to yield pure Isoniazid. The purity can be confirmed by melting point determination and spectroscopic analysis.[7]
Data Summary: Isoniazid Synthesis
| Step | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Oxidation | This compound, HNO₃/H₂SO₄ | 100 - 140 | 4 - 8 | 75 - 85 |
| Esterification | Isonicotinic Acid, Ethanol, H₂SO₄ | 78 (Reflux) | 4 - 6 | 85 - 95 |
| Hydrazinolysis | Ethyl Isonicotinate, Hydrazine | 78 (Reflux) | 2 - 4 | 80 - 90 |
Application in Anticonvulsant Precursor Synthesis
The versatility of the pyridine scaffold extends to the development of drugs for central nervous system (CNS) disorders.[14] Derivatives of this compound can be transformed into key intermediates for novel anticonvulsant agents. A common strategy involves the introduction of an amino group onto the pyridine ring, creating a nucleophilic site for further elaboration.
Synthetic Pathway: From this compound to 2-Amino-4-ethylpyridine
A key intermediate, 2-Amino-4-ethylpyridine, can be synthesized from this compound through a multi-step process that typically involves halogenation followed by a nucleophilic aromatic substitution or a catalyzed amination reaction.[15] This amino-substituted pyridine is a valuable precursor for building more complex molecules, such as N-(pyridin-2-yl) derivatives that have shown anticonvulsant activity.[14][16]
Caption: General workflow for synthesizing anticonvulsant precursors.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol outlines the synthesis of 2-Amino-4-ethylpyridine from 2-Bromo-4-ethylpyridine, a common method for C-N bond formation.[17]
Materials:
-
2-Bromo-4-ethylpyridine
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or aqueous ammonia with a suitable catalyst system)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Inert Atmosphere: Assemble a Schlenk tube or flask under an inert atmosphere (Argon or Nitrogen).
-
Charge Reagents: To the flask, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 eq).
-
Add Substrates: Add 2-Bromo-4-ethylpyridine (1.0 eq) and the chosen ammonia source.
-
Add Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Heat the sealed reaction vessel to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Amino-4-ethylpyridine.
Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-18 | 75 - 85 |
| Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 16-24 | 70 - 80 |
Conclusion and Future Outlook
This compound is a deceptively simple molecule that provides access to high-value pharmaceutical compounds. Its role in the synthesis of Isoniazid demonstrates its long-standing importance in combating infectious diseases. Modern catalytic methods, such as the Buchwald-Hartwig amination, continue to expand its utility, enabling the construction of novel derivatives for diverse therapeutic areas like neurology.
The future application of this compound will likely focus on the development of more efficient and sustainable synthetic methodologies. This includes the use of greener oxidation methods to produce Isonicotinic acid and the discovery of non-precious metal catalysts for C-N bond formation, further cementing the role of this fundamental heterocycle in the drug development pipeline.
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SlideShare. (n.d.). Isoniazid. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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IJSDR. (2021). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Isoniazid. PubChem. Available at: [Link]
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Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]
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Application Note: 4-Ethylpyridine as a Versatile Precursor in Agrochemical Synthesis
Abstract
4-Ethylpyridine is a readily available organic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its primary utility in the agrochemical sector stems from its efficient conversion to isonicotinic acid (pyridine-4-carboxylic acid), a key intermediate for a range of herbicides and fungicides.[3][4] The reactivity of both the ethyl group and the pyridine ring allows for diverse functionalization, making it a versatile starting material for creating complex agrochemical scaffolds. This document provides an in-depth guide for researchers and synthetic chemists on the strategic use of this compound, detailing its core transformations and providing a validated protocol for its oxidation to isonicotinic acid, a foundational step for further agrochemical development.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the pyridine family.[2] It is a colorless to pale yellow liquid characterized by a distinct, pungent odor.[1][2] The structure, featuring an ethyl group at the C4 position of the pyridine ring, provides two primary sites for chemical modification: the alkyl side chain and the basic nitrogen atom of the aromatic ring. This dual reactivity is fundamental to its role as a precursor in multi-step syntheses.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 536-75-4 | [1][5][6] |
| Molecular Formula | C₇H₉N | [1][5][7] |
| Molecular Weight | 107.15 g/mol | [5][6] |
| Appearance | Clear, colorless to yellowish liquid | [1][2] |
| Boiling Point | 169.6-170.0 °C at 750 mmHg | [6] |
| Density | ~0.9404 g/cm³ at 22 °C | [6] |
| pKa | 5.87 (+1) at 25 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether | [6] |
Key Reactivity and Strategic Importance
The strategic value of this compound in agrochemical synthesis is centered on the selective transformation of its ethyl side chain. The benzylic-like protons of the ethyl group are susceptible to oxidation, providing a direct and efficient pathway to the corresponding carboxylic acid, isonicotinic acid. This transformation converts a simple, inexpensive starting material into a highly functionalized intermediate without altering the core pyridine structure. The resulting isonicotinic acid scaffold is a key component in a class of herbicides that function as synthetic auxins.[8]
Core Synthetic Transformation: Oxidation to Isonicotinic Acid
The most critical application of this compound in the synthesis of agrochemical intermediates is its oxidation to isonicotinic acid. This reaction is the gateway to a wide array of functionalized pyridine compounds.
Mechanistic Considerations
The oxidation of the ethyl group on the pyridine ring is a robust and high-yielding process. Industrially, this is often achieved through catalytic vapor-phase oxidation. One established method involves the use of a vanadium pentoxide catalyst, which facilitates the reaction of this compound (often referred to as 4-methylpyridine or picoline in broader synthesis literature) with an oxidizing agent to form the carboxylic acid.[3][9] The catalyst provides a surface for the reaction to occur at an elevated temperature, selectively targeting the alkyl side chain for oxidation while preserving the aromatic pyridine ring. The overall transformation converts the ethyl group into a carboxyl group, which is a versatile handle for subsequent chemical modifications such as amidation, esterification, or reduction.
The general workflow for this core transformation is depicted below.
Caption: Workflow for the oxidation of this compound.
Protocol: Catalytic Oxidation of this compound
This protocol describes a representative lab-scale synthesis of isonicotinic acid from this compound, adapted from established industrial methods.[3][9]
Objective: To synthesize isonicotinic acid via the oxidation of this compound.
Materials:
-
This compound (C₇H₉N), >98% purity
-
Vanadium(V) oxide (V₂O₅), catalyst grade
-
Nitric acid (HNO₃), 70%
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH), for neutralization
-
Deionized water
-
Ethanol, for recrystallization
Equipment:
-
High-pressure glass reactor or autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet
-
Heating mantle with temperature controller
-
Condenser
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH meter or pH strips
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge the high-pressure reactor with this compound (e.g., 10.7 g, 0.1 mol) and a catalytic amount of vanadium(V) oxide (e.g., 0.5 g).
-
Reaction Initiation: Slowly add a mixture of nitric acid and sulfuric acid as the oxidizing medium. Causality Note: The strong acidic and oxidizing environment is necessary to activate the ethyl group for oxidation. The reaction is highly exothermic and must be controlled via slow addition and cooling.
-
Heating and Pressurization: Seal the reactor and begin stirring. Gradually heat the mixture to the target temperature (e.g., 100-150 °C). The reaction will generate gaseous byproducts, leading to an increase in internal pressure. Maintain the reaction at this temperature for several hours until monitoring (e.g., by TLC or GC) indicates the consumption of the starting material.
-
Cooldown and Quenching: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure. Cautiously quench the reaction mixture by pouring it over crushed ice in a large beaker.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 3.4-3.5. Causality Note: Isonicotinic acid is least soluble at its isoelectric point. Adjusting the pH carefully will maximize the precipitation of the product.
-
Isolation: Cool the mixture in an ice bath to further encourage crystallization. Isolate the crude isonicotinic acid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from hot water or ethanol. Alternatively, for very high purity, sublimation can be performed.[3]
-
Drying and Characterization: Dry the purified crystals under vacuum at 110 °C. Characterize the final product by melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.
Self-Validation:
-
Expected Melting Point: Sublimes around 310-319 °C.[4]
-
Appearance: White to off-white crystalline solid.[4]
Application in Herbicide Synthesis: Pyridine Carboxylic Acids
Mode of Action: Synthetic Auxins
Pyridine carboxylic acid herbicides are a class of plant growth regulators that mimic the natural plant hormone auxin (indole-3-acetic acid).[8][10] When applied to susceptible broadleaf weeds, these synthetic auxins bind to auxin receptors, leading to uncontrolled and abnormal cell growth.[8] This disruption of normal developmental processes ultimately causes the plant to "grow itself to death," exhibiting symptoms like twisted stems, cupped leaves, and eventual necrosis.[8][10] This mode of action provides selective control of broadleaf weeds in grass crops like cereals, which are generally tolerant.
Synthetic Pathways from Isonicotinic Acid
Isonicotinic acid, derived from this compound, serves as the foundational scaffold for building more complex herbicidal molecules. The carboxylic acid group and the aromatic ring can be further functionalized to create potent auxin mimics. For example, while commercial herbicides like Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) are isomers, the principles of their synthesis can be applied to isonicotinic acid derivatives.[11] Key transformations include:
-
Ring Chlorination: Introducing chlorine atoms onto the pyridine ring, a common feature of auxin herbicides, enhances their herbicidal activity and metabolic stability in the plant.
-
Esterification/Amidation: Converting the carboxylic acid to an ester or amide can modify the herbicide's solubility, uptake by the plant, and translocation properties.
-
Amination: Introduction of an amino group, as seen in picloram (4-amino-3,5,6-trichloropicolinic acid), is another critical modification for enhancing herbicidal potency.[8]
The diagram below illustrates the potential synthetic diversification of the isonicotinic acid scaffold for creating novel herbicide candidates.
Caption: Synthetic routes from isonicotinic acid.
Other Agrochemical Applications
The versatility of the this compound and isonicotinic acid scaffolds extends beyond herbicides to other classes of agrochemicals.
-
Fungicides: Pyridine-containing structures are prevalent in modern fungicides. For instance, N-aryl-pyridine-4-ones, which can be synthesized from isonicotinic acid derivatives, have shown significant fungicidal activity against a broad spectrum of plant pathogens.[12] The development of these compounds involves leveraging the isonicotinic acid core and building complexity through amidation and cyclization reactions.
-
Insecticides: Many potent insecticides feature a pyridine ring to interact with insect-specific receptors.[13][14] While direct synthesis from this compound is less common for major classes like neonicotinoids, the isonicotinic acid intermediate can be used to synthesize novel pyrazolopyridine and thienopyridine derivatives, which have demonstrated insecticidal properties.[13][15]
Conclusion and Future Outlook
This compound is a high-value precursor for the agrochemical industry, primarily through its efficient conversion to isonicotinic acid. This application note outlines the fundamental chemistry and provides a detailed protocol for this key transformation, empowering researchers to utilize this versatile building block. The continued exploration of new functionalization reactions on the isonicotinic acid scaffold holds significant promise for the discovery of next-generation herbicides, fungicides, and insecticides with novel modes of action, helping to address the ongoing challenges of pest resistance and the need for more sustainable agricultural solutions.
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
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Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog. [Link]
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Overview of Herbicide Mechanisms of Action. ResearchGate. [Link]
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
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Synthesis and Bioactivities of Clopyralid Hydrazide-Hydrazones. ResearchGate. [Link]
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HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC). [Link]
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Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]
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A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]
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Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
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Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed. [Link]
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Study on the Synthesis Process of Amprolium Hydrochloride. Dissertation. [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
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Some examples of drugs and insecticides containing pyridine scaffolds. ResearchGate. [Link]
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Study On The Synthesis Process Of Amprolium Hydrochloride. Globe Thesis. [Link]
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Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports. Royal Society of Chemistry. [Link]
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Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. [Link]
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Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [Link]
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Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. [Link]
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2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]
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Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate. [Link]
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Paraquat and two endogenous analogues of the neurotoxic substance N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine do not damage dopaminergic nigrostriatal neurons in the mouse. PubMed. [Link]
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Application Notes & Protocols: Metal Complexes of 4-Ethylpyridine
A Comprehensive Guide for Researchers in Catalysis, Materials Science, and Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of 4-Ethylpyridine in Coordination Chemistry
This compound, a derivative of pyridine with an ethyl group at the 4-position, serves as a highly effective ligand in coordination chemistry.[1][2] Its basic nitrogen atom readily donates its lone pair of electrons to form stable complexes with a wide range of transition metals.[1] The presence of the ethyl group can influence the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, solubility, and crystal packing. These characteristics make this compound metal complexes valuable candidates for a multitude of applications, from industrial catalysis to the development of novel therapeutic agents and advanced materials.[1][3] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these complexes, complete with detailed protocols to facilitate their implementation in the laboratory.
I. Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) is critical in determining the final structure and properties of the complex.
Core Principles of Synthesis
The fundamental principle behind the synthesis of these complexes is the Lewis acid-base interaction between the metal ion (Lewis acid) and the nitrogen atom of the this compound ligand (Lewis base). The reaction can be as straightforward as mixing the reactants in a suitable solvent, or it may require more controlled conditions to promote the crystallization of a specific coordination geometry.
General Synthetic Protocol: A Self-Validating System
This protocol outlines a general procedure for the synthesis of a transition metal complex of this compound. It is designed to be a self-validating system by incorporating characterization checkpoints to ensure the identity and purity of the synthesized complex.
Objective: To synthesize a crystalline metal complex of this compound.
Materials:
-
Metal salt (e.g., FeCl₂, PdCl₂, CuCl₂·2H₂O)
-
Anhydrous ethanol or methanol
-
Diethyl ether or other suitable non-polar solvent for precipitation/washing
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
In a Schlenk flask under an inert atmosphere (if the metal salt is air-sensitive), dissolve the metal salt in a minimal amount of anhydrous ethanol with stirring.
-
In a separate container, dissolve this compound (typically in a 2:1 or 4:1 molar ratio to the metal salt) in anhydrous ethanol.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring metal salt solution at room temperature.
-
Observe for any immediate color change or precipitate formation, which can be indicative of complex formation.
-
For less reactive precursors, the mixture may be gently heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.[6]
-
-
Isolation and Purification:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
If crystals have formed, they can be isolated by filtration.
-
If the complex is soluble, it can be precipitated by the slow addition of a non-polar solvent like diethyl ether.
-
Wash the isolated solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Characterization and Validation:
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the product with that of free this compound. A shift in the C=N stretching frequency of the pyridine ring is a strong indicator of coordination to the metal center.[7]
-
Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm the empirical formula.[7]
-
Single Crystal X-ray Diffraction: If suitable crystals are obtained, this technique provides the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.[7]
-
UV-Vis Spectroscopy: Monitor changes in the electronic absorption spectrum upon complexation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the ligand environment in solution.
-
II. Applications in Catalysis
Metal complexes of this compound have demonstrated significant potential as catalysts in various organic transformations. The metal center acts as the active site, while the this compound ligand can modulate its catalytic activity and selectivity.
Application Note: Catalysis of the Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Metal complexes can act as Lewis acids to activate the carbonyl group, facilitating the reaction.
Protocol: Catalytic Henry Reaction Using a this compound Metal Complex
This protocol describes the use of a pre-synthesized this compound metal complex as a catalyst for the Henry reaction.[6]
Materials:
-
This compound metal complex (e.g., copper, cobalt, nickel, or manganese complexes)[6]
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Methanol
-
Small reaction vial with a magnetic stir bar
-
TLC plates for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vial, dissolve the aldehyde (1 mmol) and the this compound metal complex catalyst (e.g., 5-10 mol%) in methanol (2 mL).
-
Add the nitroalkane (1.2 mmol) to the solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed.
-
-
Work-up and Analysis:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the yield.
-
Data Presentation: Catalytic Performance in the Henry Reaction
| Catalyst (Complex) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| [NH₂EtPyCuCl₂(CH₃OH)]·H₂O | 10 | 24 | 74 |
| 10 | 24 | 78 |
Data adapted from a study on related 5-amino-2-ethylpyridine-2-carboximidate complexes, demonstrating the catalytic potential of such systems.[6]
Experimental Workflow: Catalytic Henry Reaction
Caption: Workflow for the catalytic Henry reaction.
III. Applications in Drug Development: Anticancer Agents
The development of metal-based anticancer drugs is a rapidly growing field, with researchers exploring alternatives to traditional platinum-based therapies.[9] Pyridine-containing metal complexes have shown significant promise due to their ability to interact with biological macromolecules like DNA and proteins.[10][11]
Application Note: In Vitro Cytotoxicity Screening of this compound Metal Complexes
The initial step in evaluating the anticancer potential of a new compound is to assess its cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound metal complex against a cancer cell line (e.g., HL-60, MCF-7).
Materials:
-
Cancer cell line (e.g., human leukemia HL-60)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound metal complex (e.g., a palladium(II) complex)[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the cancer cells in a T-75 flask to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound metal complex in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Logical Relationship: From Synthesis to Biological Activity
Caption: Pathway from synthesis to anticancer evaluation.
IV. Applications in Materials Science: Luminescent Sensors
The unique photophysical properties of certain metal complexes make them suitable for use as luminescent sensors.[13] The coordination of an analyte to the metal center can cause a change in the fluorescence or phosphorescence of the complex, providing a detectable signal.
Application Note: Development of a Luminescent Sensor for Anions
Metal complexes can be designed to selectively bind to specific anions, such as pyrophosphate (PPi), which is an important biological target.[14] This binding event can modulate the luminescent properties of the complex, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.
Protocol: Fluorescence Titration for Anion Sensing
Objective: To evaluate the change in fluorescence of a this compound metal complex upon addition of a target anion.
Materials:
-
Luminescent this compound metal complex (e.g., a zinc or copper complex)
-
HEPES or other suitable buffer solution
-
Stock solution of the target anion (e.g., tetrabutylammonium pyrophosphate)
-
Fluorometer
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile or a buffer).
-
Prepare a stock solution of the anion in the same solvent.
-
-
Fluorescence Measurement:
-
In a cuvette, place a solution of the metal complex at a fixed concentration.
-
Record the initial fluorescence emission spectrum of the complex.
-
-
Titration:
-
Add small aliquots of the anion stock solution to the cuvette containing the metal complex.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in the fluorescence intensity is observed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added anion.
-
This plot can be used to determine the binding constant and the detection limit of the sensor.
-
Sensing Mechanism Visualization
Caption: Mechanism of a turn-on/turn-off fluorescent sensor.
References
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Organic Syntheses. This compound. Available from: [Link]
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Kumar, S., Andotra, S., Kaur, M., Gupta, V. K., Kant, R., & Pandey, S. K. (2016). Synthesis, Characterization and Single Crystal X-Ray Analysis of a complex of Iron(II) bis(2,4-Dimethylphenyl)dithiophosphate with this compound. Crystallography Reports, 61(5), 810–814. Available from: [Link]
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Oriental Journal of Chemistry. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(4). Available from: [Link]
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ResearchGate. Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Available from: [Link]
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PubMed. (1998). Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. Journal of Inorganic Biochemistry, 72(3-4), 211-8. Available from: [Link]
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Indian Academy of Sciences. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Journal of Chemical Sciences, 126(5), 1477-1483. Available from: [Link]
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ChemSynthesis. This compound - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
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MDPI. (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 26(16), 4945. Available from: [Link]
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European Journal of Medicinal Chemistry. (2020). Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. European Journal of Medicinal Chemistry, 189, 112039. Available from: [Link]
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Journal of the American Chemical Society. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society, 145(1), 249–256. Available from: [Link]
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Trade Science Inc. (2010). Spectroscopic and structural studies of some transition metal complexes of a synthetic ligands derived from 4-acetylpyridine. Inorganic Chemistry: An Indian Journal, 5(1), 31-45. Available from: [Link]
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National Institute of Standards and Technology. Pyridine, 4-ethyl-. Available from: [Link]
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Royal Society of Chemistry. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 49(3), 819-832. Available from: [Link]
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PubMed Central. (2014). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 21(13), 1883–1916. Available from: [Link]
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MDPI. (2021). Synthesis, Characterization, and In Vivo Anti-Cancer Activity of New Metal Complexes Derived from Isatin-N(4)antipyrinethiosemicarbazone Ligand Against Ehrlich Ascites Carcinoma Cells. Molecules, 26(21), 6485. Available from: [Link]
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PubMed Central. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules, 28(21), 7305. Available from: [Link]
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ResearchGate. Medicinal Applications of Metal Complexes Binding to Biological Macromolecules. Available from: [Link]
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PubMed Central. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14(3), 1609-1647. Available from: [Link]
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Journal of the American Chemical Society. (2024). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. Available from: [Link]
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RSC Publishing. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14, 1609-1647. Available from: [Link]
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ERef Bayreuth. (2021). Fluorescent Sensor Materials based on 3d Transition Metal Complexes. Available from: [Link]
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MDPI. (2023). The Biological Applications of Metals and Metal Complexes. International Journal of Molecular Sciences, 24(11), 9515. Available from: [Link]
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PubMed Central. (2022). Selective pyrophosphate detection via metal complexes. Coordination Chemistry Reviews, 469, 214668. Available from: [Link]
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PubMed Central. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Scientific Reports, 10, 20583. Available from: [Link]
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MDPI. (2021). Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. Chemosensors, 9(11), 317. Available from: [Link]
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ResearchGate. Terpyridine-Based Sensors for Metal Ion Detection: High Sensitivity, Selectivity, and Computational Analysis of Binding Mechanisms. Available from: [Link]
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The Innovation. (2023). Recent advances in dynamically photo-responsive metal complexes for optoelectronic applications. The Innovation, 4(2), 100388. Available from: [Link]
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National Institute of Standards and Technology. Pyridine, 4-ethyl-. Available from: [Link]
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Chemical Communications (RSC Publishing). (1995). Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms. Chemical Communications, (23), 2367-2368. Available from: [Link]
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Polymerization of 4-Ethylpyridine Derivatives: A Comprehensive Guide to Synthesis and Application
Introduction: The Versatility of Poly(4-vinylpyridine)
In the realm of functional polymers, poly(4-vinylpyridine) (P4VP), a polymer derived from the 4-ethylpyridine derivative 4-vinylpyridine, stands out for its remarkable versatility. The defining feature of P4VP is the pendant pyridine group, which imparts a unique combination of properties, including pH-responsiveness, the ability to form complexes with metal ions, and the capacity for quaternization. These characteristics make P4VP and its derivatives highly valuable in a wide array of applications, from drug delivery systems and functional coatings to ion-exchange resins and catalysts.[1][2] This guide provides an in-depth exploration of the primary polymerization techniques used to synthesize P4VP, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.
Core Polymerization Methodologies
The synthesis of poly(4-vinylpyridine) can be achieved through several polymerization mechanisms. The choice of method is critical as it directly influences the polymer's architecture, molecular weight, and dispersity, which in turn dictate its final properties and applications. The most prevalent techniques include free-radical polymerization (both conventional and controlled) and living anionic polymerization.[1]
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a robust and widely used technique for synthesizing P4VP. It can be implemented through conventional methods or more advanced controlled radical polymerization (CRP) techniques, which offer superior control over the polymer structure.[1]
This method offers a straightforward approach to producing high molecular weight P4VP.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used initiators. Their choice depends on the desired reaction temperature, as they decompose thermally to generate radicals at different rates. AIBN is often preferred for its cleaner decomposition kinetics.
-
Solvent: The choice of solvent is crucial for ensuring the solubility of both the monomer and the resulting polymer. Lower alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are suitable solvents for P4VP.[3]
-
Temperature: The reaction temperature is dictated by the thermal decomposition rate of the initiator. For AIBN, temperatures around 60-80°C are typical.
Experimental Workflow for Conventional Free-Radical Polymerization:
Caption: Workflow for conventional free-radical polymerization of 4-vinylpyridine.
Detailed Protocol: Conventional Free-Radical Polymerization of 4-Vinylpyridine
-
Monomer Purification: Purify 4-vinylpyridine by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified 4-vinylpyridine and AIBN in DMF. A typical molar ratio of monomer to initiator is 100:1 to 500:1.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (typically 6-24 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.
CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. These methods allow for precise control over molecular weight, dispersity, and architecture, enabling the creation of block copolymers and other complex structures.[1][4]
1.2.1. Atom Transfer Radical Polymerization (ATRP)
ATRP of 4-vinylpyridine offers excellent control over the polymerization process, yielding polymers with low dispersity (Đ < 1.3).[5]
Mechanism of ATRP:
Caption: Simplified mechanism of ATRP for 4-vinylpyridine.
Causality Behind Experimental Choices in ATRP:
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is a common initiator. The choice of halide (Cl or Br) is critical; chloride-based systems are often preferred for basic monomers like 4-vinylpyridine to minimize side reactions.[5]
-
Catalyst System: A transition metal complex, typically a copper(I) halide (e.g., CuCl) with a nitrogen-based ligand (e.g., tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)), is used as the catalyst. The ligand solubilizes the copper salt and tunes its redox potential.
-
Solvent: Protic solvents like 2-propanol or ethanol/water mixtures are often used for the ATRP of 4-vinylpyridine.[6]
Detailed Protocol: ATRP of 4-Vinylpyridine
-
Catalyst Preparation: In a Schlenk flask, add CuCl and the chosen ligand under an inert atmosphere (N2 or Ar).
-
Reaction Setup: Add the solvent and the purified 4-vinylpyridine monomer to the flask. Stir the mixture until the copper complex dissolves.
-
Initiation: Degas the solution with several freeze-pump-thaw cycles. Then, inject the initiator (e.g., EBiB) via syringe.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 30-90°C) and monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
1.2.2. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of 4-vinylpyridine and is tolerant to a wider range of functional groups and reaction conditions compared to ATRP.[4][7]
Mechanism of RAFT Polymerization:
Caption: Key equilibria in RAFT polymerization.
Causality Behind Experimental Choices in RAFT:
-
RAFT Agent: The choice of the RAFT agent (a thiocarbonylthio compound) is crucial for controlling the polymerization. For 4-vinylpyridine, dithiobenzoates or trithiocarbonates are effective.[8]
-
Initiator: A conventional radical initiator like AIBN is used in small amounts relative to the RAFT agent.
-
Solvent: Solvents such as 1,4-dioxane, DMF, or bulk polymerization can be employed.[8]
Detailed Protocol: RAFT Polymerization of 4-Vinylpyridine
-
Reaction Setup: In a vial, combine the purified 4-vinylpyridine, the RAFT agent, AIBN, and the solvent (if not in bulk).
-
Degassing: Seal the vial with a rubber septum and degas the mixture by purging with an inert gas for at least 30 minutes.
-
Polymerization: Place the vial in a preheated oil bath at the desired temperature (typically 60-80°C) for a specific time.
-
Isolation and Purification: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Table 1: Comparison of Polymerization Techniques for 4-Vinylpyridine
| Feature | Conventional Radical | ATRP | RAFT | Living Anionic |
| Control over MW | Poor | Excellent | Excellent | Excellent |
| Dispersity (Đ) | High (>1.5) | Low (<1.3) | Low (<1.3) | Very Low (<1.1) |
| Architecture | Linear, branched | Complex (block, star) | Complex (block, star) | Complex (block, star) |
| Reaction Conditions | Robust | Sensitive to oxygen | Tolerant | Very sensitive |
| Monomer Scope | Broad | Some limitations | Broad | Limited |
| Industrial Scalability | High | Moderate | High | Low |
Living Anionic Polymerization: The Gold Standard for Precision
Living anionic polymerization provides the highest level of control over polymer synthesis, yielding polymers with very narrow molecular weight distributions (Đ < 1.1) and well-defined architectures.[9] However, it requires stringent reaction conditions due to the high reactivity of the anionic propagating species.[10]
Causality Behind Experimental Choices in Living Anionic Polymerization:
-
Initiator: Organolithium compounds, such as sec-butyllithium or n-butyllithium, are commonly used initiators.
-
Solvent: Anhydrous and deoxygenated solvents are essential. Tetrahydrofuran (THF) is a common solvent, but P4VP can precipitate from it at higher molecular weights. A mixture of pyridine and THF can be used to maintain solubility.[9]
-
Temperature: Low temperatures (e.g., -78°C) are required to minimize side reactions.
Detailed Protocol: Living Anionic Polymerization of 4-Vinylpyridine
-
Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. The monomer and solvent must be meticulously purified and dried.
-
Reaction Setup: In a reactor under a high-purity inert atmosphere, add the purified solvent and cool it to -78°C.
-
Initiation: Add the organolithium initiator dropwise until a faint persistent color indicates the consumption of impurities, then add the calculated amount of initiator.
-
Polymerization: Slowly add the purified 4-vinylpyridine monomer to the initiator solution. The polymerization is typically very fast.
-
Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.
-
Isolation: Allow the reaction to warm to room temperature and precipitate the polymer in a non-solvent. Filter and dry the polymer under vacuum.
Post-Polymerization Modification: Quaternization
A key feature of P4VP is the ability to quaternize the nitrogen atom in the pyridine ring, converting the neutral polymer into a cationic polyelectrolyte. This modification dramatically alters the polymer's properties, particularly its solubility in water, and is crucial for many applications, including gene delivery and antibacterial coatings.
Quaternization Reaction:
Caption: General scheme for the quaternization of P4VP.
Detailed Protocol: Quaternization of Poly(4-vinylpyridine)
-
Dissolution: Dissolve the synthesized P4VP in a suitable solvent, such as DMF or methanol.
-
Reaction: Add an excess of the quaternizing agent (e.g., methyl iodide or an alkyl bromide) to the polymer solution.
-
Heating: Heat the reaction mixture (e.g., to 40-60°C) and stir for a predetermined time (e.g., 24-48 hours) to achieve the desired degree of quaternization.
-
Isolation: Precipitate the quaternized polymer in a non-solvent like diethyl ether.
-
Purification: Wash the polymer repeatedly with the non-solvent to remove unreacted quaternizing agent and solvent.
-
Drying: Dry the final product under vacuum. The degree of quaternization can be determined by ¹H NMR spectroscopy.
Applications in Research and Drug Development
The unique properties of P4VP and its derivatives make them highly valuable in various scientific and industrial fields.
Table 2: Applications of Poly(4-vinylpyridine) and its Derivatives
| Application Area | Relevant Properties | Examples |
| Drug Delivery | pH-responsiveness, biocompatibility, ability to form micelles and nanoparticles | pH-triggered drug release, gene delivery vectors (after quaternization) |
| Biomedical Coatings | Antibacterial activity (quaternized form), biocompatibility | Antibacterial surfaces on medical devices |
| Catalysis | Metal ion complexation | Support for metal catalysts |
| Water Treatment | Ion-exchange capacity | Removal of heavy metal ions from water |
| Sensors | pH-sensitivity, interaction with analytes | pH sensors, chemical sensors |
Conclusion
The polymerization of 4-vinylpyridine offers a rich platform for the creation of functional polymers with tunable properties. By carefully selecting the polymerization method—from the straightforward conventional free-radical approach to the highly controlled living anionic and CRP techniques—researchers can tailor the architecture and characteristics of poly(4-vinylpyridine) to meet the specific demands of their applications. The subsequent quaternization further expands the functional landscape of these polymers, opening doors to advanced applications in drug delivery, biotechnology, and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this compound derivatives in their scientific endeavors.
References
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- 9. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization [ouci.dntb.gov.ua]
- 10. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Ethylpyridine as a Reagent in Multi-Step Organic Synthesis
Introduction: The Versatility of the Pyridine Scaffold
4-Ethylpyridine (CAS 536-75-4), a derivative of the foundational heterocyclic compound pyridine, is a versatile reagent in the arsenal of the modern organic chemist.[1][2] Its utility extends beyond that of a simple building block; the interplay between the basic nitrogen atom and the reactive ethyl group at the C4 position allows for its application in a variety of multi-step synthetic sequences. This guide provides an in-depth exploration of this compound's role as a key precursor in the synthesis of valuable monomers and as a foundational scaffold for the development of pharmaceutical analogues. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application.
The lone pair of electrons on the nitrogen atom of the pyridine ring is not delocalized and is therefore available for nucleophilic attack, making pyridine and its derivatives effective catalysts and reagents in reactions such as acylation.[3][4] The ethyl group, on the other hand, can be functionalized through various chemical transformations, providing a handle for further molecular elaboration.
Physicochemical Properties of this compound
A clear, colorless to pale yellow liquid with a characteristic unpleasant odor, this compound possesses the following key physical properties that are pertinent to its handling and use in synthesis.[2][5]
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol |
| Boiling Point | 168 °C |
| Density | 0.942 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.501 |
Application 1: Synthesis of 4-Vinylpyridine - A Valuable Monomer
4-Vinylpyridine is a crucial monomer in the production of specialty polymers and copolymers used in a range of applications, from ion-exchange resins to coatings and adhesives.[6] A common and industrially relevant synthesis of 4-vinylpyridine utilizes this compound as the starting material in a two-step process.
Reaction Pathway and Causality
The synthesis proceeds through two distinct stages:
-
Hydroxyethylation: this compound undergoes a condensation reaction with formaldehyde to form 4-(2-hydroxyethyl)pyridine. This reaction is typically carried out under basic conditions or with an acid catalyst, where the ethyl group's alpha-protons are sufficiently acidic to be removed, allowing for nucleophilic attack on the formaldehyde carbonyl.
-
Dehydration: The resulting alcohol, 4-(2-hydroxyethyl)pyridine, is then dehydrated to yield 4-vinylpyridine. This elimination reaction is often facilitated by a strong base like sodium hydroxide at elevated temperatures.
The choice of a two-step process is strategic. Direct dehydrogenation of this compound is possible but often requires harsh conditions and specialized catalysts. The hydroxyethylation-dehydration route provides a more controlled and often higher-yielding pathway to the desired vinylpyridine.
Caption: Two-step synthesis of 4-vinylpyridine from this compound.
Experimental Protocol: Synthesis of 4-Vinylpyridine
Step 1: Synthesis of 4-(2-Hydroxyethyl)pyridine
-
Materials:
-
This compound (107.15 g, 1.0 mol)
-
Paraformaldehyde (33.0 g, 1.1 mol)
-
Acetic Acid (catalytic amount, e.g., 5 mL)
-
Autoclave reactor
-
-
Procedure:
-
In a suitable autoclave reactor, combine this compound, paraformaldehyde, and a catalytic amount of acetic acid.
-
Seal the reactor and heat the mixture to 150-200 °C with stirring. The reaction is typically carried out under pressure.
-
Maintain the reaction at this temperature for 10-30 hours.[7] The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude reaction mixture contains the desired 4-(2-hydroxyethyl)pyridine, unreacted starting materials, and byproducts. This mixture is typically used directly in the next step after removal of unreacted this compound by distillation.
-
Step 2: Dehydration to 4-Vinylpyridine
-
Materials:
-
Crude 4-(2-hydroxyethyl)pyridine from Step 1
-
Sodium Hydroxide (NaOH) solution (50% aqueous)
-
Polymerization inhibitor (e.g., hydroquinone, 100 ppm)
-
Distillation apparatus
-
-
Procedure:
-
To the crude 4-(2-hydroxyethyl)pyridine, add a polymerization inhibitor.
-
In a distillation apparatus, heat a 50% aqueous solution of NaOH to 150-160 °C.
-
Slowly add the crude 4-(2-hydroxyethyl)pyridine dropwise to the hot NaOH solution.[8]
-
The dehydration to 4-vinylpyridine occurs readily, and the product is simultaneously removed from the reaction mixture by steam distillation.[8][9]
-
Collect the distillate, which will contain 4-vinylpyridine and water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by fractional distillation under reduced pressure to obtain pure 4-vinylpyridine.
-
Application 2: Synthesis of Ethionamide and Prothionamide Analogues
Ethionamide and prothionamide are important second-line antitubercular drugs used in the treatment of multidrug-resistant tuberculosis.[10][11] The synthesis of analogues of these drugs is a key area of research for the development of new and more effective treatments. This compound can serve as a starting material for the synthesis of 2-ethyl-4-pyridinecarbothioamide, an analogue of prothionamide.
Reaction Pathway and Causality
The multi-step synthesis of 2-ethyl-4-pyridinecarbothioamide from this compound would likely proceed through the following conceptual stages:
-
N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This is a crucial step to activate the C2 position for subsequent functionalization.
-
Cyanation: The N-oxide can then be cyanated at the C2 position.
-
Deoxygenation: The N-oxide is then reduced back to the pyridine.
-
Thionation: The cyano group is converted to a thioamide.
While a direct multi-step synthesis starting from this compound is not commonly reported in a single procedure, the individual transformations are well-established in pyridine chemistry. A more direct, albeit potentially lower-yielding, approach could involve direct functionalization of the pyridine ring. However, for the purpose of a detailed protocol, we will focus on a related, documented synthesis of a prothionamide impurity, 2-ethyl-4-cyanopyridine, which can then be converted to the desired thioamide. This highlights the utility of ethylpyridine derivatives in this area of drug development. The synthesis of 2-ethyl-4-cyanopyridine has been reported as a side-product in the synthesis of prothionamide, formed from 4-cyanopyridine and propionic acid.[12]
Caption: Conceptual pathway for the synthesis of a prothionamide analogue.
Experimental Protocol: Synthesis of 2-Ethyl-4-Pyridinecarbothioamide (Prothionamide Analogue)
This protocol is a representative synthesis based on established transformations of pyridine derivatives.
Step 1: Synthesis of 2-Ethyl-4-cyanopyridine
-
Materials:
-
4-Cyanopyridine (10.4 g, 0.1 mol)
-
Propionic acid (8.9 g, 0.12 mol)
-
Silver nitrate (1.7 g, 0.01 mol)
-
Ammonium persulfate (27.4 g, 0.12 mol)
-
Sulfuric acid (conc., 10 mL)
-
Water
-
Dichloromethane
-
-
Procedure: (Adapted from the synthesis of related compounds[12])
-
To a solution of 4-cyanopyridine and propionic acid in water, add concentrated sulfuric acid and silver nitrate.
-
Heat the mixture to 80-90 °C.
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture.
-
After the addition is complete, continue to stir the mixture at 80-90 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethyl-4-cyanopyridine.
-
Step 2: Thionation to 2-Ethyl-4-Pyridinecarbothioamide
-
Materials:
-
2-Ethyl-4-cyanopyridine from Step 1
-
Sodium sulfide (Na₂S)
-
Sulfur (S)
-
Water
-
Hydrochloric acid (conc.)
-
-
Procedure: (General procedure for thionation[12])
-
Prepare a solution of sodium sulfide and sulfur in water.
-
Add 2-ethyl-4-cyanopyridine to the solution at room temperature (25-30 °C).
-
Stir the reaction mixture for 2-3 hours.
-
Adjust the pH of the reaction mixture to 8.5-9.0 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to obtain 2-ethyl-4-pyridinecarbothioamide.
-
Application 3: this compound as a Nucleophilic Catalyst
Pyridine and its derivatives are well-known nucleophilic catalysts, particularly in acylation reactions.[4][13] The lone pair on the nitrogen atom can attack the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, regenerating the pyridine catalyst and forming the desired ester or amide.
While 4-(dimethylamino)pyridine (DMAP) is a much more potent catalyst due to the electron-donating effect of the dimethylamino group, this compound can also function as a nucleophilic catalyst, albeit with lower efficacy. The ethyl group has a weak electron-donating effect, slightly enhancing the nucleophilicity of the pyridine nitrogen compared to pyridine itself.
Mechanism of Nucleophilic Catalysis in Acylation
Caption: Mechanism of nucleophilic catalysis in acylation by this compound.
Generalized Protocol for this compound Catalyzed Acylation
-
Materials:
-
Substrate (e.g., a sterically hindered alcohol)
-
Acylating agent (e.g., acetic anhydride)
-
This compound (catalytic amount, e.g., 0.1 eq)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate and a catalytic amount of this compound in the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., triethylamine) to the solution. This base will neutralize the acid byproduct of the reaction.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent (e.g., acetic anhydride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove the pyridine catalyst and base, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Conclusion
This compound is a readily available and cost-effective reagent with significant applications in multi-step organic synthesis. Its utility as a precursor to the valuable monomer 4-vinylpyridine is well-established in industrial chemistry. Furthermore, its pyridine scaffold makes it a relevant starting material for the synthesis of analogues of important pharmaceuticals, such as the antitubercular drug prothionamide. While not as potent as more specialized pyridine-based catalysts, its inherent nucleophilicity allows it to function as a catalyst in its own right for reactions like acylation. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
References
- Bender, M. L. (1960).
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2002). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
- Frank, R. L., & Smith, P. V. (1955). This compound. Organic Syntheses, Coll. Vol. 3, p.410.
- Fier, P. S. (2017). A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines. Journal of the American Chemical Society, 139(28), 9499–9502.
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Cisak, F. E. (1957). U.S. Patent No. 2,807,618. Washington, DC: U.S.
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PrepChem. (n.d.). Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. Retrieved from [Link]
- Johnson, C. R., & Fenselau, A. H. (1966). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1292-1297.
-
ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. Retrieved from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
- Google Patents. (2017). CN106699641A - Production process for 4-vinylpyridine.
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ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
- Google Patents. (1964). US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines.
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ChemSynthesis. (2025). This compound. Retrieved from [Link]
- Google Patents. (2020). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
- Google Patents. (1985). JPS6016420B2 - Vinylpyridine recovery method.
- Willand, X., et al. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 54(10), 3465-3479.
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PubChem. (n.d.). Ethionamide. Retrieved from [Link]
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Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]
- Hernandez-Gordillo, A., et al. (2020). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 12(10), 2269.
- Atanasova, V., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- Kim, J. Y., et al. (2015). Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. European Journal of Medicinal Chemistry, 107, 138-145.
-
Wikipedia. (n.d.). Ethionamide. Retrieved from [Link]
- Eadara, K. C., et al. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(5), 1898-1907.
- Google Patents. (2005). CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine.
- Oro, L. A., & Sola, E. (2008). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Inorganica Chimica Acta, 361(11), 3141-3146.
- Sansuk, C., Phetrong, S., & Paoprasert, P. (2016). Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials. International Journal of Materials, Mechanics and Manufacturing, 4(1), 58-62.
-
PubChem. (n.d.). 4-Vinylpyridine. Retrieved from [Link]
- Wibaut, J. P., & Arens, J. F. (1941). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Recueil des Travaux Chimiques des Pays-Bas, 60(2), 119-125.
- Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-[N-[2-(N,N-dimethylamino)ethyl]carbamoyl]-5-(4-pyridyl)thiazole. Retrieved from [Link]
- Google Patents. (1974). IT1014833B - PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyclopropyl-4-thiazolcarboxylate. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of 4-Ethylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
4-Ethylpyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its role as a precursor and its potential to be a process-related impurity necessitates the use of robust, accurate, and precise analytical methods for its quantification.[2] The control of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory agencies like the FDA and EMA to ensure the safety and efficacy of the final drug product.[2][3] This document provides a comprehensive guide to the quantitative analysis of this compound, detailing two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, incorporating principles of scientific integrity and adherence to international regulatory standards.
Introduction: The Analytical Imperative for this compound
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to the therapeutic effects of numerous drugs.[4][5] this compound (CAS: 536-75-4), a substituted pyridine, is frequently employed in synthetic organic chemistry.[6] Consequently, it can be present as a residual impurity in the final drug substance. According to the International Council for Harmonisation (ICH) guidelines, all impurities in a drug substance must be identified, quantified, and controlled.[3][7] The presence of unintended impurities can affect the stability, efficacy, and safety of the API.[8] Therefore, the development of validated analytical methods for the precise quantification of this compound is not merely a quality control measure but a fundamental regulatory requirement.[9]
This guide provides detailed protocols for the quantification of this compound, focusing on the principles of method development, validation, and practical application. We will explore both Gas Chromatography, ideal for volatile compounds like this compound, and High-Performance Liquid Chromatography as a versatile alternative.
Foundational Principles of Analytical Method Selection
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound is well-suited for GC analysis.[10] This technique offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][11] For trace-level analysis, headspace sampling is an excellent technique to minimize matrix effects and enhance sensitivity.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust alternative, especially for samples that are not amenable to direct GC injection.[10] Reversed-phase HPLC is a common mode for the separation of moderately polar compounds like pyridine derivatives.[13] The compatibility of HPLC with a wide range of detectors, including UV-Vis and Mass Spectrometry, adds to its versatility.[14]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reproducible analytical results.[15] The primary goals are to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte if necessary.[16]
Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[17][18] For this compound, which is a basic compound, its solubility can be manipulated by adjusting the pH of the aqueous phase.
Rationale: By adjusting the pH of the aqueous sample, this compound can be partitioned into an organic solvent. This process effectively isolates it from non-volatile or highly polar matrix components. The choice of organic solvent is critical and depends on the solubility of this compound and its immiscibility with the aqueous phase.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, innovative sample preparation technique that utilizes a coated fiber to extract analytes from a sample.[19][20] The analytes are then thermally desorbed from the fiber directly into the GC injector.[19]
Rationale: SPME is particularly advantageous for trace analysis as it concentrates the analyte on the fiber, thereby increasing the sensitivity of the method.[20] The selection of the fiber coating is crucial for the selective extraction of this compound. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a good choice for volatile and semi-volatile compounds.[21]
Headspace Analysis
For volatile impurities in solid or liquid samples, static headspace analysis is a highly effective and automated sample introduction technique for GC.[12][22] The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC.
Rationale: This technique is ideal for complex sample matrices as it avoids the injection of non-volatile residues that can contaminate the GC system. The partitioning of this compound into the headspace is governed by its vapor pressure, which is enhanced at elevated temperatures.
Gas Chromatography (GC) Method for this compound Quantification
This section details a robust GC method coupled with Flame Ionization Detection (FID) for the quantification of this compound.
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by Headspace GC-FID.
Detailed GC Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.[12]
-
Capillary GC Column: Consider a column with a stationary phase like Stabilwax-DB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase.[13]
Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade or equivalent
-
Nitrogen or Helium (carrier gas), high purity
-
Hydrogen and Air (for FID), high purity
-
20 mL headspace vials with PTFE/silicone septa
Preparation of Standard Solutions:
-
Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with DMSO to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).
Sample Preparation:
-
Accurately weigh a sample amount (e.g., 200 mg of the drug substance) directly into a 20 mL headspace vial.
-
Add a precise volume (e.g., 5.0 mL) of DMSO to the vial.
-
Immediately seal the vial with the cap and septum.
-
Gently vortex the vial to ensure complete dissolution of the sample.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 80°C - 100°C | Optimizes the partitioning of this compound into the headspace.[12] |
| Incubation Time | 15 - 30 minutes | Allows for the equilibrium to be established between the sample and the headspace. |
| Transfer Line Temp | 110°C - 130°C | Prevents condensation of the analyte during transfer to the GC. |
| GC System | ||
| Injector Temperature | 250°C | Ensures rapid volatilization of the injected sample.[13] |
| Carrier Gas | Helium or Nitrogen | Inert gases for carrying the sample through the column. |
| Flow Rate | Constant flow, e.g., 1.0 - 1.5 mL/min | Provides consistent retention times and peak shapes. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | Provides good separation of this compound from other volatile components. This program should be optimized for the specific sample. |
| FID Detector | ||
| Detector Temperature | 280°C | Prevents condensation and ensures efficient detection.[13] |
| Hydrogen Flow | As per instrument manufacturer's recommendation | Fuel for the flame. |
| Air Flow | As per instrument manufacturer's recommendation | Oxidant for the flame. |
| Makeup Gas (N2) Flow | As per instrument manufacturer's recommendation | Improves peak shape and detector response. |
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[8]
-
Calculate the concentration of this compound in the sample preparation using the regression equation.
-
Determine the amount of this compound in the original sample (e.g., in ppm or % w/w).
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[13]
-
HPLC Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[13]
Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
The mobile phase composition will be a mixture of Mobile Phase A and B. A starting point could be 60:40 (v/v) of A:B.[13] This should be optimized for the specific application.
Preparation of Standard Solutions:
-
Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation:
-
Accurately weigh a sample amount (e.g., 100 mg of the drug substance) into a suitable volumetric flask (e.g., 50 mL).
-
Add a portion of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for moderately polar compounds.[13] |
| Mobile Phase | Isocratic or Gradient (e.g., ACN:Phosphate Buffer pH 3.0) | The specific ratio should be optimized for resolution and run time. A buffer is used to control the ionization state of this compound for consistent retention.[23] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[13] |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A standard injection volume.[13] |
| Detection | UV at 254 nm | This compound has a UV absorbance in this region. The wavelength should be optimized for maximum sensitivity. |
Data Analysis: The data analysis procedure is the same as described for the GC method, using the peak areas obtained from the HPLC chromatograms.
Trustworthiness: A Self-Validating System
The protocols described are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[24] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[9][25]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[24] | To ensure that the peak response is solely from the analyte of interest. This is typically demonstrated by analyzing a placebo sample and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[24] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified range.[8] | To demonstrate that the method's response is directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[26] | To define the concentration limits within which the method is reliable. For an impurity, this is typically from the reporting threshold to 120% of the specification.[24] |
| Accuracy | The percent recovery should be within a pre-defined range (e.g., 90.0% to 110.0%).[24] | To assess the closeness of the test results obtained by the method to the true value. This is typically determined by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels.[24] |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 10%.[25] | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically a signal-to-noise ratio of 3:1.[26] | To determine the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. | To establish the lower limit of the method for quantitative measurements. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[26] | To ensure the reliability of the method during normal usage. |
System Suitability Tests (SST): Before and during sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of replicate injections | ≤ 5.0% for the standard solution |
By integrating these validation principles and system suitability checks, the described analytical methods for this compound become self-validating systems, ensuring the generation of trustworthy and reliable data for regulatory submissions and quality control.
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Anwendungsleitfaden: Strategien für die robuste GC-MS-Analyse von 4-Ethylpyridin und verwandten basischen Verbindungen
Verfasst von: Senior Application Scientist, Gemini Division
Zusammenfassung: Dieser technische Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die vor der Herausforderung stehen, basische Stickstoffverbindungen wie 4-Ethylpyridin mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu analysieren. Solche Verbindungen neigen aufgrund unerwünschter Sekundärwechselwirkungen mit dem Chromatographiesystem stark zum Peak-Tailing, was die Quantifizierung und Nachweisempfindlichkeit beeinträchtigt. Dieser Leitfaden erläutert die zugrunde liegenden Ursachen dieses Problems und stellt systematische Lösungsstrategien vor. Anstatt eine chemische Derivatisierung vorzuschlagen, die für diese spezielle Molekülklasse ungeeignet ist, konzentrieren wir uns auf die Optimierung des GC-Systems durch die Auswahl geeigneter inerter Verbrauchsmaterialien und spezieller Säulen. Es wird ein detailliertes Protokoll für die direkte Analyse bereitgestellt, das eine robuste und reproduzierbare Methode zur Erzielung einer ausgezeichneten Peakform und analytischen Leistung gewährleistet.
Das analytische Problem verstehen: Analyten-Oberflächen-Wechselwirkungen
Die primäre Herausforderung bei der GC-Analyse von basischen Verbindungen wie 4-Ethylpyridin ist die starke Wechselwirkung des freien Elektronenpaars am Stickstoffatom mit aktiven Stellen im GC-System. Diese aktiven Stellen sind hauptsächlich saure Silanolgruppen (Si-OH), die auf der Oberfläche des Glas-Inlet-Liners und der Fused-Silica-Kapillarsäule vorhanden sind.
Diese Säure-Base-Wechselwirkung führt zu einer sekundären, unerwünschten Retention des Analyten, die stärker ist als die primäre Verteilungschromatographie. Ein Teil der Analytmoleküle wird vorübergehend an diesen Stellen adsorbiert, was zu einer verzögerten Elution und einer asymmetrischen Peakform, dem sogenannten "Tailing", führt.[1][2][3] Dieses Phänomen beeinträchtigt die Auflösung, verringert die Empfindlichkeit und macht eine genaue Peakintegration und Quantifizierung schwierig.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylpyridine
Welcome to the technical support center for the synthesis of 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its synthesis. Our focus is on providing in-depth, scientifically grounded advice to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on byproduct formation and mitigation strategies.
FAQ 1: Why is my final product a mixture of ethylpyridines instead of pure this compound?
Answer:
The co-formation of 2-ethylpyridine and 3-ethylpyridine is a common challenge, particularly in syntheses based on the Chichibabin pyridine synthesis, a widely used industrial method.[1][2][3] This reaction involves the condensation of aldehydes and/or ketones with ammonia over a catalyst at high temperatures.[1][3]
Causality of Isomer Formation:
The mechanism of the Chichibabin synthesis involves a series of aldol-type condensations and Michael additions to build the pyridine ring.[1] When using acetaldehyde and ammonia as reactants to generate the ethyl-substituted pyridine, the cyclization process can proceed through different pathways, leading to the formation of not just the desired this compound, but also its 2- and 3-isomers. The exact ratio of these isomers is highly dependent on the reaction conditions, including the catalyst, temperature, and pressure.[4]
Troubleshooting Isomeric Impurities:
1. Analytical Confirmation: It is crucial to first confirm the presence and relative abundance of the isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. The isomers will have the same mass-to-charge ratio but will exhibit different retention times on an appropriate GC column.[5][6][7]
Experimental Protocol: GC-MS Analysis of Ethylpyridine Isomers
-
Column Selection: A polar capillary column, such as one coated with a polyethylene glycol (PEG) phase (e.g., DB-WAX), is recommended for optimal separation of pyridine isomers.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector and Detector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2. Purification Strategy: Fractional Distillation: Due to the close boiling points of the ethylpyridine isomers, simple distillation is often insufficient for their separation.[8][9] Fractional distillation, which provides multiple theoretical plates for vaporization and condensation, is the required purification method.[9][10][11]
Table 1: Boiling Points of Ethylpyridine Isomers
| Compound | Boiling Point (°C) at 760 mmHg |
| 2-Ethylpyridine | ~129 |
| 3-Ethylpyridine | ~141 |
| This compound | ~168 |
Note: Boiling points are approximate and can vary slightly with atmospheric pressure.
Experimental Protocol: Fractional Distillation of Ethylpyridine Isomers
-
Apparatus: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated condensation-vaporization cycles. The length of the column should be chosen based on the difficulty of the separation.
-
Heating: Use a heating mantle with a stirrer to ensure smooth boiling.
-
Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Collection: Collect the fractions based on the boiling point. The lower-boiling 2-ethylpyridine will distill first, followed by 3-ethylpyridine, and finally the desired this compound. Monitor the temperature at the still head closely; a stable temperature indicates the distillation of a pure component.
Diagram 1: Fractional Distillation Setup
Caption: A schematic of a fractional distillation apparatus.
FAQ 2: My reaction mixture has turned dark and viscous, and the yield of this compound is low. What is causing this?
Answer:
The formation of dark, tarry substances is a common issue in the Chichibabin pyridine synthesis and is often attributed to the formation of oligomeric and polymeric byproducts.[12] Additionally, dimerization of the pyridine ring can occur as a side reaction.[13]
Causality of Byproduct Formation:
-
Oligomerization: The highly reactive intermediates in the Chichibabin reaction, such as imines and enamines, can undergo self-condensation or polymerization reactions, especially at elevated temperatures. These reactions lead to the formation of higher molecular weight, often colored, byproducts.
-
Dimerization: Under certain conditions, particularly at atmospheric pressure, pyridine derivatives can undergo dimerization to form bipyridines.[13]
-
Secondary Amine Formation: The reaction can also produce secondary amine byproducts, which can contribute to the complexity of the reaction mixture.[14]
Troubleshooting Oligomerization and Dimerization:
1. Reaction Condition Optimization:
-
Temperature Control: Carefully control the reaction temperature. While high temperatures are necessary to drive the reaction, excessive heat can promote polymerization and charring.
-
Catalyst Selection: The choice of catalyst (e.g., modified alumina or silica) and its activity can significantly influence the selectivity of the reaction and minimize byproduct formation.[1][3]
-
Pressure: In some cases, conducting the reaction under pressure can suppress dimerization and favor the desired amination product in related Chichibabin reactions.[13]
2. Purification Strategy: Removal of Non-Volatile Residues: The desired this compound can be separated from the non-volatile oligomeric byproducts by distillation.
Experimental Protocol: Purification from Oligomeric Byproducts
-
Initial Distillation: Perform a simple or vacuum distillation of the crude reaction mixture to separate the volatile ethylpyridine isomers from the non-volatile tars.
-
Fractional Distillation: Follow the initial distillation with a fractional distillation as described in FAQ 1 to separate the isomeric ethylpyridines.
3. Removal of Secondary Amines: Secondary amine byproducts can be removed by chemical treatment.[14]
Experimental Protocol: Removal of Secondary Amines
-
Acidification: Dissolve the crude product in dilute hydrochloric acid.
-
Nitrosation: Treat the acidic solution with a solution of sodium nitrite. The secondary amines will be converted to non-basic N-nitrosamines.
-
Extraction: Basify the solution and extract the pyridine bases with a suitable organic solvent, leaving the N-nitrosamines in the aqueous layer.
Diagram 2: Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation in this compound synthesis.
References
- Anderson, T. (1849). The products of the destructive distillation of animal substances. Part I. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 35(235), 188-200.
- Chichibabin, A. E. (1914). Über die Einwirkung von Natriumamid auf Pyridin. Journal für Praktische Chemie, 89(1), 1-11.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). Fractional Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin pyridinium synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Particular behavior of 'C(6)C(2) units' in the Chichibabin pyridine synthesis and biosynthetic implications. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Justia Patents. (n.d.). Pyridine/picoline production process. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
- Google Patents. (n.d.). US5969143A - Pyridine/picoline production process.
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]
-
GLAD. (n.d.). chichibabin pyridine synthesis. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved from [Link]
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikiwand. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved from [Link]
-
RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Retrieved from [Link]
-
Princeton Chromatography Inc. (n.d.). Separation of Pyridine Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved from [Link]
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- 14. thieme.de [thieme.de]
Technical Support Center: Purification of 4-Ethylpyridine by Fractional Distillation
Welcome to the Technical Support Center for the purification of 4-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the fractional distillation of this compound.
Introduction
This compound (C7H9N) is a heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is critical for subsequent reactions and the quality of the final product. Fractional distillation is a common and effective method for purifying this compound from various impurities. However, the process is not without its challenges. This guide provides practical, experience-based solutions to common issues encountered during this purification process.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the fractional distillation of this compound, offering potential causes and actionable solutions.
Q1: My distillation is proceeding very slowly, or the condensate ring is not rising up the column.
-
Probable Cause 1: Insufficient Heating. The heating mantle may not be providing enough energy to vaporize the this compound at a sufficient rate.
-
Solution: Gradually increase the temperature of the heating mantle. It is crucial to do this slowly to avoid bumping and to maintain equilibrium within the column. If the condensate ring stops rising, a slight increase in temperature should help it continue its ascent.[2]
-
Probable Cause 2: Heat Loss from the Column. Inadequate insulation can lead to significant heat loss to the surrounding environment, preventing the vapor from reaching the top of the column.
-
Solution: Insulate the fractionating column. Wrapping the column with glass wool or aluminum foil is an effective way to minimize heat loss, especially when working in a fume hood with high airflow.[2][3]
-
Probable Cause 3: System Leaks. Leaks in the glassware joints can allow vapor to escape, reducing the pressure and efficiency of the distillation.
-
Solution: Ensure all ground glass joints are properly sealed. While modern glassware often provides a good seal, using a minimal amount of vacuum grease can be beneficial, particularly for older or worn joints.[4] Keck clips should be used to secure connections and prevent them from separating.[2][4]
Q2: The temperature at the still head is fluctuating wildly.
-
Probable Cause 1: Uneven Boiling (Bumping). This occurs when the liquid is superheated and then boils violently.
-
Solution: Use boiling chips or a magnetic stir bar in the distilling flask to promote smooth boiling. Ensure the stir rate is adequate to create a vortex.
-
Probable Cause 2: Inefficient Column Packing. Poorly packed columns can lead to channeling, where the vapor passes through the column without sufficient interaction with the packing material.
-
Solution: Ensure the column is packed uniformly. The choice of packing material is also important; for smaller diameter columns, smaller random packings are generally more efficient.[5]
-
Probable Cause 3: Distillation Rate is Too High. Distilling too quickly does not allow for proper equilibrium to be established between the liquid and vapor phases in the column.
-
Solution: Reduce the heating rate to slow down the distillation. A general rule of thumb is to aim for a collection rate of 1-2 drops per second.
Q3: I'm getting poor separation of this compound from impurities.
-
Probable Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate components with close boiling points.[6]
-
Solution: Use a longer fractionating column or one with a more efficient packing material. Structured packings generally offer higher efficiency than random packings.[7]
-
Probable Cause 2: Azeotrope Formation. this compound may form an azeotrope with water or other impurities, which is a mixture that boils at a constant temperature and has a constant composition.
-
Probable Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[2]
Q4: The distillate is colored, even though the starting material was only slightly yellow.
-
Probable Cause 1: Thermal Decomposition. this compound, like many organic compounds, can decompose at high temperatures, leading to colored impurities. The presence of air can exacerbate this.
-
Solution: If possible, perform the distillation under a vacuum or an inert atmosphere (e.g., nitrogen). This will lower the boiling point and minimize exposure to oxygen.
-
Probable Cause 2: Contamination from "Bumping". Violent boiling can cause non-volatile impurities to be carried over into the condenser.
-
Solution: Ensure smooth boiling by using boiling chips or a magnetic stirrer and by not overfilling the distillation flask (it should be no more than two-thirds full).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Here is a summary of the important physical properties of this compound:
| Property | Value |
| Molecular Formula | C7H9N[9] |
| Molecular Weight | 107.15 g/mol [10] |
| Boiling Point | 168 - 170 °C at atmospheric pressure[11][12] |
| Density | ~0.942 g/mL at 25 °C[12] |
| Refractive Index | ~1.501 at 20 °C[12] |
| Appearance | Colorless to pale yellow liquid with an unpleasant odor[1][10] |
| Solubility in Water | Slightly soluble[13] |
Q2: What are the common impurities found in crude this compound?
Common impurities can include isomeric pyridines (e.g., 2-ethylpyridine, 3-ethylpyridine), unreacted starting materials from its synthesis, and water.[14] The presence of these impurities can affect the boiling point and the efficiency of the separation. This compound can also turn brown if not very pure, indicating the presence of degradation products.[9]
Q3: What type of fractionating column packing is best for this purification?
The choice of packing material depends on the required efficiency and the scale of the distillation.
-
Random Packing (e.g., Raschig rings, Berl saddles): These are suitable for general-purpose distillations.[15][16] They are less expensive but may offer lower efficiency compared to structured packing.
-
Structured Packing: This type of packing consists of materials like wire gauze or corrugated metal sheets arranged in a specific geometric structure.[7] It provides a higher surface area for vapor-liquid contact, leading to better separation efficiency and is often preferred for separating components with close boiling points.[7]
-
Glass Beads: For laboratory-scale distillations, glass beads can be a simple and effective packing material.[17]
Q4: How can I assess the purity of my distilled this compound?
Several analytical techniques can be used to determine the purity of the collected fractions:
-
Gas Chromatography (GC): This is a highly effective method for quantifying the purity and identifying impurities.[18] A flame ionization detector (FID) is commonly used for this purpose.
-
Refractive Index: Measuring the refractive index of the distilled fractions and comparing it to the literature value can provide a quick assessment of purity.
-
Boiling Point: A sharp and constant boiling point during distillation is a good indicator of a pure substance.
Q5: What are the essential safety precautions when handling and distilling this compound?
This compound is a flammable liquid and is harmful if swallowed or in contact with skin.[10][19] It can also cause skin and eye irritation.[20] Therefore, it is crucial to take the following safety measures:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[19] Use a heating mantle, not a Bunsen burner, for heating.
-
Static Discharge: Take precautionary measures against static discharge, especially during transfers.
-
Handling: Use spark-proof tools and explosion-proof equipment.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[19]
Part 3: Experimental Protocol and Visualization
Detailed Step-by-Step Protocol for Fractional Distillation of this compound
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a magnetic stir bar or a few boiling chips to the flask.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Clamp the round-bottom flask securely in a heating mantle.
-
Attach the fractionating column to the flask. Ensure the column is vertical.
-
Place the distillation head on top of the column.
-
Insert a thermometer with the bulb correctly positioned at the side arm of the distillation head.[2]
-
Attach the condenser to the side arm and connect the cooling water, with water flowing in at the bottom and out at the top.[2]
-
Place a receiving flask at the end of the condenser. It's good practice to have several smaller receiving flasks to collect different fractions.
-
Use Keck clips to secure all glass joints.[2]
-
-
Distillation Process:
-
Turn on the magnetic stirrer (if used) and the cooling water to the condenser.
-
Begin heating the distillation flask gently.
-
Observe the condensate ring as it slowly rises through the fractionating column.[2]
-
Record the temperature when the first drop of distillate is collected. This will be the boiling point of the first fraction (likely a lower-boiling impurity).
-
Collect the initial "forerun" fraction in a separate flask until the temperature at the still head stabilizes.
-
Once the temperature is stable near the boiling point of this compound (168-170 °C), switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
If the temperature drops significantly, it indicates that the this compound has mostly distilled over. Stop the distillation at this point to avoid distilling higher-boiling impurities.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Disassemble the apparatus.
-
Analyze the purity of the collected fractions using GC or by measuring the refractive index.
-
Logical Workflow for Troubleshooting Fractional Distillation
Caption: A logical workflow for systematically troubleshooting common fractional distillation issues.
References
-
DrugFuture. (2023). This compound. Retrieved from [Link]
-
Pope Scientific Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]
-
Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. Retrieved from [Link]
-
The Lab Depot. (n.d.). Distillation Packing Materials. Retrieved from [Link]
-
Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux). Retrieved from [Link]
-
Reddit. (2019). What are some common mistakes when doing fractional distillation?. r/chemhelp. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]
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Troubleshooting low yield in 4-Ethylpyridine synthesis
Technical Support Center: 4-Ethylpyridine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound synthesis. As a valuable intermediate in the pharmaceutical and agrochemical industries, achieving a high yield of pure this compound is critical.[1][2] This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during its synthesis. Here, we move beyond simple procedural lists to explore the causality behind common issues, providing you with the robust, field-proven insights needed to troubleshoot effectively and optimize your reaction outcomes.
This document is structured as a series of questions and answers, directly addressing the specific, practical problems you might face in the lab. We will dissect these issues, propose logical solutions grounded in chemical principles, and provide detailed protocols to implement these solutions.
Core Troubleshooting Guide
Q1: My this compound synthesis has resulted in a disappointingly low yield. What is the most systematic way to diagnose the problem?
A low yield is a frustrating but common issue that can almost always be traced back to one of three root causes: an incomplete reaction, the formation of competing side products, or mechanical loss of the product during workup and purification. A systematic approach is crucial to avoid wasting time and resources on arbitrary adjustments.
The first step is to determine which of these areas is the primary contributor to your low yield. The following workflow provides a logical diagnostic path.
Caption: General diagnostic workflow for troubleshooting low yield.
Start by using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess a sample from your reaction mixture. If you see a significant amount of starting material remaining, your focus should be on optimizing the reaction conditions. If the starting material is consumed but the yield of the desired product is low, the issue is likely byproduct formation. If the crude analysis shows a high yield but the final isolated yield is low, the problem lies in your workup or purification procedure.
Q2: My reaction seems sluggish and incomplete. What are the key parameters to investigate and how should I optimize them?
An incomplete reaction is often the most straightforward issue to resolve. The primary factors governing reaction completion are time, temperature, reagent stoichiometry, and catalyst activity. Let's consider the well-established synthesis of this compound from pyridine, acetic anhydride, and zinc dust as a case study.[3][4]
The mechanism involves the formation of a reactive intermediate that ultimately ethylates the pyridine ring. The efficiency of this process is highly dependent on the reaction conditions.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Temperature | Too low to overcome activation energy; too high, causing decomposition. | Screen temperatures in 5-10°C increments around the literature-reported optimum (e.g., 25-30°C for initial zinc addition, then reflux).[3] | Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). An optimal temperature maximizes the rate of the desired reaction while minimizing competing decomposition or side reactions. |
| Reaction Time | Insufficient time for the reaction to reach completion. | Monitor the reaction progress every 30-60 minutes using TLC or GC until no further consumption of the limiting reagent is observed. | Many organic reactions do not proceed to completion instantaneously. Establishing the reaction profile over time is essential to determine the point of maximum conversion. |
| Reagent Purity & Stoichiometry | Impure or wet reagents; incorrect molar ratios. | Ensure pyridine is dry.[3] Use freshly activated zinc dust.[3] Verify the molar ratios of pyridine, acetic anhydride, and zinc. | Water can quench reactive intermediates. The zinc surface can be passivated by oxides, reducing its activity. Stoichiometry dictates the availability of reactants to form the desired product. |
| Catalyst/Reagent Activity | Deactivated catalyst or poor-quality reagent. | For catalytic syntheses, ensure the catalyst is active.[5][6] For the zinc-mediated reaction, activating the zinc dust with dilute HCl is critical to remove the passivating oxide layer.[3] | The surface of the catalyst or metallic reagent is where the reaction occurs. A passivated or poisoned surface will drastically reduce or halt the reaction rate. |
-
Setup: Prepare 3-5 identical small-scale reactions in parallel.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., 20°C, 25°C, 30°C, 35°C). Use a temperature-controlled stirring plate or oil bath for precision.
-
Monitoring: After a fixed time (e.g., 2 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by GC-MS or ¹H NMR to determine the ratio of starting material to product.
Q3: My starting materials are consumed, but my crude mixture contains multiple products. What are the likely side reactions and how can I suppress them?
Byproduct formation is a common cause of low yields, particularly in pyridine chemistry where the aromatic ring has multiple reactive sites. In many syntheses, the formation of isomers (e.g., 2-ethylpyridine) and polymeric tars are the main culprits.
For instance, in reactions involving the alkylation of pyridine, there's often a competition between substitution at the 2-, 3-, and 4-positions. The conditions of the reaction dictate the regioselectivity. The synthesis from pyridine, acetic anhydride, and zinc favors the 4-position, but deviations in conditions can lead to other isomers.[3]
Caption: Competing reaction pathways in this compound synthesis.
Strategies to Minimize Byproducts:
-
Control Temperature: Overheating is a primary cause of tar formation. Maintain the reaction temperature strictly within the optimized range. Using a cooling bath during exothermic additions is essential.[3]
-
Control Reagent Concentration: Adding reagents slowly and maintaining dilution can prevent localized high concentrations that may favor polymerization or other side reactions.
-
Use of Catalysts: In many modern pyridine syntheses, specific catalysts are used to improve selectivity and yield. Options range from solid acid catalysts to various metal complexes that can direct the reaction toward the desired product.[7][8][9]
Q4: My crude product analysis looks promising, but my final isolated yield is very low. How can I improve my workup and purification efficiency?
Product loss during isolation is a frequent and often overlooked issue. This compound is a basic, water-sparingly soluble liquid, and these properties must be considered during workup.[2][4]
Common Pitfalls in Workup & Purification:
-
Inefficient Extraction: As a basic compound, this compound can be protonated and become water-soluble in acidic conditions. Conversely, unreacted starting pyridine is also basic. This property can be exploited for purification.
-
Azeotrope Formation: Pyridine and its derivatives can form azeotropes with water, making complete removal by simple distillation difficult.
-
Decomposition During Distillation: Overheating during distillation can cause decomposition, especially if acidic or basic impurities are present.
This protocol is designed to efficiently separate this compound from unreacted pyridine and other non-basic impurities.
-
Initial Quench & Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Cautiously neutralize the reaction mixture with a base like a 40% aqueous solution of sodium hydroxide.[3]
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). Combine the organic layers.
-
-
Removal of Unreacted Pyridine (Acid Wash):
-
Wash the combined organic layers with a dilute acid solution (e.g., 5-10% HCl or a saturated copper sulfate solution).[10][11]
-
Rationale: Both this compound and pyridine will be protonated and move to the aqueous layer. However, this step is excellent for removing excess unreacted pyridine if the product is first isolated and then redissolved. A more common approach is to rely on the final distillation. For very precise purification, forming a salt and then liberating the free base can be effective.[12] The use of copper sulfate provides a visual cue, as it forms a colored complex with pyridine.[10]
-
-
Drying and Concentration:
-
Wash the organic layer with brine to remove bulk water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Final Purification (Fractional Distillation):
-
Purify the crude liquid by fractional distillation under atmospheric pressure.[3]
-
Collect the fraction boiling at approximately 163–165°C.[3]
-
Critical Step: Use an efficient fractionating column to ensure good separation from lower-boiling impurities (like pyridine, b.p. 115°C) and higher-boiling byproducts.
-
Frequently Asked Questions (FAQs)
Q: My purified this compound turns brown upon standing. What causes this and how can it be prevented? A: The brown discoloration is typically due to slow air oxidation or the presence of trace impurities that polymerize over time.[4] To prevent this, ensure the product is highly pure after distillation. Storing it under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial and refrigerating it can significantly prolong its shelf life.
Q: Are there alternative, higher-yielding synthetic methods I should consider? A: While the zinc/acetic anhydride method is a classic, several other routes exist. The Wolff-Kishner reduction of 4-acetylpyridine is a common alternative.[12] For industrial-scale production, gas-phase reactions passing acetaldehyde and ammonia over a solid oxide catalyst at high temperatures are employed, often producing a mixture of picolines and other alkylpyridines.[9] The best method depends on your available starting materials, scale, and equipment. Multicomponent reactions and methods using advanced catalysts often report very high yields (80-95%) under optimized conditions.[7][13]
Q: I am performing a Chichibabin-type reaction. What are the most common side reactions to be aware of? A: The classic Chichibabin reaction involves amination, not alkylation, but related side reactions are relevant to pyridine chemistry.[14] The most common side reaction is dimerization, where two pyridine rings couple to form a bipyridine.[14] This is often favored under certain pressure and temperature conditions. Other issues can include over-amination or the formation of 4-isomers, especially if the pyridine ring has electron-withdrawing substituents.[15]
References
-
Frank, R. L., & Smith, P. V. (1947). This compound. Organic Syntheses, 27, 38. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). [Diagram]. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 4, 2026, from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Conditions for this compound Sulfonylation. [Diagram]. Retrieved January 4, 2026, from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. [Table]. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (1957). Notes - Improved Synthesis of this compound. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis limitations. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved January 4, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved January 4, 2026, from [Link]
-
YouTube. (2022, August 8). How to remove pyridine from your reaction crude?. Retrieved January 4, 2026, from [Link]
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- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
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Stability of 4-Ethylpyridine under acidic and basic conditions
Welcome to the Technical Support Center for 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and develop robust analytical methods.
Introduction to this compound Stability
This compound (CAS 536-75-4) is a heterocyclic aromatic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical behavior is largely dictated by the pyridine ring, which imparts basic properties due to the lone pair of electrons on the nitrogen atom.[3] Understanding its stability under both acidic and basic conditions is paramount for ensuring the integrity of chemical reactions, the accuracy of analytical measurements, and the quality of final products. While generally stable under neutral conditions, this compound can be susceptible to degradation under stressed acidic and basic environments.[4] This guide will delve into the specifics of its stability profile, potential degradation pathways, and the analytical methodologies required for its accurate assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns for this compound revolve around its basicity and susceptibility to oxidation. As a pyridine derivative, the nitrogen atom is nucleophilic and can react with acids to form pyridinium salts.[3] While this is often a desired reaction, prolonged exposure to strong acids or bases at elevated temperatures can lead to degradation. Additionally, like other pyridine compounds, it can be susceptible to oxidation, potentially forming this compound N-oxide. It is also incompatible with strong oxidizing agents.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution significantly influences the stability of this compound.
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Acidic Conditions (pH < 4): In strongly acidic solutions, this compound will be protonated to form the 4-ethylpyridinium ion. While this salt form is generally stable, extreme acidic conditions (e.g., concentrated acids) coupled with high temperatures can potentially catalyze hydrolysis or other degradation reactions, although pyridine rings are generally resistant to cleavage by acid hydrolysis.[5]
-
Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions at ambient temperature.
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Basic Conditions (pH > 10): In strongly basic solutions, this compound remains as the free base. While generally stable, prolonged exposure to high concentrations of strong bases (e.g., >1M NaOH) at elevated temperatures may promote degradation, potentially through reactions involving the ethyl group or the pyridine ring itself. However, significant degradation under typical basic laboratory conditions is not widely reported.
Q3: What are the likely degradation products of this compound under forced degradation conditions?
A3: Based on studies of pyridine derivatives and this compound under harsh oxidative conditions (photo-Fenton process), potential degradation products could include:[6]
-
This compound N-oxide: Formed under oxidative stress.
-
Hydroxylated derivatives: Such as 4-hydroxypyridine, resulting from the substitution of the ethyl group.[6]
-
Ring-opened products: Under very harsh oxidative conditions, the pyridine ring can be cleaved to form smaller aliphatic molecules like formic acid and other carboxylic acids.[5][6]
It is important to note that the specific degradation profile will be highly dependent on the nature and severity of the stress conditions applied.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks can arise from several sources:
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Degradation: If your sample has been stored improperly or subjected to harsh conditions (e.g., strong acid/base, high temperature, light exposure), the new peaks could be degradation products.
-
Impurities: The starting material may contain impurities from its synthesis. Always check the certificate of analysis for your this compound.
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.
-
Chromatographic Artifacts: Issues like poor peak shape (tailing or fronting), split peaks, or ghost peaks can be mistaken for impurities. These are often related to the analytical method itself.[7]
A systematic troubleshooting approach, as outlined in the guides later in this document, is essential to identify the root cause.
Troubleshooting Guides
Guide 1: Common Issues in HPLC Analysis of this compound
This guide addresses frequent problems encountered during the HPLC analysis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic nitrogen of this compound and residual acidic silanols on the C18 column.[7]- Column overload. | - Use a mobile phase with a pH between 3 and 7 to ensure consistent protonation of this compound.- Add a competitive base like triethylamine (0.1%) to the mobile phase to block active silanol sites.- Use a modern, end-capped C18 column or a column specifically designed for basic compounds.- Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase composition.[8]- Fluctuations in column temperature.- Poor column equilibration. | - Prepare mobile phase accurately, preferably by weight, and ensure it is well-mixed.- Use a column oven to maintain a stable temperature (e.g., 30-40°C).[9]- Equilibrate the column with the mobile phase for at least 10-15 column volumes before injection. |
| No or Poor Retention (Elutes at Void Volume) | - Mobile phase is too strong (high organic content).- Inappropriate column chemistry for a polar compound. | - Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.- Consider using a more polar stationary phase, such as a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar pyridine derivatives.[10] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[8]- Contaminated mobile phase or column.- Detector lamp aging. | - Degas the mobile phase thoroughly before use.- Purge the HPLC pump to remove any trapped air bubbles.- Use high-purity solvents and freshly prepared mobile phase.- If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
Guide 2: Investigating Sample Degradation
If you suspect that your this compound sample has degraded, follow this logical workflow to confirm and identify the degradants.
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- 2. This compound 98 536-75-4 [sigmaaldrich.com]
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- 10. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing 4-Ethylpyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Overview of Synthetic Strategies
This compound (CAS 536-75-4), a key building block in the pharmaceutical and agrochemical industries, can be synthesized through several established routes.[1][2] While industrial production often involves gas-phase catalysis over metal oxides,[3] a common and reliable laboratory-scale method involves the reaction of pyridine with acetic anhydride in the presence of a reducing agent like zinc dust.[4][5] This guide will focus primarily on optimizing this latter procedure, drawing upon established protocols and addressing common points of failure.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Inactive Reducing Agent. The most common reducing agent, zinc dust, is often passivated by a thin layer of zinc oxide on its surface. This oxide layer prevents the metal from participating effectively in the reaction.
-
Solution: Activate the zinc dust immediately before use. A standard procedure involves briefly stirring the zinc dust in dilute hydrochloric acid (e.g., 10% HCl) to etch away the oxide layer. The activated zinc should then be washed thoroughly with water and acetone before being used in the reaction.[5] This simple step dramatically increases the reactive surface area and catalytic activity.
-
-
Cause 2: Impure or Wet Reagents. Pyridine is hygroscopic and any water present can interfere with the reaction mechanism. Similarly, the quality of acetic anhydride is critical.
-
Solution: Ensure your pyridine is anhydrous. Drying over calcium oxide followed by distillation is an effective method.[5] Use a freshly opened bottle of acetic anhydride or distill it before use to remove any acetic acid formed by hydrolysis.
-
-
Cause 3: Suboptimal Temperature Control. The reaction between pyridine, acetic anhydride, and zinc is exothermic. An initial temperature that is too high can lead to the formation of undesirable polymeric byproducts, while a temperature that is too low can result in a stalled or sluggish reaction.
-
Solution: Maintain the reaction temperature between 25-30°C during the initial addition of zinc dust, using a water bath for cooling as necessary.[5] After the initial phase, the reaction mixture is typically refluxed to ensure completion. Careful monitoring and control of these two temperature stages are vital for maximizing the yield of the desired product.
-
-
Cause 4: Product Loss During Workup. this compound has moderate solubility in water.[1] Significant product loss can occur during the neutralization and extraction phases.
-
Solution: After neutralizing the reaction mixture with a strong base (e.g., NaOH), saturate the aqueous layer with a salt like potassium carbonate before extraction.[5] This "salting out" process decreases the solubility of the organic product in the aqueous phase, driving it into the organic extraction solvent (e.g., chloroform, ether) and improving recovery.
-
Q2: The final product is a dark brown oil, not the expected colorless to pale yellow liquid. What causes this discoloration and how can I prevent it?
A2: Product discoloration is typically a sign of impurities. This compound itself is known to turn brown if not very pure.[4]
-
Cause 1: Air Oxidation. Pyridine derivatives can be susceptible to air oxidation, especially at elevated temperatures during distillation or if left exposed to the atmosphere. This can form colored impurities.
-
Solution: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) whenever possible. While not always strictly necessary for this specific synthesis, it is good practice, especially during the final purification step.
-
-
Cause 2: Thermal Decomposition/Polymerization. Overheating the reaction mixture or distilling at atmospheric pressure can lead to thermal decomposition and the formation of high-molecular-weight, colored byproducts.
-
Solution: Purify the final product via fractional distillation.[5] If the product is particularly sensitive, distillation under reduced pressure is recommended to lower the boiling point and minimize thermal stress.
-
-
Cause 3: Incomplete Purification. Residual starting materials or high-boiling side products can impart color.
-
Solution: Ensure your fractional distillation is efficient. Use a column with sufficient theoretical plates and maintain a slow, steady distillation rate. For exceptionally high purity, a classic chemical method involves converting the crude this compound to its picrate salt, recrystallizing the salt, and then regenerating the free base.[1]
-
Q3: The reaction seems to have stalled or is not initiating. What troubleshooting steps should I take?
A3: Reaction failure is often traced back to the reagents or initial setup.
-
Step 1: Verify Catalyst Activity. As detailed in Q1, an inactive zinc catalyst is a primary suspect. If the reaction shows no signs of initiation (e.g., no exotherm), consider preparing a fresh batch of activated zinc.[5]
-
Step 2: Check Reagent Quality. Re-verify that your pyridine and acetic anhydride are anhydrous and pure. The presence of water is a common inhibitor.
-
Step 3: Ensure Proper Mixing. In a heterogeneous reaction like this, efficient stirring is critical to ensure the reagents make contact with the zinc surface. Use a suitable mechanical stirrer, especially for larger-scale reactions.
The following flowchart provides a logical path for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the synthesis of this compound from pyridine, acetic anhydride, and zinc?
A: While a detailed, universally accepted mechanism is complex, it is understood to be a type of reductive acylation. The process can be conceptualized in several key stages:
-
Formation of N-acetylpyridinium: Pyridine attacks acetic anhydride to form the highly reactive N-acetylpyridinium acetate.
-
Reductive Dimerization: Zinc, acting as a reducing agent, donates electrons. This is believed to lead to the formation of a radical intermediate which then dimerizes to form a 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine species.
-
Rearrangement and Elimination: Under the influence of heat and acetic acid (added during the procedure), this intermediate undergoes a complex rearrangement and elimination sequence, ultimately leading to the formation of this compound and other byproducts.
Q: What are the optimal reaction conditions based on established literature?
A: The procedure detailed in Organic Syntheses provides a robust and well-vetted protocol.[5] The key quantitative parameters are summarized below.
| Parameter | Value/Condition | Rationale |
| Reagent Ratio | Pyridine: 1.0 mole | Limiting Reagent |
| Acetic Anhydride: ~4.7 moles | Acts as both reagent and solvent | |
| Zinc Dust (total): ~2.4 moles | Reducing agent, used in excess | |
| Temperature (Initial) | 25-30 °C | Controls initial exotherm, prevents side reactions |
| Temperature (Reflux) | ~130-140 °C | Drives the reaction to completion |
| Workup | Neutralization with 40% NaOH | Quenches the reaction and liberates the free base |
| Saturation with K₂CO₃ | "Salts out" the product to maximize extraction | |
| Purification | Fractional Distillation | Separates this compound from pyridine and byproducts |
Q: How should I monitor the reaction's progress and characterize the final product?
A: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting pyridine. Aliquots can be carefully taken from the reaction, quenched, and analyzed.
-
Product Characterization:
-
GC-MS: To confirm the molecular weight (107.15 g/mol ) and identify potential impurities.[6]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The characteristic ethyl group signals and the substitution pattern on the pyridine ring are unambiguous.[7]
-
FTIR Spectroscopy: To identify functional groups and confirm the absence of starting materials like acetic anhydride.
-
Refractive Index: A quick physical check. The refractive index (n²⁰D) of pure this compound is approximately 1.5010.[5]
-
Q: What are the critical safety precautions for this synthesis?
A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before starting.
-
Chemical Hazards: this compound is a flammable liquid and vapor.[1][8] It is harmful if swallowed or in contact with skin and causes irritation to the eyes, skin, and respiratory system.[1][8] It has a strong, obnoxious odor.[4] Acetic anhydride is corrosive, and sodium hydroxide is caustic.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fire Safety: Keep the reaction away from ignition sources. Ensure a fire extinguisher (e.g., CO₂, dry chemical) is accessible.[1]
Experimental Workflow
The overall process from setup to purified product can be visualized as follows.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview . RSC Advances. Available from: [Link]
-
Pyridine, 4-ethyl- - NIST WebBook . National Institute of Standards and Technology. Available from: [Link]
-
Chichibabin pyridine synthesis - Wikipedia . Wikipedia. Available from: [Link]
-
Conditions for this compound Sulfonylation . ResearchGate. Available from: [Link]
-
This compound - DrugFuture . DrugFuture. Available from: [Link]
-
This compound - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
This compound - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar . Semantic Scholar. Available from: [Link]
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Technical Support Center: A Researcher's Guide to the Purification of Crude 4-Ethylpyridine
Welcome to the Technical Support Center for the purification of crude 4-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experimental needs. As a Senior Application Scientist, I have structured this guide in a practical, question-and-answer format to directly address the common issues and nuances of purifying this versatile heterocyclic compound. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Impurity Profile of Crude this compound
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The nature and quantity of these impurities are largely dictated by the synthetic route employed.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of crude this compound is highly dependent on its method of synthesis. Here's a breakdown of common impurities associated with prevalent synthetic routes:
-
From Acetaldehyde, Formaldehyde, and Ammonia: This is a major industrial route. The reaction is complex and can lead to a variety of pyridine derivatives as byproducts.
-
Homologous Alkylpyridines: The most common impurities are other alkylated pyridines such as 2-picoline (2-methylpyridine), 4-picoline (4-methylpyridine), and lutidines (dimethylpyridines).[1] These compounds often have boiling points close to that of this compound, making their separation by simple distillation challenging.
-
Unreacted Starting Materials: Residual acetaldehyde and formaldehyde may be present.
-
Polymeric Materials: Aldehydes can undergo self-condensation or polymerization under reaction conditions, leading to tarry, high-boiling point residues.
-
-
From Wolff-Kishner Reduction of 4-Acetylpyridine: This laboratory-scale synthesis is generally cleaner.
-
Unreacted 4-Acetylpyridine: Incomplete reduction will leave the starting material in your crude product.
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts from side reactions of the hydrazine reagent may be present.
-
-
General Impurities (Regardless of Synthesis Route):
-
Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1] It also forms a minimum boiling azeotrope with water, making its complete removal by simple distillation impossible.[1]
-
Discoloration: Crude this compound can appear as a colorless to pale yellow or even brown liquid.[2] This discoloration is often due to the presence of minor, highly colored degradation or oxidation products.[1]
-
Table 1: Common Impurities in Crude this compound and Their Properties
| Impurity | Chemical Structure | Boiling Point (°C) | Rationale for Presence |
| This compound | C₇H₉N | 168 | Desired Product |
| Water | H₂O | 100 | Hygroscopic nature, reaction byproduct |
| 2-Picoline | C₆H₇N | 128-129 | Byproduct of acetaldehyde/formaldehyde/ammonia synthesis |
| 4-Picoline | C₆H₇N | 144-145 | Byproduct of acetaldehyde/formaldehyde/ammonia synthesis |
| 4-Acetylpyridine | C₇H₇NO | 212-214 | Unreacted starting material in Wolff-Kishner reduction |
| Polymeric Residues | N/A | High | Byproduct of aldehyde condensation |
II. Purification Strategies and Troubleshooting
Based on the likely impurity profile, we can devise a multi-step purification strategy. The following sections provide detailed protocols and troubleshooting advice for the most effective techniques.
A. Pre-treatment and Drying
Q2: My crude this compound is dark and likely contains water. What should I do first?
Before attempting fractional distillation, it is crucial to pre-treat the crude material to remove water and some gross impurities. This will significantly improve the efficiency of the final distillation.
Protocol 1: Drying of Crude this compound
-
Initial Drying: In a suitable flask, add solid potassium hydroxide (KOH) pellets (approximately 10-20 g per liter of crude this compound) to the crude liquid.[1][3]
-
Stirring: Stir the mixture at room temperature for several hours, or let it stand overnight. The KOH will react with water and also helps in removing some acidic impurities.
-
Decantation: Carefully decant the this compound from the KOH pellets into a clean, dry distillation flask.
Causality: Potassium hydroxide is a strong base and a highly effective desiccant for basic compounds like pyridines. It does not form stable complexes with the pyridine ring, making it easy to separate by decantation.
B. Fractional Distillation
Fractional distillation is the workhorse method for purifying this compound, especially for removing other alkylpyridine isomers.
Q3: I'm setting up a fractional distillation. What are the key parameters and potential pitfalls?
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a well-insulated Vigreux or packed column (e.g., with Raschig rings or glass helices). A column length of at least 30 cm is recommended for good separation. Ensure all glass joints are properly sealed.
-
Heating: Gently heat the distillation flask using a heating mantle. It is advisable to use a stir bar to ensure smooth boiling.
-
Equilibration: As the liquid boils, a ring of condensate will slowly rise up the fractionating column. It is crucial to heat slowly to allow for proper vapor-liquid equilibrium to be established on the surfaces within the column.
-
Fraction Collection: Collect the distillate in separate fractions. The initial fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (approximately 168 °C at atmospheric pressure).
-
Vacuum Distillation (Optional): For high-boiling impurities or to prevent thermal degradation, a vacuum distillation can be performed. This will lower the boiling point of this compound. Use a vacuum nomograph to estimate the boiling point at a given pressure.
Troubleshooting Fractional Distillation
-
Problem: The ring of condensate stops rising up the column.
-
Cause: Insufficient heating or excessive heat loss from the column.
-
Solution: Increase the heating mantle temperature slightly. Improve the insulation of the column by wrapping it with glass wool or aluminum foil.
-
-
Problem: The temperature at the thermometer fluctuates significantly.
-
Cause: Uneven boiling or the presence of multiple components with close boiling points.
-
Solution: Ensure smooth boiling with a stir bar. Reduce the heating rate to allow for better separation in the column.
-
-
Problem: The distillate is still impure.
-
Cause: Inefficient column or distilling too quickly.
-
Solution: Use a longer or more efficient fractionating column. Reduce the distillation rate to allow for more theoretical plates of separation.
-
Diagram 1: Fractional Distillation Workflow
Caption: A general workflow for the purification of this compound using fractional distillation.
C. Purification via Picrate Formation
For achieving very high purity or for separating isomers with very close boiling points, conversion to a picrate salt followed by regeneration is an excellent, albeit more laborious, method.
Q4: How do I perform a purification using picric acid, and how do I get my this compound back?
Protocol 3: Purification of this compound via Picrate Salt Formation and Regeneration
-
Picrate Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Prepare a saturated solution of picric acid in the same solvent.
-
Slowly add the picric acid solution to the this compound solution with stirring. A yellow crystalline precipitate of 4-ethylpyridinium picrate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Recrystallization of the Picrate Salt:
-
Recrystallize the collected picrate salt from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to further enhance its purity.
-
-
Regeneration of this compound:
-
Suspend the purified picrate salt in water.
-
Add a strong base, such as a concentrated sodium hydroxide (NaOH) solution, dropwise with stirring until the solution is strongly alkaline (pH > 12). This will deprotonate the pyridinium ion and liberate the free base.
-
The this compound will separate as an oily layer.
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Final Distillation:
-
The recovered this compound should be distilled (fractional or simple, depending on the expected purity) to obtain the final, highly pure product.
-
Causality: this compound, being a base, reacts with the strong acid, picric acid, to form a stable, crystalline salt. The formation of a crystalline solid allows for purification by recrystallization, a powerful technique for removing impurities that do not co-crystallize. Subsequent treatment with a strong base reverses the acid-base reaction, regenerating the pure this compound.
Troubleshooting Picrate Purification
-
Problem: No precipitate forms upon adding picric acid.
-
Cause: The solution is too dilute, or the wrong solvent is being used.
-
Solution: Concentrate the solution or try a different solvent in which the picrate salt is less soluble.
-
-
Problem: The regenerated this compound is still impure.
-
Cause: Incomplete recrystallization of the picrate salt or contamination during the regeneration step.
-
Solution: Perform multiple recrystallizations of the picrate salt. Ensure thorough extraction and drying during the regeneration process.
-
D. Chromatographic Purification
For small-scale purifications or for removing highly polar or non-volatile impurities, column chromatography can be a viable option.
Q5: I want to try purifying my sample using column chromatography. What conditions should I use?
Protocol 4: Column Chromatography of this compound
-
Stationary Phase: Silica gel is a common choice. However, due to the basic nature of this compound, peak tailing can be an issue. To mitigate this, you can:
-
Use silica gel treated with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent).
-
Use neutral or basic alumina as the stationary phase.
-
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the product around 0.3-0.4).
-
Procedure:
-
Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Load the crude this compound (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of the eluent for wet loading) onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Troubleshooting Column Chromatography
-
Problem: The product is streaking or tailing on the TLC plate and column.
-
Cause: Strong interaction between the basic this compound and acidic silanol groups on the silica gel surface.
-
Solution: Add a small amount of triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.
-
-
Problem: Poor separation of impurities.
-
Cause: The eluent system is not optimized.
-
Solution: Adjust the polarity of the eluent. A less polar eluent will generally result in lower Rf values and may improve the separation of closely eluting compounds.
-
Diagram 2: Troubleshooting Chromatographic Purification
Caption: A decision-making workflow for troubleshooting common problems in the chromatographic purification of this compound.
III. Purity Assessment
Q6: How can I be sure that my purified this compound is actually pure?
Visual inspection (colorless liquid) and a sharp boiling point are good indicators of purity, but instrumental analysis is necessary for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like this compound. It provides information on the number of components in your sample and can help in identifying impurities by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18 reverse-phase) and a UV detector can also be used to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of impurities if they are at a significant concentration.
IV. Safety Precautions
Q7: What safety precautions should I take when working with this compound and the reagents used for its purification?
-
This compound: It is a flammable liquid with an unpleasant odor.[2] It can cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Picric Acid: Picric acid is an explosive when dry. It should always be kept moist with water. Handle with extreme care and avoid friction or impact.
-
Solvents and Reagents: The solvents and reagents used in the purification process (e.g., ethanol, diethyl ether, sodium hydroxide, picric acid) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
This guide provides a comprehensive framework for the purification of crude this compound. By understanding the potential impurities and the principles behind each purification technique, you will be well-equipped to tackle the challenges of obtaining high-purity material for your research.
V. References
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from
-
Kim, S., et al. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from [Link]
-
ResearchGate. (2014). How do I get dry pyridine? Retrieved from [Link]
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Historical Applications of Picrate Salts in Chemistry. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Picrate salts with bipyridine derivatives: Intra and intermolecular aspects. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Pyridine Manufacturers Suppliers Factory. Retrieved from [Link]
-
BenchChem Technical Support Center. (n.d.). Work-up Procedures for Reactions Containing Pyridine Compounds. BenchChem.
-
BenchChem. (2025). Pyridine Synthesis Optimization: A Technical Support Center. BenchChem.
-
Tangyarikov, N. S., & Kosimov, S. F. (n.d.). Synthesis of Pyridines from Acetylene and Ammonia. Genius Journals Publishing Group.
-
ResearchGate. (n.d.). Reaction mechanism of aldehydes and ammonia to form pyridine bases. Retrieved from [Link]
-
PubMed. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of pyridinium salts. Retrieved from [Link]
-
SciSpace. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]
Sources
Technical Support Center: Improving Reaction Selectivity with 4-Ethylpyridine
Introduction: The Strategic Role of 4-Ethylpyridine in Catalysis
Welcome to the technical support center for this compound. As researchers and drug development professionals, achieving precise control over reaction outcomes is paramount. Unwanted side products not only reduce the yield of the desired molecule but also introduce significant purification challenges, impacting timelines and resource allocation. This compound (CAS 536-75-4) is a versatile pyridine derivative that serves as a powerful modulating ligand in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its role extends beyond that of a simple base; when used correctly, it can profoundly influence the steric and electronic environment of the catalytic center, thereby steering the reaction towards a specific, desired outcome.
This guide is structured to provide practical, actionable solutions to common challenges encountered in the lab. It is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental concepts and "how-to" questions regarding the application of this compound.
-
Troubleshooting Guide: A problem-oriented section designed to help you diagnose and resolve specific issues like low yield, poor selectivity, and catalyst deactivation.
We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning that empowers you to adapt and optimize these methods for your unique chemical systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalytic reactions?
This compound is an organic compound belonging to the pyridine family, featuring an ethyl group at the 4-position of the nitrogen-containing aromatic ring.[1][3][4] In catalysis, it primarily functions as a ligand—a molecule that binds to the central metal atom (e.g., palladium) of a catalyst.[1][5][6]
Its utility stems from the nitrogen atom's lone pair of electrons, which can coordinate to the metal center. The ethyl group provides a specific electronic and steric profile compared to unsubstituted pyridine or other derivatives. This coordination modifies the catalyst's properties, which can be leveraged to:
-
Enhance Selectivity: By sterically blocking certain reaction pathways or electronically influencing the stability of key intermediates, it can direct the reaction to form a specific regio- or stereoisomer.
-
Stabilize the Catalyst: In some cases, ligands like this compound can prevent the aggregation of the metal catalyst into inactive nanoparticles, thereby prolonging its active lifetime.[7]
-
Modulate Reactivity: It can tune the reactivity of the catalyst, sometimes slowing down an overly reactive system to prevent side reactions or, conversely, promoting a sluggish step in the catalytic cycle.[8]
Q2: How does this compound mechanistically improve reaction selectivity?
The primary mechanism involves its coordination to the palladium center, which is central to many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[9][10] The catalytic cycle for these reactions generally involves oxidative addition, transmetalation (for Suzuki/Sonogashira) or olefin insertion (for Heck), and reductive elimination. This compound influences selectivity at several key points.
-
Steric Hindrance: The ethyl group, while not exceptionally large, provides more steric bulk than a hydrogen atom (as in pyridine). This can influence which substrate or which position on a substrate can easily approach the metal center for oxidative addition or subsequent steps. For instance, in reactions with polychlorinated aromatics, a ligand can help discriminate between two electronically similar but sterically different chlorine atoms.[7][11]
-
Electronic Effects: As an electron-donating group, the ethyl substituent increases the electron density on the pyridine nitrogen. When this compound binds to palladium, it makes the metal center more electron-rich. This can affect the rates of key steps in the catalytic cycle. For example, a more electron-rich palladium center can accelerate reductive elimination but may slow down oxidative addition. This modulation allows for fine-tuning the reaction to favor the desired product pathway over competing side reactions.[5][6][8]
The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the intervention points for a modulating ligand like this compound.
Caption: Ligand intervention in the Pd catalytic cycle.
Q3: What is a typical concentration or loading for this compound?
There is no "one-size-fits-all" answer, as the optimal concentration depends heavily on the specific reaction, substrates, catalyst, and solvent. However, a general starting point is to use it as an additive relative to the palladium catalyst.
| Parameter | Recommended Starting Range | Rationale |
| Ligand-to-Metal Ratio | 2 to 10 equivalents (relative to Pd) | A common starting point is a 2:1 or 4:1 ratio of ligand to palladium. This ensures sufficient ligand is present to coordinate to the metal without being in vast excess, which could potentially inhibit the reaction by occupying all coordination sites.[12] |
| Concentration (Molarity) | 0.01 M to 0.5 M | This is highly dependent on the overall reaction concentration. In very dilute reactions, a higher relative concentration of the ligand may be necessary to ensure effective coordination. |
It is critical to screen the ligand loading. Too little may have no effect, while too much can poison the catalyst by creating an overly stable, saturated metal complex that is unable to participate in the catalytic cycle. Increased catalyst concentration generally increases the reaction rate, but the ratio of ligand to catalyst is often the more critical parameter for selectivity.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: I've added this compound to my cross-coupling reaction, but the reaction is sluggish or has stalled completely. What should I check first?
A: While this compound can improve selectivity, it can also inhibit the catalyst if not used correctly. Here is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Catalyst Inhibition by the Pyridine Nitrogen: The most common cause of failure is catalyst poisoning. The nitrogen on the pyridine ring can coordinate strongly to the palladium center. If the concentration of this compound is too high, it can fully occupy the available coordination sites on the palladium, preventing the aryl halide substrate from undergoing oxidative addition—the crucial first step of the catalytic cycle.[12][14]
-
Reagent Quality and Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Ensure all reagents are pure and solvents are rigorously degassed. Using a stable, well-defined palladium precatalyst can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[12]
-
Reaction Temperature: The binding of a ligand to a metal is an equilibrium process. At lower temperatures, the ligand may bind too strongly, rendering the catalyst inactive. Cautiously increasing the reaction temperature can sometimes shift this equilibrium, freeing up a coordination site and allowing the catalytic cycle to proceed.
Problem 2: Poor Regioselectivity Despite Using this compound
Q: I am performing a Suzuki reaction on a di-chlorinated pyridine and still getting a mixture of products. How can I improve the C4-selectivity?
A: Achieving high regioselectivity in such systems is a known challenge. While this compound can help, other factors are critically important.
-
Choice of Ligand: this compound provides a certain steric and electronic profile. However, for particularly challenging substrates, a more sterically demanding ligand may be required to achieve high selectivity. Consider screening ligands with bulkier groups, such as N-heterocyclic carbenes (NHCs) or bulky phosphine ligands (e.g., XPhos, SPhos), which have been shown to promote coupling at sterically hindered positions.[7][14]
-
The "Ligand-Free" Anomaly: In some specific cases, particularly with N-heterocyclic substrates, so-called "ligand-free" conditions (often using a phase-transfer catalyst like tetrabutylammonium bromide) can surprisingly give very high selectivity.[7] This is thought to proceed via a different mechanism, possibly involving palladium nanoparticles, where the substrate's interaction with the catalyst surface dictates the outcome.[7] It is a counter-intuitive but powerful strategy to try when traditional ligand-based approaches fail.
-
Base and Solvent System: The choice of base and solvent can have a profound impact on selectivity. The base is not merely a stoichiometric reagent; it participates in the catalytic cycle, and its properties (strength, solubility, counter-ion) can influence the stability of intermediates. A systematic screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF) is essential.[14]
Problem 3: Significant Formation of Homocoupling Side Products
Q: My Sonogashira or Suzuki reaction is plagued by homocoupling of the alkyne or boronic acid. Can this compound help with this?
A: Yes, indirectly. Homocoupling is often promoted by oxygen and can be a sign of an inefficient primary catalytic cycle.
-
Mechanism of Homocoupling: In Sonogashira reactions, the copper co-catalyst is often responsible for the oxidative homocoupling of terminal alkynes (Glaser coupling).[15] In Suzuki reactions, homocoupling of boronic acids can be mediated by palladium in the presence of oxygen.[14]
-
How this compound Can Mitigate the Issue: By optimizing the main cross-coupling cycle, this compound can help the desired reaction outcompete the undesired homocoupling pathway. A well-ligated, stable, and efficient palladium catalyst will cycle through the productive pathway more rapidly, giving less opportunity for side reactions to occur.
-
Primary Solutions for Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or high-purity Nitrogen) from start to finish.[14]
-
Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods rely solely on palladium and often use an amine base to facilitate the reaction.[10][16]
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acids can degrade over time to form boroxines, which can behave differently in catalytic reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity in a Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of a di-haloaromatic substrate, where this compound is used to favor reaction at one position over another.
Objective: To selectively couple an arylboronic acid at the C4 position of a 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
This compound (0.08 equiv, 8 mol%, 4 equiv relative to Pd)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground and dried
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add the 2,4-dichloropyridine, arylboronic acid, and potassium carbonate.
-
Catalyst/Ligand Preparation: In a separate small vial, dissolve the Palladium(II) Acetate and this compound in a small amount of the degassed dioxane. Allow this mixture to stir for 5-10 minutes under an inert atmosphere. This pre-formation of the catalyst complex can lead to more consistent results.
-
Reaction Initiation: Add the degassed 4:1 Dioxane/Water solvent mixture to the main reaction flask via syringe, followed by the catalyst/ligand solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the mono-alkylated product versus the di-alkylated product.
-
Work-up: Once the reaction is complete (or has reached maximum conversion of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-chloro-4-arylpyridine product.
References
- Vertex AI Search. (2026). This compound - Solubility of Things.
- Fisher Scientific. (2025).
- CymitQuimica. (n.d.). CAS 536-75-4: this compound.
- Wilbert, G., Reich, L., & Tenenbaum, L. (1957). Notes - Improved Synthesis of this compound. The Journal of Organic Chemistry.
- LookChem. (n.d.). This compound.
- Wikipedia. (2026). Heck reaction.
- Sigma-Aldrich. (n.d.). This compound 98 536-75-4.
- PubChem. (n.d.). This compound | C7H9N | CID 10822.
- Journal of the American Chemical Society. (n.d.).
- ACS Publications. (2022). Pd(II)
- Organic Syntheses. (n.d.). This compound.
- NIH - PMC. (2022). Pd(II)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Wikipedia. (2026). Sonogashira coupling.
- Journal of the American Chemical Society. (2025).
- ResearchGate. (2019). (PDF)
- PubMed. (2025).
- ResearchGate. (2025). Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
- International Journal of New Chemistry. (2024). PDF 1014.01 K.
- MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
- International Journal of Research and Innovation in Social Science. (2025).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- NIH - PMC. (2016).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence.
- Sigma-Aldrich. (n.d.). This compound 98 536-75-4.
Sources
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- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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Handling and storage recommendations for 4-Ethylpyridine to prevent degradation
An in-depth guide to the proper handling and storage of 4-Ethylpyridine, designed for research scientists and drug development professionals. This technical support center provides practical, evidence-based answers to common questions, ensuring the integrity and stability of your compound for experimental success.
Technical Support Center: this compound
As a Senior Application Scientist, I've frequently encountered experiments compromised by reagent degradation. This compound, while stable under optimal conditions, is susceptible to environmental factors that can impact its purity and performance.[1] This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Handling and Storage
Question 1: What are the immediate steps I should take upon receiving a new bottle of this compound?
Answer: Proper intake and initial storage are critical for long-term stability.
-
Inspect the Container: Upon arrival, check that the container seal is intact and there is no visible discoloration of the material. The liquid should be clear and colorless to pale yellow.[2][3] If the material is brown, it may indicate impurity or degradation.[4]
-
Labeling: Immediately label the bottle with the date of receipt and the date it was first opened. This is crucial for tracking the age of the reagent, especially concerning potential long-term degradation like peroxide formation.
-
Initial Storage: Place the container in a designated flammables storage area that is cool, dry, and well-ventilated.[1] Ensure it is stored away from direct sunlight and sources of heat or ignition.
Question 2: What are the optimal storage conditions for this compound to ensure its stability?
Answer: The primary goal is to protect the compound from air, light, and heat. The nitrogen atom in the pyridine ring makes the molecule susceptible to oxidation.
To minimize degradation, we recommend a multi-layered approach to storage. The following table summarizes the key storage parameters based on safety data sheets and chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some suppliers recommend ambient temperatures (15-25 °C).[5][6] | Prevents acceleration of degradation reactions and reduces vaporization. |
| Atmosphere | Inert Gas Blanket. For long-term storage or high-purity applications, store under an inert atmosphere (e.g., Nitrogen or Argon). | This compound can react with atmospheric oxygen over time. An inert atmosphere displaces oxygen, significantly slowing oxidative degradation pathways that often lead to discoloration.[7] |
| Light | Store in an opaque or amber glass bottle away from direct light.[8] | Light can catalyze oxidative processes and other degradation reactions. |
| Container | Keep the container tightly closed.[1] | Prevents exposure to atmospheric oxygen and moisture, and avoids evaporation of the flammable liquid. |
Question 3: What materials and chemicals are incompatible with this compound?
Answer: Co-storage with incompatible materials poses a significant safety risk. Due to its chemical nature, this compound should be stored separately from:
-
Strong Oxidizing Agents: These can react vigorously and lead to rapid, uncontrolled oxidation.
-
Strong Acids and Bases: this compound is basic and will react with strong acids.[1][3]
-
Heat and Ignition Sources: As a flammable liquid with a flash point of 50 °C (122 °F), it must be kept away from open flames, hot surfaces, and sparks.[1]
The diagram below illustrates the decision-making process for proper storage.
Caption: Workflow for receiving and storing this compound.
Section 2: Troubleshooting Degradation
Question 4: My this compound has turned brown. What happened, and can I still use it?
Answer: A brown discoloration is the most common sign of degradation.[4] This is typically caused by slow oxidation from exposure to atmospheric oxygen, which can form colored impurities. While the compound may still be suitable for some less sensitive applications, for drug development or quantitative studies, its use is not recommended without purification. The presence of impurities can lead to inconsistent results and side reactions.
The simplified pathway below shows the initial step of oxidation at the nitrogen atom, a primary cause of degradation.
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Validation & Comparative
Validating the Purity of 4-Ethylpyridine: A Comparative Guide to Quantitative NMR (qNMR)
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For a key building block like 4-Ethylpyridine, utilized in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, supported by experimental insights and protocols, to establish a robust framework for validating the purity of this compound.
The Imperative for an Orthogonal Approach in Purity Determination
Relying on a single analytical method for purity determination can be a precarious practice. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation that instills a high degree of confidence in the reported purity values.[1] This guide champions the cross-validation of a spectroscopic method (qNMR) against traditional chromatographic techniques, providing a holistic view of a sample's purity profile.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise quantification of chemical species.[3][4][5] Unlike chromatographic techniques that often require compound-specific response factors, qNMR is a primary ratio method.[6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][5][7][8][9] This intrinsic property allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[5][9][10]
The United States Pharmacopeia (USP) and other international pharmacopeias recognize qNMR as a valuable tool for quantitative analysis, with specific guidelines outlined in chapters such as USP General Chapter <761>.[4][11]
The Causality Behind Experimental Choices in qNMR
Achieving accurate and reproducible qNMR results is not a matter of simply acquiring a spectrum and integrating the peaks.[3] It requires a meticulous approach to method planning, sample preparation, data acquisition, and processing.[3]
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[12][13] An ideal internal standard should possess the following characteristics:
-
High Purity: The standard must have a certified purity of ≥99% to ensure accurate quantification.[12]
-
Chemical Stability: It must not react with the analyte, the solvent, or any impurities present in the sample.[13]
-
Non-Overlapping Signals: The NMR signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.[4][12][14] A sharp singlet in a region of the spectrum free from other signals is ideal.[12]
-
Good Solubility: The standard must be fully soluble in the chosen deuterated solvent to avoid inhomogeneities that can lead to line broadening and inaccurate integration.[3][12]
-
Known Number of Protons: The signal chosen for quantification must correspond to a known number of protons in the internal standard's structure.
For the analysis of this compound, a suitable internal standard would be one that provides a sharp singlet in a region away from the aromatic and aliphatic signals of the analyte. Maleic acid or 1,4-dinitrobenzene are potential candidates, depending on the chosen solvent.[4]
The Critical Role of Relaxation Delay (d1)
A common pitfall in qNMR is the use of an insufficient relaxation delay (d1).[13] In NMR spectroscopy, the time it takes for the nuclear spins to return to their equilibrium state after being perturbed by a radiofrequency pulse is known as the spin-lattice relaxation time (T1).[15][16] To obtain quantitatively accurate data, the relaxation delay between successive pulses must be at least five times the T1 value of the slowest relaxing nucleus of interest (both in the analyte and the internal standard).[10][16][17] This ensures that all signals are fully relaxed and their integrals are directly proportional to the number of nuclei.[10] The T1 of a nucleus can be determined experimentally using an inversion-recovery experiment.[15]
Optimizing Acquisition Parameters for Quantitative Accuracy
Beyond the relaxation delay, several other acquisition parameters must be carefully optimized:
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is recommended.[10][18]
-
Acquisition Time (aq): A longer acquisition time allows for the complete decay of the Free Induction Decay (FID) signal, resulting in better resolution and more accurate integration.[17]
-
Pulse Angle: While a 90° pulse provides the maximum signal, smaller flip angles (e.g., 30° or 45°) can be used to shorten the required relaxation delay, but this must be carefully validated.[19]
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines a self-validating system for the determination of this compound purity using an internal standard.
1. Materials and Reagents:
-
This compound sample of unknown purity
-
High-purity (≥99.5%) certified internal standard (e.g., Maleic Acid)
-
Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are fully soluble)
-
Class A volumetric flasks and pipettes
-
Analytical balance with a readability of at least 0.01 mg
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for at least 5 minutes.[17]
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Determine the T1 of the slowest relaxing proton in both the this compound and the internal standard using an inversion-recovery pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest measured T1 value.
-
Acquire the ¹H NMR spectrum using optimized parameters (e.g., sufficient number of scans for S/N > 250:1, appropriate spectral width, and acquisition time).[1][10]
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[20]
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the signals corresponding to the aromatic protons or the ethyl group can be used.[21]
-
Calculate the purity of the this compound sample using the following equation[22]:
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons corresponding to the integrated this compound signal
-
I_std = Integral of the selected internal standard signal
-
N_std = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound (107.15 g/mol )[23]
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
m_analyte = Mass of the this compound sample
-
P_std = Purity of the internal standard
-
Visualizing the qNMR Workflow
Figure 1: Experimental workflow for the purity determination of this compound by qNMR.
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | qNMR | HPLC | GC | Titration |
| Principle | Nuclear spin properties | Differential partitioning | Differential partitioning | Chemical reaction |
| Quantification | Absolute (with internal std) | Relative (requires analyte std) | Relative (requires analyte std) | Absolute |
| Selectivity | High (structurally specific) | High (separation-based) | High (separation-based) | Low (functional group specific) |
| Sample Throughput | Moderate | High | High | Moderate |
| Non-destructive | Yes | No | No | No |
| Impurity Identification | Possible | Requires MS coupling | Requires MS coupling | Not possible |
| Development Time | Short to moderate | Moderate to long | Moderate to long | Short |
Table 1: Comparison of qNMR with other analytical techniques for purity assessment.
qNMR vs. HPLC
HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities and high sensitivity.[1] However, for quantitative purposes, it typically requires a certified reference standard for every impurity to be quantified, which can be costly and time-consuming to synthesize and certify.[24] qNMR, on the other hand, can provide accurate quantification of both the main component and impurities using a single, structurally unrelated internal standard.[19][24] This makes qNMR a more efficient and economical choice, especially in the early stages of drug development when impurity standards may not be readily available.[19]
The Logic of qNMR Quantification
Figure 2: Logical relationship between experimental inputs and purity calculation in qNMR.
Conclusion: An Authoritative and Trustworthy Approach
For researchers, scientists, and drug development professionals, adopting qNMR for the purity determination of this compound and other key intermediates offers a robust, accurate, and efficient analytical solution. Its foundation as a primary method of measurement, coupled with a well-designed, self-validating experimental protocol, provides a high degree of confidence in the analytical results. By understanding the causality behind critical experimental parameters and cross-validating with orthogonal techniques like HPLC, qNMR can be seamlessly integrated into a comprehensive quality control strategy, ensuring the integrity and safety of the final pharmaceutical products.
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Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
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Mestrelab Research. (2012, December 4). What is qNMR and why is it important? Retrieved from [Link]
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IMSERC. (n.d.). Building Block. The relaxation delay. Retrieved from [Link]
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Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Retrieved from [Link]
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Smith, S. R., et al. (2015). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 92(10), 1735–1738. [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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American Pharmaceutical Review. (2013, November 1). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-373. [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
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FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
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Godejohann, M. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection: 4-Ethylpyridine vs. 4-Methylpyridine in Nucleophilic Catalysis
For researchers in synthetic chemistry and drug development, the choice of catalyst can be the difference between a high-yielding, rapid reaction and a sluggish, inefficient process. While structurally similar, 4-Ethylpyridine and 4-methylpyridine (γ-picoline) present a nuanced choice for nucleophilic catalysis. This guide provides an in-depth comparison of their performance, grounded in physicochemical properties and experimental context, to empower scientists to make informed decisions for their specific applications.
Foundational Physicochemical Properties: The "Why" Behind Performance
The catalytic efficacy of 4-substituted pyridines is governed by a delicate interplay between the basicity (and by extension, nucleophilicity) of the ring nitrogen and the steric accessibility of that nitrogen atom. The choice between an ethyl and a methyl group directly impacts these two critical parameters.
Alkyl groups at the 4-position enhance the electron density on the pyridine ring through an inductive effect, making the nitrogen lone pair more available and thus more basic and nucleophilic compared to unsubstituted pyridine. However, the size of the alkyl group introduces steric hindrance that can impede the catalyst's interaction with bulky substrates.
A summary of their key properties is presented below:
| Property | 4-Methylpyridine | This compound | Rationale for Catalytic Impact |
| Structure | CH₃C₅H₄N | CH₃CH₂C₅H₄N | The additional methylene unit in the ethyl group increases its steric bulk. |
| pKa of Conjugate Acid | 5.98 - 6.02[1][2][3][4] | 5.87[5] | A higher pKa indicates greater basicity, which generally correlates with higher nucleophilicity of the nitrogen atom. |
| Steric Hindrance | Lower | Higher | The more compact methyl group allows for easier access to the nitrogen atom, especially for sterically demanding substrates.[6][7][8] |
| Electronic Effect | Inductive Donor | Inductive Donor | Both groups are electron-donating, which activates the pyridine ring for nucleophilic attack. The ethyl group is typically considered a slightly stronger inductive donor.[7] |
Interestingly, while the ethyl group has a slightly stronger inductive effect, experimental data shows 4-methylpyridine is the more basic of the two .[1][5] This highlights that the overall basicity is a complex property not solely dictated by simple inductive effects. This crucial difference forms the basis of our comparison: 4-methylpyridine offers slightly higher intrinsic nucleophilicity in a less crowded environment, whereas this compound is slightly less basic and presents a larger steric profile.
The Mechanism of Nucleophilic Acyl Transfer
In many common applications, such as the acylation of alcohols, these catalysts operate via a nucleophilic catalysis pathway.[9][10][11][12] The pyridine nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol than the original acylating agent.
The efficiency of both steps is influenced by the catalyst's structure. A more nucleophilic catalyst (higher basicity) will form the acylpyridinium intermediate faster (Step 1). However, if the alkyl group is too bulky, it can hinder the approach of the alcohol to the activated intermediate (Step 2), slowing the overall reaction, particularly with hindered alcohols.[13]
Comparative Performance in Key Reactions
While direct, side-by-side kinetic studies are sparse in the literature, we can extrapolate performance based on the fundamental properties discussed.
A. Acylation of Alcohols
This is the most common application for 4-alkylpyridine catalysts.[14][15] The goal is to form an ester from an alcohol and an acylating agent like acetic anhydride.
Scenario 1: Primary or Unhindered Secondary Alcohols In this case, steric hindrance is minimal. The reaction rate will be primarily driven by the nucleophilicity of the catalyst.
-
4-Methylpyridine: With its slightly higher pKa, it is expected to be a marginally more effective catalyst, leading to faster reaction times.
-
This compound: Will still be a highly effective catalyst, likely with kinetics that are only slightly slower than 4-methylpyridine.
Scenario 2: Sterically Hindered Alcohols (e.g., tert-Butanol, Adamantanol) Here, sterics become the dominant factor. The accessibility of the N-acylpyridinium intermediate is critical.
-
4-Methylpyridine: The smaller methyl group provides a significant advantage, allowing the bulky alcohol to approach the reactive intermediate more easily. This often translates to higher yields and more practical reaction times.
-
This compound: The larger ethyl group can create a crowded environment around the reactive center, significantly slowing down or even stalling the reaction with a bulky nucleophile.
Illustrative Performance Data (Acylation of 1-Adamantanol)
| Catalyst (10 mol%) | Relative Basicity (pKa) | Relative Steric Hindrance | Expected Reaction Time | Expected Yield |
| 4-Methylpyridine | Higher (~5.98)[1][4] | Low | Moderate | Good |
| This compound | Lower (~5.87)[5] | Moderate | Long | Low to Moderate |
| DMAP (control) | Much Higher (~9.7) | Moderate | Short | Excellent |
This table is illustrative, based on established chemical principles of steric hindrance and nucleophilicity in acylation reactions.[12]
B. Morita-Baylis-Hillman (MBH) Reaction
The MBH reaction forms a C-C bond between an activated alkene and an electrophile, catalyzed by a nucleophile like a tertiary amine.[16][17][18] The first step involves the nucleophilic addition of the catalyst to the alkene.
-
4-Methylpyridine: Its higher basicity and lower steric bulk would favor the initial Michael addition step, potentially leading to faster overall reaction rates compared to this compound, especially when bulky electrophiles or alkenes are used.
-
This compound: While still active, the increased steric hindrance and slightly lower basicity may result in slower reaction rates.
Experimental Protocol: Catalytic Acylation of a Secondary Alcohol
This protocol provides a representative workflow for a small-scale acylation reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (e.g., 1-phenylethanol, 1.0 mmol, 1.0 equiv).
-
Reagent Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) and the chosen catalyst, either 4-methylpyridine or This compound (0.1 mmol, 0.1 equiv). Purge the flask with an inert gas (Nitrogen or Argon).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to act as a stoichiometric base to neutralize the acid byproduct.
-
Acylating Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-16 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with water (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Senior Scientist's Recommendation
The choice between this compound and 4-methylpyridine is a classic example of optimizing for specific reaction parameters.
-
Choose 4-Methylpyridine for general purposes and sterically demanding applications. Its combination of slightly higher basicity and, more importantly, lower steric hindrance makes it a more versatile and robust catalyst. It is the recommended starting point for new reactions involving secondary or tertiary alcohols.
-
Consider this compound when exploring catalyst screening for unhindered substrates. While marginally less basic, the difference in performance for simple substrates is often minimal. It can serve as a viable alternative if, for instance, cost or availability are determining factors.
Ultimately, for challenging acylations, silylations, or other nucleophilically catalyzed reactions, the less sterically encumbered 4-methylpyridine provides a greater probability of success by ensuring the reactive intermediate remains accessible to a wide range of substrates.
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A Comparative Analysis of the Reactivity of 4-Ethylpyridine and 3-Ethylpyridine: A Guide for Researchers
For Immediate Release
In the intricate landscape of pharmaceutical and materials science, the subtle structural differences between isomers can lead to profound variations in chemical reactivity and, consequently, their application. This guide offers an in-depth, objective comparison of the reactivity of two such isomers: 4-Ethylpyridine and 3-Ethylpyridine. Drawing upon established chemical principles and experimental observations, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction: Structural Isomers with Distinct Personalities
This compound and 3-Ethylpyridine are structural isomers with the chemical formula C₇H₉N.[1][2] Both consist of a pyridine ring substituted with an ethyl group. The key distinction lies in the position of this ethyl group on the pyridine ring, which significantly influences the electron density distribution within the aromatic system and the steric accessibility of the nitrogen atom.[3] In this compound, the ethyl group is at the para-position relative to the nitrogen, while in 3-Ethylpyridine, it occupies the meta-position. This seemingly minor difference dictates their behavior in a wide array of chemical transformations.
Diagram: Structural Comparison of this compound and 3-Ethylpyridine
Caption: Molecular structures of this compound and 3-Ethylpyridine.
Electronic Effects and Basicity
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering these compounds basic. The position of the electron-donating ethyl group influences this basicity. In this compound, the ethyl group is in a position where it can exert a positive inductive (+I) and hyperconjugative effect, effectively donating electron density to the ring and, importantly, towards the nitrogen atom. This increases the electron density on the nitrogen, making this compound a stronger base.
Conversely, in 3-Ethylpyridine, the ethyl group's electron-donating effect is less pronounced at the nitrogen atom due to its meta-position. Consequently, 3-Ethylpyridine is a slightly weaker base than its 4-substituted counterpart. This difference in basicity has a cascading effect on their reactivity, particularly in reactions involving the nitrogen atom.
Table 1: Comparison of Physical and Electronic Properties
| Property | This compound | 3-Ethylpyridine |
| CAS Number | 536-75-4 | 536-78-7[4] |
| Molecular Formula | C₇H₉N | C₇H₉N[4] |
| Molecular Weight | 107.15 g/mol | 107.15 g/mol [4] |
| Boiling Point | 168 °C | 163-166 °C[4] |
| pKa of Conjugate Acid | 5.87[1] | 5.80[4] |
Reactivity towards Electrophilic Aromatic Substitution
Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene.[5] The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. When substitution does occur, it is highly directed to the 3- and 5-positions.[6]
The presence of the activating ethyl group in both isomers increases the rate of SEAr compared to unsubstituted pyridine. However, the directing effects differ:
-
This compound: The ethyl group at the 4-position reinforces the inherent directing effect of the nitrogen atom. Electrophilic attack is strongly favored at the positions ortho to the ethyl group (3- and 5-positions), which are also meta to the nitrogen.
-
3-Ethylpyridine: The ethyl group at the 3-position directs incoming electrophiles to the positions ortho and para to it. This leads to a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions. The reaction is often less selective than with this compound. For instance, under appropriate conditions, bromination of 3-ethylpyridine can yield 4-bromo-3-ethylpyridine.[7]
Diagram: Electrophilic Aromatic Substitution Workflow
Caption: Generalized workflow for electrophilic aromatic substitution on ethylpyridines.
Reactivity towards Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions.[8][9] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.
-
This compound: With a suitable leaving group at the 4-position (e.g., a halide), this compound would be highly reactive towards nucleophiles. The ethyl group's electron-donating nature slightly deactivates the ring for SNAr compared to an unsubstituted pyridine, but the 4-position remains a prime site for attack.
-
3-Ethylpyridine: Nucleophilic attack at the 3-position is significantly less favorable because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.[8] Therefore, 3-substituted pyridines are generally much less reactive in SNAr reactions.
Reactions at the Nitrogen Atom
The lone pair on the nitrogen atom makes it a nucleophilic center, readily participating in reactions like N-alkylation, N-acylation, and N-oxidation.
-
N-Oxidation: Both isomers can be oxidized to their respective N-oxides using peracids.[10] The increased basicity of this compound suggests it may react more readily in N-oxidation compared to 3-Ethylpyridine under identical conditions. Pyridine N-oxides are valuable intermediates as the N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed by reduction.[5][11]
-
Alkylation and Acylation: Both isomers undergo alkylation and acylation at the nitrogen to form pyridinium salts.[12] Given its higher basicity, this compound is expected to be more nucleophilic and thus react faster in these types of reactions.
Reactions Involving the Ethyl Group
The ethyl side chain can also undergo reactions, most notably oxidation.
-
Oxidation of the Ethyl Group: Under strong oxidizing conditions, the ethyl group of both isomers can be oxidized to a carboxyl group, yielding the corresponding pyridinecarboxylic acids. For example, 3-ethylpyridine can be oxidized to nicotinic acid (pyridine-3-carboxylic acid), an important intermediate.[7] Similarly, oxidation of this compound would produce isonicotinic acid (pyridine-4-carboxylic acid). The choice of oxidizing agent is crucial to control the extent of oxidation and avoid ring degradation.[13] Microbial oxidation has also been employed for the selective conversion of 3-ethylpyridine to pyridyl-3-acetic acid.[14]
Experimental Protocols
Representative Protocol: Nitration of this compound
Objective: To synthesize 3-nitro-4-ethylpyridine via electrophilic aromatic substitution.
Materials:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Carbonate solution (10%)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 5.0 g of this compound to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 4-ethylpyridinium sulfate solution over 30 minutes, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Trustworthiness Note: The slow, controlled addition of reagents and careful temperature management are critical for both safety and reaction selectivity. The neutralization and extraction steps are standard procedures for isolating basic organic products from an acidic reaction medium.
Representative Protocol: Oxidation of 3-Ethylpyridine to Nicotinic Acid
Objective: To synthesize nicotinic acid (pyridine-3-carboxylic acid) via oxidation of the ethyl group.
Materials:
-
3-Ethylpyridine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 5.0 g of 3-Ethylpyridine in 100 mL of water.
-
Slowly add 15 g of potassium permanganate in portions to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture and filter to remove the manganese dioxide. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and concentrate the volume to approximately 50 mL by heating.
-
Acidify the solution to its isoelectric point (pH ~3.4) by the dropwise addition of concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the nicotinic acid.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry.
Trustworthiness Note: The progress of the oxidation can be monitored by the disappearance of the purple permanganate color. Precise pH adjustment is crucial for the efficient precipitation and isolation of the amphoteric nicotinic acid product.[13]
Conclusion
The reactivity of this compound and 3-Ethylpyridine, while sharing the same molecular formula, is markedly different due to the positional isomerism of the ethyl group. This compound is the more basic of the two and generally more reactive at the nitrogen atom. Its symmetry leads to more selective outcomes in electrophilic aromatic substitution. 3-Ethylpyridine, while less basic, offers different regioselectivity in ring substitution reactions. Understanding these nuanced differences is paramount for synthetic chemists in selecting the appropriate isomer and reaction conditions to achieve a desired chemical transformation, whether in the synthesis of pharmaceuticals, agrochemicals, or novel materials.[1][7][12]
References
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- Chapter 5: Pyridines and their Benzo Derivatives.
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-
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- Bailey, P. S., & Ward, J. W. (1951). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of the American Chemical Society, 73(9), 4165-4167.
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A Technical Guide to 4-Vinylpyridine Copolymerization: A Comparative Analysis with Non-Polymerizable 4-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Pyridines
In the realm of functional polymers, pyridine-containing materials offer a unique combination of properties, including pH-responsiveness, metal coordination capabilities, and the potential for quaternization, making them invaluable for applications ranging from drug delivery to catalysis.[1][2] At the heart of this chemistry are pyridine-based monomers. This guide focuses on two structurally similar yet functionally distinct molecules: 4-vinylpyridine (4VP) and 4-ethylpyridine.
A crucial distinction dictates their roles in polymer science. 4-Vinylpyridine possesses a reactive vinyl group (an ethenyl group), rendering it a versatile monomer for addition polymerization. In contrast, this compound features a saturated ethyl group, which is non-polymerizable under standard radical or ionic conditions. Therefore, a direct performance comparison in "copolymerization reactions" is not chemically feasible.
This guide will provide an in-depth exploration of 4-vinylpyridine's superior performance and versatility in copolymerization, supported by experimental data. It will also clarify the role of this compound in polymer science, not as a comonomer, but as a related small molecule, to provide a comprehensive understanding for researchers in the field.
Section 1: Monomer Reactivity - The Decisive Structural Difference
The capacity of a molecule to act as a monomer in addition polymerization hinges on the presence of a polymerizable group, typically a carbon-carbon double bond. The comparison between 4VP and this compound is a clear illustration of this principle.
-
4-Vinylpyridine (4VP): The vinyl group's π-bond is susceptible to attack by radical or ionic initiators, enabling the molecule to link sequentially with other monomers to form a long polymer chain. This reactivity is the foundation for its extensive use in creating functional copolymers.[1]
-
This compound: Lacking a double bond in its ethyl side chain, this molecule is inert to the chain-growth mechanisms of addition polymerization. It cannot be incorporated into a polymer backbone via these methods and thus does not participate in copolymerization. Its primary roles are as a ligand, a reagent in organic synthesis, or a model compound.[3]
Caption: Chemical structures of 4-vinylpyridine and this compound.
Section 2: Copolymerization of 4-Vinylpyridine - A Deep Dive
The utility of 4VP is fully realized in its ability to copolymerize with a wide range of other monomers. This allows for the precise tuning of material properties by combining the characteristics of P4VP with those of other polymers like polystyrene (PS) or poly(acrylates).
Controlling the Reaction: The Power of CRP
While conventional free-radical polymerization can be used, it offers limited control over molecular weight and architecture.[1] For advanced applications, controlled radical polymerization (CRP) techniques are paramount. These methods introduce a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of well-defined polymers with low dispersity (Đ) and complex architectures like block copolymers.
Key CRP techniques for 4VP include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully used to polymerize 4VP, but it requires careful selection of the catalyst system. The pyridine nitrogen in both the monomer and the polymer can coordinate with the copper catalyst, potentially deactivating it. Using chloride-based initiating systems and specific ligands can mitigate these effects and achieve good control.[4]
-
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method for a wide range of monomers, including 4VP. It has been successfully employed to create well-defined P4VP homopolymers and block copolymers with monomers that are incompatible with other methods.[5]
-
Nitroxide-Mediated Polymerization (NMP): NMP is another effective technique for the controlled polymerization of 4VP, often using mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[6]
Predicting Copolymer Composition: Reactivity Ratios
The composition of a copolymer is dictated by the reactivity ratios (r₁ and r₂) of the two monomers. These values describe the relative preference of a growing polymer chain ending in one monomer to add another of the same monomer versus the other comonomer.
An analysis of 4VP's reactivity ratios with common comonomers reveals its versatile copolymerization behavior.
| Comonomer (M₂) | r₁ (4VP) | r₂ (M₂) | r₁ x r₂ | Copolymerization Tendency | Reference(s) |
| Styrene | ~0.80 - 0.85 | ~0.66 - 0.67 | ~0.53 - 0.57 | Tendency towards random/alternating | [7] |
| Ethyl Acrylate | ~0.34 - 0.36 | ~0.23 - 0.25 | ~0.08 - 0.09 | Strong tendency towards alternation |
Interpretation:
-
With Styrene: The reactivity ratios are both less than 1, and their product is significantly less than 1, indicating a preference for cross-propagation. This leads to the formation of copolymers with a tendency towards a random or alternating structure, where both monomers are well-integrated along the chain.[7]
-
With Ethyl Acrylate: Both r₁ and r₂ are significantly less than 1. This denotes a strong preference for the growing chain to add the other monomer, leading to a highly alternating copolymer structure.
This ability to form various copolymer microstructures is key to tailoring the final material's properties.
Caption: General scheme for the copolymerization of 4VP.
Properties of P4VP-Containing Copolymers
The inclusion of 4VP units imparts unique functionalities to the resulting copolymer:
-
pH-Responsiveness: The pyridine nitrogen is weakly basic and can be protonated at low pH. This leads to swelling or dissolution of the polymer in acidic aqueous solutions, a property heavily utilized in smart drug delivery systems.
-
Metal Coordination: The lone pair of electrons on the nitrogen atom allows P4VP segments to act as ligands, forming complexes with various metal ions. This is useful for creating catalytic materials or for metal ion scavenging.[8]
-
Hydrogen Bonding: The pyridine ring can act as a hydrogen bond acceptor, allowing for the formation of supramolecular assemblies with donor molecules.[9]
-
Thermal Properties: P4VP has a relatively high glass transition temperature (Tg) of around 142 °C, which can enhance the thermal stability of the copolymers it is part of.[9]
Section 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and characterization of a poly(styrene-b-4-vinylpyridine) block copolymer via RAFT polymerization.
Protocol: RAFT Synthesis of PS-b-P4VP Block Copolymer
This two-step protocol first involves synthesizing a polystyrene macro-chain transfer agent (PS-macro-CTA), which is then chain-extended with 4VP.
Step 1: Synthesis of Polystyrene Macro-CTA
-
Reagents: Styrene (monomer), AIBN (initiator), cumyl dithiobenzoate (CDB) (RAFT agent), anisole (solvent).
-
Setup: Add CDB (1 eq), AIBN (0.2 eq), and styrene (100 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired time (e.g., 8-16 hours, depending on the target molecular weight).
-
Isolation: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Dilute the viscous solution with THF and precipitate the polymer into a large excess of cold methanol.
-
Purification: Filter the pink polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Step 2: Chain Extension with 4-Vinylpyridine
-
Reagents: PS-macro-CTA (from Step 1), 4-vinylpyridine (monomer), AIBN (initiator), DMF (solvent).
-
Setup: Dissolve the PS-macro-CTA (1 eq) in DMF in a Schlenk flask. Add 4-vinylpyridine (e.g., 200 eq) and AIBN (0.2 eq).
-
Degassing: Repeat the freeze-pump-thaw cycles to deoxygenate the solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Isolation & Purification: Stop the reaction by cooling. Dilute with THF and precipitate the block copolymer into an excess of a non-solvent like cold hexane or diethyl ether. Filter and dry the final product under vacuum.
Protocol: Characterization of the Copolymer
1. ¹H NMR Spectroscopy (for Composition Analysis)
-
Sample Prep: Dissolve ~10 mg of the dried PS-b-P4VP copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the integrated area of the aromatic protons of the styrene units (typically δ 6.3-7.2 ppm) with the characteristic protons of the pyridine ring in the 4VP units (typically δ 8.2-8.5 ppm and δ 6.5-7.0 ppm).[4][10] The molar ratio of the two blocks can be calculated from this comparison.
2. Gel Permeation Chromatography (GPC) (for Molecular Weight and Dispersity)
-
Sample Prep: Prepare a dilute solution of the polymer (~1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with an additive like LiBr to prevent column interactions).
-
Analysis: Inject the sample into a GPC system calibrated with polystyrene standards.
-
Data Interpretation: A monomodal, symmetric peak shifting to a lower elution volume (higher molecular weight) compared to the PS-macro-CTA confirms successful chain extension. The polydispersity index (Đ or PDI) should be low (typically < 1.2) for a controlled polymerization.[11]
Caption: Workflow for copolymer synthesis and characterization.
Conclusion
The comparison between 4-vinylpyridine and this compound in the context of copolymerization is fundamentally a lesson in monomer design. The presence of the polymerizable vinyl group makes 4-vinylpyridine an exceptionally versatile and valuable monomer for creating advanced functional materials. Through controlled radical polymerization techniques, researchers can synthesize a vast library of copolymers with precisely tailored architectures and properties, finding use in high-tech applications from nanomedicine to smart coatings.[9][12]
This compound , while structurally related, is not a comonomer for addition polymerization. Its utility in polymer science is confined to roles as a non-polymerizing component, such as a ligand or model compound. This guide underscores the critical importance of the vinyl functional group and provides researchers with the foundational knowledge, comparative data, and actionable protocols necessary to harness the full potential of 4-vinylpyridine in their work.
References
- Brar, A. S., & Hooda, S. (2001). Reactivity ratio determination and complete spectral assignment of 4-vinyl pyridine-ethyl acrylate copolymer by NMR spectroscopy. Indian Journal of Chemistry - Section A, 40(5), 470-475.
- Odian, G. (1991).
- Yilmaz, F., et al. (2005). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of Applied Polymer Science, 97(5), 2139-2147.
- Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. European Polymer Journal, 37(8), 1545-1552.
- Pinotsi, D., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1879-1903.
- Huang, C.-F., et al. (2005). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(13), 2821-2831.
- Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.
- BenchChem. (2025). The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. BenchChem.
- Li, G., et al. (2014). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4-vinylpyridine) Block Copolymers.
- Polysciences, Inc. Poly(4-vinylpyridine)
- Gröschel, A. H., & Müller, A. H. E. (2015). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry, 6(33), 5936-5947.
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- Drumm, J., et al. (2022). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Industrial & Engineering Chemistry Research, 61(1), 346-358.
- ResearchGate. (2005). 1H-NMR spectra of (a) PS, (b) PS-b-P4VP and (c) P4VP homo and block copolymer in DMSO-d6.
- Buller, S., et al. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(4), 1060-1066.
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Spectroscopic Analysis of 4-Ethylpyridine for Impurity Profiling: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-Ethylpyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can significantly influence the quality of the final drug product, making robust analytical methodologies for its characterization indispensable. This guide provides an in-depth comparison of three powerful spectroscopic techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive impurity profiling of this compound. Our focus extends beyond procedural descriptions to elucidate the scientific rationale behind the selection of each technique, ensuring a self-validating approach to analytical protocol development in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Criticality of Impurity Profiling for this compound
Impurities in this compound can originate from various stages of its synthesis, purification, and storage. These may include starting materials, by-products, intermediates, and degradation products. The presence of such impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, the ability to detect, identify, and quantify these impurities is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances.
This guide will navigate the analytical landscape for this compound impurity profiling, offering a comparative analysis of the predominant spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the impurity profiling of this compound. The unparalleled combination of chromatographic separation and mass spectrometric detection provides high sensitivity and specificity for the identification and quantification of impurities.
Principle of Operation
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
Experimental Workflow: GC-MS Analysis of this compound
Caption: Workflow for NMR analysis of this compound impurities.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and a known amount of an internal standard (e.g., 5 mg of maleic acid) into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
NMR Parameters (¹H NMR):
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 s (to ensure full relaxation for quantification).
-
Acquisition Time: 4 s.
-
Spectral Width: 20 ppm.
-
-
Data Analysis: Process the FID to obtain the spectrum. After phasing and baseline correction, integrate the signals corresponding to this compound and any identified impurities. The concentration of an impurity can be calculated relative to the internal standard.
Performance and Data Presentation
Quantitative NMR (qNMR) can provide highly accurate and precise results without the need for a specific reference standard for each impurity. The LOD is typically in the range of 0.05-0.1 mol%.
Table 2: Representative ¹H NMR Data for Impurity Profiling of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Impurity |
| 8.52 | d | 2H | H-2, H-6 (this compound) | - |
| 7.15 | d | 2H | H-3, H-5 (this compound) | - |
| 2.65 | q | 2H | -CH₂- (this compound) | - |
| 1.25 | t | 3H | -CH₃ (this compound) | - |
| 8.60 | s | 0.02H | H-2, H-6 (Pyridine) | Pyridine |
| 7.30 | m | 0.03H | H-3, H-4, H-5 (Pyridine) | Pyridine |
| 2.40 | s | 0.06H | -CH₃ (4-Methylpyridine) | 4-Methylpyridine |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying functional groups present in a sample. While not as powerful as GC-MS or NMR for separating and identifying individual impurities, it is an excellent tool for screening and for detecting the presence of unexpected functional groups that may indicate a particular class of impurity.
Principle of Operation
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. Different chemical bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the radiation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which provides a unique fingerprint of the molecule's functional groups.
Experimental Workflow: FTIR Analysis of this compound
Caption: Workflow for FTIR analysis of this compound impurities.
Detailed Experimental Protocol
-
Sample Preparation: Using a clean pipette, place a small drop of the this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Accessory: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of pure this compound. Look for additional or shifted peaks that may indicate the presence of impurities with different functional groups.
Performance and Data Presentation
FTIR is generally less sensitive than GC-MS and NMR for trace impurity detection, with a typical LOD of around 1-5%. However, it is very effective at identifying classes of impurities.
Table 3: Representative FTIR Data for Impurity Profiling of this compound
| Wavenumber (cm⁻¹) | Functional Group | Possible Impurity Class |
| ~3400 (broad) | O-H stretch | Water, Alcohols |
| ~1710 | C=O stretch | Carbonyl compounds (e.g., from oxidation) |
| ~2230 | C≡N stretch | Nitrile impurities |
| 1600, 1500, 1450 | C=C, C=N stretch | Aromatic rings (characteristic of pyridine) |
| ~3050 | Aromatic C-H stretch | Aromatic compounds |
| ~2970, 2870 | Aliphatic C-H stretch | Alkyl groups |
Comparative Summary of Spectroscopic Techniques
| Feature | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Separation, identification, and quantification of volatile impurities | Structural elucidation and quantification of impurities | Identification of functional groups, rapid screening |
| Sensitivity | Very high (ppm to ppb) | Moderate (0.05-0.1 mol%) | Low (1-5%) |
| Specificity | Very high | High | Moderate |
| Quantitative Capability | Excellent (with standards) | Excellent (qNMR, often without standards) | Semi-quantitative at best |
| Sample Throughput | Moderate | Low to moderate | High |
| Destructive? | Yes | No | No |
| Cost | High | Very High | Low |
Conclusion and Recommendations
The selection of the most appropriate spectroscopic technique for the impurity profiling of this compound is contingent upon the specific analytical objective.
-
For comprehensive identification and quantification of volatile and semi-volatile impurities at trace levels, GC-MS is the undisputed method of choice. Its high sensitivity and specificity, coupled with extensive spectral libraries, allow for the confident identification of unknown impurities.
-
When detailed structural information of an unknown impurity is required, or for accurate quantification without the need for impurity-specific reference standards, NMR spectroscopy is unparalleled. ¹H and ¹³C NMR, along with 2D techniques, can provide a complete structural picture.
-
For rapid screening of raw materials and in-process control to detect the presence of unexpected classes of impurities, FTIR spectroscopy is a valuable and cost-effective tool. Its speed and ease of use make it ideal for routine quality control.
In a robust drug development program, these techniques are not mutually exclusive but are often used in a complementary fashion. An integrated approach, leveraging the strengths of each method, provides the most comprehensive and reliable impurity profile for this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This commitment to rigorous analytical science is the bedrock of trustworthiness in the pharmaceutical industry.
References
- Almalki, A. M., Naguib, I. A., & Abdallah, O. A. (2021). GC-MS method for the determination of pyridine in food supplements.
- ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (1996). Validation of Analytical Procedures: Methodology Q2B.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Jonathan, L. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters.
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
- IKEV. (1996). Validation of Analytical Procedures: Methodology.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Patsnap. (2025). Benchmarking GC-MS Limits of Detection in Pharmaceutical QC. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 825-832.
-
ResearchGate. (2025). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]
-
IJRT. (n.d.). Recent Approaches for Impurity Profiling: A Review. Retrieved from [Link]
-
MDPI. (2020). Catalytic Degradation of this compound in Water by Heterogeneous Photo-Fenton Process. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
A Comparative Guide to 4-Substituted Pyridines in Catalysis: From Benchmarks to High-Performance Systems
Introduction
In the landscape of modern organic synthesis, pyridine-based molecules have long been recognized for their utility, not merely as solvents or bases, but as potent nucleophilic catalysts. The electronic properties of the pyridine ring can be finely tuned through substitution, and it is at the 4-position where this modulation has the most profound impact on catalytic activity. The introduction of a substituent at this position directly influences the nucleophilicity of the ring nitrogen, which is the heart of the catalyst's function in a vast array of chemical transformations.
This guide provides a comparative analysis of common and advanced 4-substituted pyridine catalysts. We will move beyond a simple catalog of reactions and delve into the mechanistic principles that govern their efficacy. By examining the interplay between a substituent's electronic and steric properties and the catalyst's performance in key reactions such as acylations, silylations, and carbon-carbon bond-forming reactions, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed catalyst selections. We will present supporting experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource for the laboratory.
The Crucial Role of the 4-Substituent: Mechanistic Principles
The catalytic power of 4-substituted pyridines in many reactions, particularly acyl transfer, stems from their ability to act as "hypernucleophilic" catalysts.[1] Unlike pyridine itself, which is a modest catalyst, derivatives bearing electron-donating groups at the 4-position exhibit dramatically enhanced activity.[2]
The generally accepted mechanism for nucleophilic catalysis, for instance in an acylation reaction with an anhydride, involves several key steps. The pyridine nitrogen attacks the electrophilic acyl group, displacing the carboxylate and forming a highly reactive N-acylpyridinium intermediate.[3] This intermediate is significantly more electrophilic than the starting anhydride, rendering it highly susceptible to attack by a nucleophile (e.g., an alcohol). Following the nucleophilic attack, the desired product is formed, and the pyridine catalyst is regenerated, ready to begin the cycle anew.
The efficacy of this process hinges on two primary factors:
-
Nucleophilicity of the Pyridine: The rate of formation of the N-acylpyridinium intermediate is directly proportional to the nucleophilicity of the pyridine nitrogen. Electron-donating groups (EDGs) at the 4-position, such as amino or alkyl groups, increase the electron density on the nitrogen atom, accelerating this initial step.[4]
-
Stability of the Intermediate: The stability of the N-acylpyridinium cation also plays a critical role. Resonance delocalization of the positive charge onto the 4-substituent is a key stabilizing factor. For this reason, substituents capable of resonance donation, like -NR2, are particularly effective.
Conversely, electron-withdrawing groups (EWGs) at the 4-position decrease the nitrogen's nucleophilicity and destabilize the cationic intermediate, leading to significantly lower catalytic activity.[5][6]
Caption: General catalytic cycle for nucleophilic catalysis by 4-substituted pyridines.
Comparative Analysis in Acylation Reactions
Acylation is the quintessential application for 4-substituted pyridine catalysts, used extensively for the esterification of alcohols and the amidation of amines, especially with sterically hindered substrates.[7] The performance differences between various catalysts are stark and provide a clear illustration of structure-activity relationships.
Here, we compare four common pyridine-based catalysts: Pyridine, 4-Picoline (4-Me-Py), 4-Dimethylaminopyridine (DMAP), and 4-(Pyrrolidino)pyridine (PPY).
| Catalyst | 4-Substituent | pKa of Conjugate Acid | Relative Rate Constant (vs. Pyridine) | Key Features |
| Pyridine | -H | 5.21[8] | 1 | Baseline catalyst, often used as a stoichiometric base.[9] |
| 4-Picoline | -CH₃ | ~6.0 | ~10 | Modestly activating inductive electron donation. |
| DMAP | -N(CH₃)₂ | 9.70 | ~10⁴ - 10⁵[2] | Highly activating via resonance and induction; industry standard.[1] |
| PPY | -N(CH₂)₄ | 9.97[10] | >10⁵ | Exceptionally high activity due to enhanced resonance stabilization.[11] |
Data compiled from multiple sources. Relative rates are approximate and reaction-dependent.
The data clearly shows that the introduction of an amino group at the 4-position results in a catalyst that is several orders of magnitude more active than pyridine itself. DMAP is the most widely used "super-nucleophilic" catalyst due to its high efficiency and commercial availability.[7] PPY, being slightly more basic and a potent nucleophile, often shows even greater activity and is employed for particularly challenging transformations.[11][12]
Experimental Protocol: Comparative Acetylation of a Hindered Alcohol
This protocol is designed to compare the catalytic efficiency of DMAP and PPY in the acetylation of a sterically hindered secondary alcohol, 1-(1-adamantyl)ethanol.
Materials:
-
1-(1-Adamantyl)ethanol
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
4-(Pyrrolidino)pyridine (PPY)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Caption: Experimental workflow for comparing the efficiency of 4-substituted pyridine catalysts.
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 1-(1-adamantyl)ethanol (1.0 mmol, 1.0 eq) and the chosen catalyst (DMAP or PPY, 0.1 mmol, 0.1 eq).
-
Solvent and Base: Add anhydrous DCM (5 mL) and triethylamine (1.5 mmol, 1.5 eq). The triethylamine serves as a stoichiometric base to neutralize the acetic acid byproduct.[3]
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 mmol, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.
-
Analysis: Determine the yield and compare the reaction rates for the different catalysts.
Application in Silylation Reactions
Silylation is a common strategy for protecting hydroxyl groups in multi-step syntheses. 4-Substituted pyridines, particularly DMAP, are effective catalysts for this transformation, activating the silylating agent (e.g., a silyl chloride) in a manner analogous to acylation.[7] The reaction proceeds via a highly reactive N-silylpyridinium intermediate.
The catalytic hydrosilylation of pyridines themselves is another important area, leading to valuable N-silyl-dihydropyridines.[13][14][15] In these reactions, the pyridine derivative can act as both the substrate and, in some contexts, a ligand that modulates the activity of a metal catalyst.[16] The substitution pattern on the pyridine ring dictates the regioselectivity of the hydrosilylation, with 4-substituted pyridines often yielding 1,2-reduction products.[14]
Performance Data: Silylation of 1-Octanol
| Catalyst (0.05 eq) | Silylating Agent | Time (h) | Yield (%) |
| Pyridine | TBDMSCl | 24 | <10 |
| DMAP | TBDMSCl | 2 | >98 |
| Pyridine | TMSCl | 12 | ~60 |
| DMAP | TMSCl | <0.5 | >99 |
TBDMSCl: tert-Butyldimethylsilyl chloride; TMSCl: Trimethylsilyl chloride. Representative data based on established reactivity principles.
The data highlights DMAP's superior ability to catalyze the silylation of a primary alcohol compared to pyridine, resulting in dramatically shorter reaction times and higher yields.
Role in Carbon-Carbon Bond Formation: The Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[17] Tertiary amines and phosphines are the classic catalysts, and 4-substituted pyridines like DMAP have been employed effectively.[18]
The mechanism involves the conjugate addition of the pyridine catalyst to the activated alkene to form a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. A subsequent elimination step regenerates the catalyst and the double bond, furnishing the densely functionalized allylic alcohol product. The electronic properties of the 4-substituent are critical for stabilizing the key zwitterionic intermediate.
Caption: Simplified mechanism of the 4-substituted pyridine-catalyzed MBH reaction.
While traditional amines like DABCO are common, chiral 4-substituted pyridines have been developed to achieve asymmetric variants of the MBH reaction, highlighting the ongoing innovation in this field.[17][19]
Conclusion
The substituent at the 4-position of the pyridine ring is the primary determinant of its catalytic activity in a wide range of nucleophilic catalysis processes. A clear structure-activity relationship exists: strong electron-donating groups capable of resonance stabilization, such as in DMAP and PPY, lead to "super-nucleophilic" catalysts that are orders of magnitude more effective than unsubstituted pyridine. This enhancement is rooted in the accelerated formation and stabilization of key cationic intermediates.
This guide has demonstrated this principle through comparative data in acylation and silylation reactions and explored the mechanistic role of these catalysts in the Baylis-Hillman reaction. By understanding the electronic effects of the 4-substituent, researchers can rationally select the optimal catalyst for their specific application, balancing reactivity, cost, and steric considerations to achieve efficient and high-yielding chemical transformations. The continued development of novel 4-substituted pyridine structures, including chiral variants, promises to further expand the synthetic chemist's toolkit.[2][20]
References
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Title: 4‐Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation | Source: ResearchGate | URL: [Link]
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Title: What are the roles of pyridine and DCM in the acylation of an alcohol? | Source: Chemistry Stack Exchange | URL: [Link]
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Title: Catalytic 1,4-Selective Hydrosilylation of Pyridines and Benzannulated Congeners. | Source: ResearchGate | URL: [Link]
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Title: The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation | Source: ResearchGate | URL: [Link]
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Title: The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) | URL: [Link]
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Title: a) Previous site selectivity studies with 4‐aminopyridine‐based... | Source: ResearchGate | URL: [Link]
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Title: Unlocking Reaction Efficiency: A Guide to 4-Dimethylaminopyridine (DMAP) Applications | Source: NINGBO INNO PHARMCHEM CO.,LTD. | URL: [Link]
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Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture | Source: NIH National Center for Biotechnology Information | URL: [Link]
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Title: Metal/chiral 4-aminopyridine dual catalytic system and its application... | Source: ResearchGate | URL: [Link]
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Title: 4-Pyrrolidinylpyridine | Source: Wikipedia | URL: [Link]
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Title: 4‐pyrrolidinopyridine | Source: ResearchGate | URL: [Link]
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Title: a) General structure of 4‐aminopyridines discussed in this work. b)... | Source: ResearchGate | URL: [Link]
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Title: Catalyst‐free synthesis of substituted pyridines. | Source: ResearchGate | URL: [Link]
-
Title: 4-Dimethylamino-pyridine(DMAP) | Source: ResearchGate | URL: [Link]
-
Title: Palladium-Catalyzed Regioselective Silaboration of Pyridines Leading to the Synthesis of Silylated Dihydropyridines | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen | Source: MDPI | URL: [Link]
-
Title: The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) | Source: PubMed | URL: [Link]
-
Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Source: Inorganic Chemistry - ACS Publications | URL: [Link]
-
Title: Enhancing catalytic activity of pyridines via para-iminophosphorano substituents | Source: PubMed | URL: [Link]
-
Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules | Source: RSC Advances | URL: [Link]
-
Title: Functionalization of 4-Substituted Pyridines for Enantioselective Synthesis | Source: YorkSpace | URL: [Link]
-
Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines | Source: NIH National Center for Biotechnology Information | URL: [Link]
-
Title: Regioselective synthesis of 4-functionalized pyridines | Source: Semantic Scholar | URL: [Link]
-
Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency | Source: NIH National Center for Biotechnology Information | URL: [Link]
-
Title: Electron Donor-Acceptor Properties of Substituted Pyridine Ligands on fac-tricarbonylrhenium(I) Systems | Source: ResearchGate | URL: [Link]
-
Title: Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: Organo-catalyzed Synthesis of Substituted Pyridines | Source: ACS Green Chemistry Institute | URL: [Link]
-
Title: 15.1.4 Pyridines (Update 2016) | Source: ResearchGate | URL: [Link]
-
Title: Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst | Source: ACS Omega | URL: [Link]
-
Title: Synthetic development and applications of 4-aminopyridine | Source: ResearchGate | URL: [Link]
-
Title: Electron withdrawing and electron donating effects of 4,4′-bipyridine substituents on ruthenium mono(bipyridine) complexes | Source: ResearchGate | URL: [Link]
-
Title: Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes | Source: Chemical Science (RSC Publishing) | URL: [Link]
-
Title: A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]
-
Title: Pyridine-Catalyzed Chemoselective Four-Component Cascade Reaction of Aromatic Aldehydes, Malononitrile/Cyanoacetates, MBH Carbonates, and Alcohols | Source: Organic Letters - ACS Publications | URL: [Link]
-
Title: Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement | Source: Beilstein Journal of Organic Chemistry | URL: [Link]
-
Title: Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot | Source: ResearchGate | URL: [Link]
-
Title: An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | Source: The Journal of Physical Chemistry A - ACS Publications | URL: [Link]
-
Title: Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines | Source: MDPI | URL: [Link]
-
Title: Baylis–Hillman reaction | Source: Wikipedia | URL: [Link]
-
Title: Morita-Baylis-Hillman reaction of pyridine-2, 3, and 4-carboxaldehydes and N-methyl isatin with mono and diacrylates: Synthesis of highly functionalized pyridine ligands and isatin derivatives | Source: ResearchGate | URL: [Link]
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A Senior Application Scientist's Guide to Determining Copolymerization Reactivity Ratios of 4-Ethylpyridine
In the realm of polymer chemistry, particularly in the design of functional polymers for applications ranging from drug delivery systems to advanced materials, understanding the behavior of monomers in copolymerization is paramount. The reactivity ratios of a monomer pair are critical parameters that dictate the composition and, consequently, the physicochemical properties of the resulting copolymer. This guide provides a comprehensive, in-depth exploration of the determination of reactivity ratios for 4-Ethylpyridine (4EP) in copolymerization, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, present a robust experimental workflow, and compare methodologies, all grounded in established scientific principles.
The Significance of Reactivity Ratios in Copolymer Design
Copolymerization involves the polymerization of two or more different types of monomers. The resulting polymer chain's microstructure—be it random, alternating, block, or graft—is fundamentally governed by the relative rates at which the different monomers add to the growing polymer chain. Reactivity ratios, denoted as r₁ and r₂, are quantitative measures of this preference.
For a binary copolymerization system involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
where k represents the rate constant for the addition of a monomer to a growing chain radical. Specifically:
-
k₁₁: Propagation rate constant for a growing chain ending in M₁ adding another M₁ monomer.
-
k₁₂: Propagation rate constant for a growing chain ending in M₁ adding an M₂ monomer.
-
k₂₂: Propagation rate constant for a growing chain ending in M₂ adding another M₂ monomer.
-
k₂₁: Propagation rate constant for a growing chain ending in M₂ adding an M₁ monomer.
The values of r₁ and r₂ provide profound insights into the copolymerization behavior:
-
r₁ > 1, r₂ < 1 : The growing chain with an M₁ terminal unit preferentially adds M₁, and the chain with an M₂ terminal unit also prefers to add M₁. This leads to a tendency for block copolymer formation.
-
r₁ < 1, r₂ > 1 : The opposite of the above, with M₂ forming blocks.
-
r₁ ≈ 1, r₂ ≈ 1 : The monomers add randomly, with the copolymer composition being similar to the feed composition. This is characteristic of ideal copolymerization.
-
r₁ ≈ 0, r₂ ≈ 0 : The monomers have a strong preference to add to the other monomer type, leading to an alternating copolymer.
-
r₁ > 1, r₂ > 1 : This is a rare case where both monomers prefer to homopolymerize, leading to a mixture of homopolymers or block copolymers.
For this compound, a monomer with a vinyl group and a basic pyridine ring, these reactivity ratios are crucial for designing copolymers with controlled pH-responsiveness, metal-coordinating capabilities, or specific drug-carrier functionalities.
Methodologies for Determining Reactivity Ratios
Several methods have been developed to determine reactivity ratios from experimental data. The core principle involves polymerizing a series of monomer feed compositions to low conversion (<10%) and then determining the composition of the resulting copolymer. The low conversion is critical to ensure that the monomer feed composition remains essentially constant throughout the polymerization.
Here, we will focus on two widely accepted linear methods: the Fineman-Ross and the Kelen-Tüdős methods.
The Fineman-Ross method rearranges the copolymer composition equation into a linear form:
G = Hr₁ - r₂
where:
-
G = x (y - 1) / y
-
H = x² / y
-
x = [M₁] / [M₂] (molar ratio of monomers in the feed)
-
y = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)
A plot of G versus H for a series of experiments with different feed ratios should yield a straight line with a slope of r₁ and an intercept of -r₂. While straightforward, the FR method can be susceptible to bias, with data points at the extremes of the feed composition range having a disproportionate influence on the resulting line.
The Kelen-Tüdős method is an improvement over the Fineman-Ross method, designed to give more evenly weighted importance to all data points. The linear equation is:
η = (r₁ + r₂ / α) ξ - r₂ / α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically set as the square root of the product of the lowest and highest H values from the experimental data (α = √(Hmin * Hmax)).
A plot of η versus ξ yields a straight line. The y-intercept (at ξ = 0) is -r₂/α, and the x-intercept (at ξ = 1) is r₁. This method's symmetrical distribution of data points generally leads to more reliable results.
Experimental Workflow for Determining Reactivity Ratios of this compound
This section outlines a detailed, self-validating protocol for the copolymerization of this compound (M₁) with a comonomer (M₂, e.g., Styrene or Methyl Methacrylate) and the subsequent determination of reactivity ratios.
Caption: Workflow for the determination of copolymer reactivity ratios.
A. Materials and Purification:
-
This compound (M₁): Purify by vacuum distillation to remove inhibitors and any oligomeric impurities. Store under an inert atmosphere (N₂ or Ar) at low temperature.
-
Comonomer (M₂): Purify according to standard procedures for the specific monomer (e.g., distillation for styrene, passing through a column of basic alumina for methyl methacrylate).
-
Initiator: AIBN (Azobisisobutyronitrile) is a common choice. Recrystallize from methanol before use.
-
Solvent: If performing solution polymerization, use a purified, dry solvent (e.g., toluene, DMF).
B. Copolymerization:
-
Prepare a series of reaction vessels (e.g., Schlenk tubes or sealed ampoules). A minimum of five different monomer feed ratios is recommended, spanning a wide range of compositions (e.g., 80:20, 60:40, 50:50, 40:60, 20:80 molar ratios of 4EP:M₂).
-
For each reaction, accurately weigh the required amounts of 4EP, M₂, and AIBN (typically 0.1-1.0 mol% relative to the total monomers) into the reaction vessel. If using a solvent, add it at this stage.
-
Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Seal the vessels under an inert atmosphere.
-
Immerse the reaction vessels in a thermostatically controlled bath at a suitable temperature (e.g., 60-70 °C for AIBN).
-
Monitor the reaction time carefully to ensure the conversion remains below 10%. This may require preliminary kinetic runs to determine the appropriate polymerization time for each feed ratio.
-
Terminate the polymerization by rapidly cooling the reaction mixture and adding a small amount of an inhibitor like hydroquinone.
C. Copolymer Isolation and Purification:
-
Dissolve the reaction mixture in a suitable solvent (e.g., chloroform or THF).
-
Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent (e.g., hexane, methanol, or diethyl ether, depending on the copolymer's solubility). The unreacted monomers will remain in the solution.
-
Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any residual monomers and initiator fragments.
-
Repeat the dissolution-precipitation cycle at least two more times to ensure high purity of the copolymer.
-
Dry the purified copolymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Determine the conversion by gravimetry: Conversion (%) = (mass of dry copolymer / initial total mass of monomers) x 100.
D. Determination of Copolymer Composition:
The accuracy of the reactivity ratio determination hinges on the precise measurement of the copolymer composition.
-
¹H NMR Spectroscopy: This is often the most convenient and accurate method. By integrating the signals corresponding to specific protons on the 4EP and the comonomer units, the molar ratio of the two monomers in the copolymer can be calculated. For example, the aromatic protons of the pyridine ring in 4EP can be compared to the aromatic protons of styrene or the methyl ester protons of methyl methacrylate.
-
UV-Vis Spectroscopy: If one monomer has a distinct chromophore (like the pyridine ring in 4EP), a calibration curve can be created using solutions of the homopolymer of that monomer. The absorbance of the copolymer solution can then be used to determine the concentration of that monomer unit.
-
Elemental Analysis: This technique measures the percentage of elements (C, H, N). The nitrogen content can be directly correlated to the molar fraction of 4EP in the copolymer. This is a robust method but requires highly pure samples.
Caption: Data analysis flowchart for reactivity ratio determination.
Comparative Data and Interpretation
To provide context, let's consider hypothetical experimental data for the copolymerization of this compound (M₁) with Styrene (M₂) and the subsequent calculation of reactivity ratios.
Table 1: Hypothetical Experimental Data for 4EP (M₁) / Styrene (M₂) Copolymerization
| Experiment | Mole Fraction of 4EP in Feed (f₁) | Mole Fraction of 4EP in Copolymer (F₁) |
| 1 | 0.20 | 0.25 |
| 2 | 0.40 | 0.42 |
| 3 | 0.50 | 0.51 |
| 4 | 0.60 | 0.59 |
| 5 | 0.80 | 0.75 |
From this data, we would calculate the parameters for the Fineman-Ross and Kelen-Tüdős plots.
Table 2: Calculated Parameters for FR and KT Methods
| Experiment | x = f₁/(1-f₁) | y = F₁/(1-F₁) | H = x²/y | G = x(y-1)/y |
| 1 | 0.250 | 0.333 | 0.188 | 0.063 |
| 2 | 0.667 | 0.724 | 0.615 | 0.081 |
| 3 | 1.000 | 1.041 | 0.961 | 0.039 |
| 4 | 1.500 | 1.439 | 1.564 | 0.458 |
| 5 | 4.000 | 3.000 | 5.333 | 2.667 |
Plotting G vs. H (Fineman-Ross) and the corresponding η vs. ξ (Kelen-Tüdős) would allow for the determination of r₁ and r₂. For instance, if the Kelen-Tüdős plot yielded r₁ = 0.60 and r₂ = 0.85, this would indicate a tendency towards random copolymerization, with a slight preference for the comonomer (Styrene) to add to a growing chain ending in a this compound radical, and vice versa.
The product of the reactivity ratios, r₁r₂, provides further insight. For this hypothetical case, r₁r₂ = 0.51. A value less than 1 suggests a tendency towards alternation, while a value close to 1 indicates ideal random copolymerization.
Comparison with Other Monomers:
The reactivity of this compound can be compared to other vinyl monomers. For example, in copolymerization with styrene, the reactivity ratios of various vinylpyridine isomers have been reported. Generally, the basicity and steric hindrance of the pyridine ring can influence the reactivity. Comparing experimentally determined values for 4EP with literature values for 2-vinylpyridine or 4-vinylpyridine allows for an understanding of the effect of the ethyl substituent on the reactivity of the vinyl group.
Conclusion
The determination of reactivity ratios for this compound is a critical step in the rational design of functional copolymers. By following a rigorous and self-validating experimental protocol, and by employing robust data analysis methods like the Kelen-Tüdős plot, researchers can obtain reliable values for r₁ and r₂. These parameters are not merely academic; they are essential for predicting and controlling the microstructure and, therefore, the ultimate performance of copolymers in advanced applications, from targeted drug delivery to stimuli-responsive materials. This guide provides the foundational knowledge and practical steps to confidently undertake this important characterization.
References
-
Fineman, M., & Ross, S. D. (1950). Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. Journal of Polymer Science, 5(2), 259–262. [Link]
-
Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27. [Link]
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [Link]
-
Argent, S. P., et al. (2005). Copolymerization of 4-vinylpyridine with methyl methacrylate and n-butyl acrylate mediated by a C-Fe(acac)₂-based catalyst. Macromolecules, 38(21), 8569–8578. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethylpyridine
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of 4-Ethylpyridine: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). It offers supporting experimental data and detailed protocols to assist laboratories in method selection, implementation, and cross-validation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound (C7H9N) is a pyridine derivative used as a building block in the synthesis of various chemical and pharmaceutical products.[1][2] Its accurate quantification is critical, whether it is being monitored as a residual solvent, a process impurity, or a key intermediate. The selection of an analytical method is a pivotal decision, but ensuring the reliability and interchangeability of methods through cross-validation is paramount, especially in regulated environments.
Method cross-validation is the formal process of comparing two distinct analytical methods to demonstrate their equivalence for a specific intended purpose.[3] This is crucial when transferring methods between laboratories, updating to a new technology, or confirming results from a contract research organization. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6]
Overview of Core Analytical Techniques
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the analyte's physicochemical properties and the sample matrix. This compound, with a boiling point of approximately 169-170°C and a UV-active pyridine ring, is an excellent candidate for both techniques.[7]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is ideal for volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID detector provides high sensitivity to organic compounds containing carbon atoms, making it a robust choice for quantification.[8][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): HPLC separates compounds in a liquid mobile phase based on their polarity and interaction with a non-polar stationary phase. For this compound, a C18 column is a common choice. The UV detector measures the absorbance of the analyte as it elutes from the column, offering good selectivity for compounds with a chromophore, such as the pyridine ring.[10][11]
The Cross-Validation Workflow: A Framework for Equivalence
The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[3] This involves a systematic comparison of key validation parameters.
Below is a generalized workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as a robust starting point. Laboratories should perform their own internal optimization and validation based on their specific equipment and sample matrices.
Protocol 1: GC-FID Method for this compound
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector.
-
Column: Agilent J&W DB-Select 624 UI (or equivalent G43 phase), 30 m x 0.53 mm, 3.0 µm film thickness.[12]
-
Carrier Gas: Helium, constant flow at 3.5 mL/min.
-
Inlet: Split mode (10:1), 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
Diluent: Methanol.
-
Internal Standard (IS): Toluene at 100 µg/mL. Rationale: Toluene is structurally distinct, resolves well from this compound, and is stable under GC conditions.
Protocol 2: RP-HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid. Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Comparative Data Analysis & Interpretation
To establish equivalence, identical sets of validation samples were prepared and analyzed by each method. The following tables summarize the performance data.
Table 1: Linearity and Range
| Parameter | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | As defined |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 1.2% | 0.8% | ≤ 2.0% |
Interpretation: Both methods demonstrate excellent linearity across the specified range, as indicated by the high correlation coefficients.[6][13] The y-intercepts are minimal, suggesting a lack of significant systematic error or bias at the lower end of the concentration range.
Table 2: Accuracy (Spike Recovery)
| Spiked Level | GC-FID (% Recovery) | RP-HPLC-UV (% Recovery) | Acceptance Criteria |
| 50% (50 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.8% | 100.5% | 98.0% - 102.0% |
| 150% (150 µg/mL) | 101.5% | 99.1% | 98.0% - 102.0% |
Interpretation: Accuracy, demonstrated by the recovery of a known amount of analyte spiked into a blank matrix, is well within the acceptable limits for both methods. This indicates that the methods are free from significant matrix effects or sample preparation errors.
Table 3: Precision (Repeatability)
| Parameter | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria |
| Number of Replicates (n) | 6 | 6 | ≥ 6 |
| Concentration | 100 µg/mL | 100 µg/mL | --- |
| Relative Standard Deviation (%RSD) | 0.8% | 0.6% | ≤ 2.0% |
Interpretation: Both methods exhibit high precision, with %RSD values well below the typical 2% limit. This demonstrates that the methods provide consistent results upon repeated analysis of the same sample. The slightly lower RSD for the HPLC method may suggest a higher degree of instrumental stability for this particular application.
Expert Insights & Method Selection Rationale
While the data shows that both methods are valid and equivalent for their intended purpose, a senior scientist must consider the practical implications of each.
Caption: Key advantages and considerations for each analytical method.
-
When to Choose GC-FID: The GC-FID method is superior when this compound is being analyzed as a volatile impurity or residual solvent in a non-volatile drug substance or product. Its high sensitivity and separation power for volatiles make it the gold standard in this context, aligning with USP <467> methodologies.[12]
-
When to Choose RP-HPLC-UV: The RP-HPLC-UV method is often more practical in a routine quality control (QC) environment where it may be part of a larger analysis that includes non-volatile starting materials or degradation products. Its robustness and simpler sample preparation (often just "dilute and shoot") make it highly efficient for high-throughput testing.
Conclusion
This guide has demonstrated through established protocols and comparative data that both GC-FID and RP-HPLC-UV are valid and reliable methods for the quantification of this compound. The cross-validation results confirm their equivalence in terms of linearity, accuracy, and precision.
The final choice of method should be driven by the specific application. For trace-level volatile analysis, GC-FID offers unparalleled performance. For routine QC and integration into broader liquid-phase analytical workflows, RP-HPLC-UV provides robustness and versatility. By following the principles of method validation and cross-comparison outlined here, laboratories can ensure the generation of high-quality, defensible data, regardless of the chosen technology.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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This compound | C7H9N | CID 10822. PubChem, National Center for Biotechnology Information. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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OSHA Method T-PV2295-01-9112-CH for Pyridine. Occupational Safety and Health Administration. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
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Pyridine, 4-ethyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
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Pyridine, 4-ethyl- Gas Chromatography. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
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PrincetonSFC this compound 60Å. Princeton Chromatography Inc. [Link]
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This compound: CAS # 536-75-4 Compound Information. Restek. [Link]
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Chapter 6: Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent Technologies. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]
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A Senior Application Scientist's Guide to 4-Ethylpyridine Synthesis: A Comparative Benchmark
Introduction: The Significance of 4-Ethylpyridine
This compound is a vital heterocyclic compound, serving as a fundamental building block in numerous applications ranging from pharmaceuticals and agrochemicals to polymers and specialty materials.[1][2] Its pyridine core, functionalized with an ethyl group at the C4 position, imparts specific chemical properties that make it a valuable intermediate.[2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and chemical industry professionals. This guide provides an in-depth comparison of the most relevant synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data, to empower scientists in selecting the optimal pathway for their specific needs.
Route 1: Direct C4-Alkylation of Pyridine
The direct introduction of an ethyl group onto the pyridine ring is an intuitive and widely explored approach. Because the pyridine ring is electron-deficient, classical Friedel-Crafts alkylations are generally ineffective.[3][4] However, several successful strategies have been developed, primarily involving radical reactions or the activation of pyridine.
A. The Frank-Smith Method: Alkylation using Acetic Anhydride and Zinc
This is one of the most practical and well-documented methods for the laboratory-scale synthesis of this compound.[5][6] The reaction proceeds via a complex mechanism involving the generation of radical intermediates.
Mechanistic Rationale: The reaction is initiated by the reduction of pyridine by an activated metal, like zinc dust, in the presence of acetic anhydride. This is not a simple electrophilic substitution. It is believed to involve the formation of a radical anion or a related reactive intermediate. This species then reacts with acetic anhydride. Subsequent steps involving radical addition and aromatization ultimately yield this compound.[3] The use of zinc is crucial for the reductive activation step, while acetic anhydride serves as the source of the acetyl group that is ultimately transformed into the ethyl group.
Workflow for the Frank-Smith Alkylation
Caption: Experimental workflow for the Frank-Smith synthesis of this compound.
Detailed Experimental Protocol (Frank-Smith Method): Adapted from Frank, R. L.; Smith, P. V. Org. Synth. 1947, 27, 38.[6]
-
Activation of Zinc: Stir 830 g of zinc dust in 300 ml of 10% hydrochloric acid for 2 minutes. Filter the zinc, wash with 600 ml of water, followed by 200 ml of acetone, and dry thoroughly.
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 400 g (5.06 moles) of dry pyridine and 1200 g (11.76 moles) of acetic anhydride.
-
Initiation: Begin stirring and add 300 g of the activated zinc dust in small portions, maintaining the reaction temperature between 25°C and 30°C. The mixture will turn green.
-
Completion: After the initial zinc addition, add 300 ml of acetic acid to the flask and attach a reflux condenser. Add another 120 g of zinc dust in small portions.
-
Workup - Neutralization: Allow the flask to cool and transfer the contents to a larger (5-liter) flask. Cautiously neutralize the mixture with approximately 2 liters of a 40% aqueous sodium hydroxide solution.
-
Workup - Distillation: Steam distill the mixture until about 3 liters of distillate are collected.
-
Workup - Extraction: Saturate the distillate, which will have separated into two layers, with 1.5–1.8 kg of solid potassium carbonate. Decant the organic layer. Extract the remaining aqueous layer twice with 150 ml portions of chloroform.
-
Purification: Combine the initial organic layer and the chloroform extracts. Fractionally distill the mixture. After a forerun of chloroform, pyridine, and water, collect the product boiling at 163–165°C. The expected yield is 135–155 g (33–38%).
B. Minisci-Type Radical Alkylation
A more modern approach involves the Minisci reaction, which allows for the direct C-H functionalization of heteroaromatic bases.[7] This method offers high regioselectivity for the C4 position, which is often challenging to achieve.
Mechanistic Rationale: The Minisci reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver catalyst (AgNO₃) and a strong oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈). The electrophilic alkyl radical preferentially attacks the electron-rich positions of the protonated pyridine ring (C2 and C4). By using a blocking group on the nitrogen, the reaction can be exquisitely directed to the C4 position.[7] This strategy avoids the formation of regioisomers, a common problem in pyridine chemistry.
Route 2: Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a classic, powerful method for constructing the pyridine ring itself from simple acyclic precursors like aldehydes and ammonia.[8][9] While traditionally known for low yields, modern adaptations have made it industrially viable.[10]
Mechanistic Rationale: The reaction proceeds through a series of well-known organic reactions, including imine formation, base-catalyzed aldol condensations, and Michael additions.[8][11] In essence, aldehydes react with ammonia to form imines, which then undergo a cascade of condensation and cyclization reactions. A final oxidation/aromatization step yields the pyridine ring. For this compound, a carefully selected combination of aldehydes would be required. For example, a reaction involving acetaldehyde and another carbonyl compound could theoretically be tailored, though the industrial production of the related 2-methyl-5-ethylpyridine from paraldehyde (an acetaldehyde trimer) and ammonia is more common.[9][12]
Industrial Adaptation: Commercially, Chichibabin-type reactions are often performed in the gas phase at high temperatures (350–500 °C) over solid-acid catalysts like modified alumina (Al₂O₃) or silica (SiO₂).[8][9] These conditions significantly improve yields and selectivity compared to the original liquid-phase synthesis.
Generalized Chichibabin Reaction Mechanism
Caption: Key reaction steps in the Chichibabin pyridine synthesis.
Route 3: Dehydrogenation of 4-Ethylpiperidine
This route represents a modern, catalytic approach that leverages a pre-existing saturated ring. If 4-ethylpiperidine is readily available, its dehydrogenation offers a clean and efficient path to this compound. This strategy is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation/dehydrogenation cycles are key.[13]
Mechanistic Rationale: The reaction is an acceptorless dehydrogenation, meaning it does not require an external sacrificial hydrogen acceptor. The reaction is catalyzed by transition metal complexes, typically based on iridium or platinum, often supported on materials like silica or alumina.[14][15] The catalyst facilitates the removal of three equivalents of H₂ from the piperidine ring, leading to the formation of the aromatic pyridine system. This process is often conducted in a continuous flow reactor at elevated temperatures.[16]
Detailed Experimental Protocol (Catalytic Dehydrogenation): Based on the general procedure for acceptorless dehydrogenation of 4-methylpiperidine.[14]
-
Catalyst Preparation: Prepare the supported catalyst by impregnating a support (e.g., calcined SiO₂) with a solution of the iridium pincer complex. Dry under high vacuum.
-
Reactor Setup: In an inert atmosphere (glovebox), pack a tubular reactor with the prepared catalyst.
-
Reaction Execution: Seal the reactor, place it in a block heater, and connect it to an HPLC pump containing the 4-ethylpiperidine substrate.
-
Conditions: Heat the reactor to the target temperature (e.g., 350°C). Pump the substrate through the catalyst bed at a controlled flow rate (e.g., 0.025 mL/min).
-
Product Collection: The product stream exiting the reactor, consisting of this compound and hydrogen gas, is cooled and collected. The hydrogen gas can be measured to monitor reaction progress.
-
Purification: The collected liquid product can be purified by distillation to isolate pure this compound.
Comparative Analysis of Synthesis Routes
The choice of synthesis route is a multifactorial decision, balancing yield, cost, scale, and available equipment.
| Synthesis Route | Typical Yield | Key Reagents | Conditions | Advantages | Disadvantages |
| Frank-Smith Alkylation | 33-38%[6] | Pyridine, Acetic Anhydride, Zinc | Moderate Temp (25-30°C) | Well-documented, uses common reagents, good for lab scale. | Moderate yield, large excess of reagents, significant waste. |
| Minisci-Type Alkylation | Moderate to Good[7] | Pyridine, Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | 50°C | High C4-regioselectivity, broad scope. | Requires catalyst, potential for side reactions if not optimized. |
| Chichibabin Synthesis | Low (traditional)[10] to High (industrial)[9] | Aldehydes, Ammonia | High Temp (350-500°C), Gas-phase, Catalyst | Uses inexpensive feedstocks, suitable for large-scale industrial production. | Low yield in classic setup, often produces mixtures of isomers, harsh conditions. |
| Dehydrogenation | High Conversion[16] | 4-Ethylpiperidine, Iridium or Platinum Catalyst | High Temp (~350°C), Continuous Flow | High atom economy, clean (H₂ is the only byproduct), suitable for flow chemistry. | Requires pre-synthesized piperidine, expensive catalysts. |
Conclusion and Expert Recommendation
For laboratory-scale synthesis where practicality and reliability are paramount, the Frank-Smith alkylation of pyridine using zinc and acetic anhydride remains a robust choice despite its moderate yield.[6] Its detailed protocol in Organic Syntheses provides a high degree of confidence for successful replication.
For applications demanding high regioselectivity and functional group tolerance , modern Minisci-type C-H functionalization offers a superior, albeit more complex, alternative that avoids the formation of unwanted isomers.[7]
For large-scale industrial production , a gas-phase Chichibabin-type reaction is the most economically viable route, assuming the process is optimized to maximize the yield of the desired 4-ethyl isomer from inexpensive feedstocks.[8]
Finally, the catalytic dehydrogenation of 4-ethylpiperidine represents the forefront of green and efficient synthesis.[13] While currently limited by the availability of the starting piperidine and the cost of noble metal catalysts, it is an ideal route for processes integrated with hydrogen storage technologies or where atom economy is the primary driver.
The selection of a synthetic route is ultimately a strategic decision. By understanding the mechanistic underpinnings, experimental demands, and performance benchmarks of each pathway, researchers and drug development professionals can make informed choices to efficiently advance their scientific and commercial objectives.
References
- Vertex AI Search Result 1. Chichibabin pyridine synthesis.
-
Wikipedia. Chichibabin pyridine synthesis. [Link]
-
Chemistry Notes. Chichibabin pyridine synthesis. [Link]
- Wilbert, G.; Reich, L.; Tenenbaum, L. Improved Synthesis of this compound. The Journal of Organic Chemistry, 1957.
- Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium c
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube, 2022. [Link]
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Moioli, E. et al. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering (RSC Publishing), 2017. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethylpyridine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of reagents like 4-Ethylpyridine is not merely a regulatory formality; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound: The "Why" Behind the Precautions
This compound (C₇H₉N) is a flammable and toxic organic compound.[1] Understanding its inherent risks is the foundation for its safe disposal.
Key Hazards:
-
Flammability: this compound is a flammable liquid and vapor, with a flash point of 47°C / 116.6°F.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] This necessitates storage and handling away from heat, sparks, open flames, and other ignition sources.[1][2] All equipment used must be properly grounded and bonded to prevent static discharge.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
-
Environmental Hazards: this compound is soluble in water and its mobility in the environment is likely.[2][5] It is crucial to prevent its release into drains, surface water, or the sanitary sewer system to avoid environmental contamination.[3][5]
| Property | Value | Source |
| CAS Number | 536-75-4 | |
| Molecular Formula | C₇H₉N | |
| Appearance | Colorless to yellowish liquid | [6] |
| Boiling Point | 168 °C | |
| Flash Point | 47 °C / 116.6 °F (closed cup) | [2] |
| Density | 0.942 g/mL at 25 °C |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is a systematic process. The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Protocol for Laboratory-Scale Disposal of this compound
This protocol outlines the essential steps for the safe handling and accumulation of this compound waste within a laboratory setting, prior to its collection by a licensed disposal service.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Nitrile rubber gloves.[7]
-
Body Protection: A fully-buttoned lab coat.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[7][8]
Always have an emergency eyewash station and safety shower readily accessible.[8]
Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including pure chemical and contaminated materials (e.g., absorbent pads, gloves), in a dedicated, sealable, and compatible waste container.[7][8] Glass or high-density polyethylene containers are suitable.[7]
-
Segregation is Key: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, strong oxidizing agents, or bases.[5][8]
-
Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[7][8] The label must include:
-
The full chemical name: "this compound"
-
The accumulation start date
-
The hazard characteristics (e.g., "Flammable," "Toxic")
-
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1][2] Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][8]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal Procedure
-
Engage a Licensed Professional: The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][2][4]
-
Incineration: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration in a rotary kiln (820°C - 1600°C) or liquid injection incinerator (650°C - 1600°C).[9] This ensures the complete destruction of the hazardous compound.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3][5] Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine may be classified as a hazardous waste.[5][10]
Spill Management: Immediate Actions for a Safe Response
In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2][5]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[2][5] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste, including the proper disposal of this compound, is a cornerstone of a robust laboratory safety culture. By understanding the hazards, adhering to established protocols, and maintaining meticulous documentation, researchers can ensure a safe working environment, protect the environment, and uphold the integrity of their scientific endeavors. This guide serves as a comprehensive resource to support you in this critical responsibility.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethylpyridine
For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the bedrock upon which reliable and reproducible science is built. Handling reagents like 4-Ethylpyridine—a versatile yet hazardous compound—demands a proactive and informed approach to safety. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures required. We will explore not just what personal protective equipment (PPE) to use, but why it is essential, ensuring that every action in the lab is underpinned by a robust safety- S.[1][2]
The Hazard Profile of this compound: Know Your Enemy
This compound (CAS 536-75-4) is a flammable, colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1][2] Understanding its specific hazards is the first step in mitigating risk. Its dangers are multifaceted, encompassing flammability, irritant properties, and toxicity. Vapors from this compound can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Boiling Point | 168 °C (334.4 °F) | [3] |
| Flash Point | 50 °C (122 °F) - closed cup | [3] |
| Density | 0.942 g/mL at 25 °C | [3] |
| Vapor Pressure | 2.27 mmHg at 25 °C | [2] |
The Globally Harmonized System (GHS) classifications below clearly outline the primary dangers associated with this chemical.
| GHS Hazard Code | Description | Citation |
| H226 | Flammable liquid and vapor | [2][3] |
| H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [2][3] |
| H335 | May cause respiratory irritation | [2][3] |
In addition to these primary hazards, this compound is harmful if it comes into contact with the skin or is swallowed.[1] Symptoms of overexposure can include headaches, dizziness, nausea, and respiratory irritation.[1][4] It is crucial to treat this substance with the respect it demands.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls that remove the hazard at its source.
-
Chemical Fume Hood: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation, which is a primary exposure route.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[1]
-
Ignition Source Control: Due to its flammability, all potential ignition sources—such as open flames, hot plates, and spark-producing equipment—must be strictly excluded from the handling area.[1][4] Use only explosion-proof equipment and non-sparking tools when working with larger quantities.[1]
-
Safe Storage: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and located within a 10-second travel distance of the work area.[1][5]
A Head-to-Toe Approach to Personal Protective Equipment (PPE)
Once engineering controls are in place, the correct selection and use of PPE provide the necessary barrier between you and the chemical.
Eye and Face Protection: Shielding Your Most Vulnerable Organs
Why it's critical: this compound causes serious eye irritation.[2][3] A direct splash can result in significant and potentially irreversible damage.
-
Minimum Requirement: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes.
-
Enhanced Protection: When handling larger volumes (greater than 1 liter) or when there is a significant splash risk, supplement your goggles with a full-face shield.[6] A face shield protects the entire face from splashes and should always be worn in conjunction with, not in place of, chemical splash goggles.[7]
Respiratory Protection: Preventing Systemic Toxicity
Why it's critical: Inhalation of this compound vapors can cause respiratory tract irritation and may lead to systemic effects like headache and dizziness.[1][2] While a fume hood is the primary control, respiratory protection is essential during emergencies (e.g., spills) or in situations where engineering controls are insufficient.
-
Standard Operations: For routine handling inside a certified chemical fume hood, respiratory protection is typically not required.
-
Beyond Routine Use: If you experience any irritation or if exposure limits are at risk of being exceeded, a respirator is mandatory.[1] The appropriate choice is a NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge.[1] Look for a Type A (brown) filter conforming to EN14387 for European standards.[3]
-
Emergency Situations: For large spills or entry into areas with high vapor concentrations, a self-contained breathing apparatus (SCBA) is required.[8] All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Skin and Body Protection: Your Chemical Barrier
Why it's critical: this compound is harmful in contact with skin and causes skin irritation.[1][2] A robust barrier is essential to prevent both local and systemic effects.
-
Gloves - The Critical Choice: The selection of the correct glove material is vital. Latex gloves are not suitable for handling pyridine and its derivatives.[1]
-
For Incidental Contact (Splash Protection): Disposable nitrile or neoprene gloves are appropriate choices.[1][2][9] Nitrile gloves are often preferred as they tend to tear visibly when punctured, providing a clear indication of a breach.[9] Always use a "buddy system" to check gloves for any signs of degradation.
-
For Extended Contact or Immersion: For tasks involving prolonged contact, such as cleaning up a large spill, a more robust glove is required. Thicker, chemical-resistant gloves made of materials like Viton® or multi-layered laminates should be used.
-
Best Practice - Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of safety. If the outer glove is contaminated, it can be removed carefully, leaving the inner glove to protect you while you exit the area.
-
Immediate Removal: Regardless of the material, if a chemical splashes on your glove, remove it immediately, wash your hands, and don a new pair. Never reuse disposable gloves.[9]
-
-
Protective Clothing:
-
Lab Coat: A flame-resistant lab coat is mandatory to protect your street clothes and skin from minor splashes and spills.
-
Chemical Apron: When handling larger quantities or when there is a significant splash potential, wear a chemical-resistant apron over your lab coat.
-
Full Coverage: Always wear long pants and closed-toe shoes in the laboratory. The shoes should be made of a non-porous material.[7]
-
Procedural Walkthrough: Integrating Safety into Your Workflow
A commitment to safety is demonstrated through consistent, meticulous practice. The following protocols should be integrated into your standard operating procedures (SOPs).
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly (check the airflow monitor).
-
Clear the Area: Ensure the workspace is free of clutter and all unnecessary ignition sources are removed.
-
Locate Emergency Equipment: Visually confirm the path to the nearest eyewash station, safety shower, and fire extinguisher is unobstructed.
-
Review the SDS: Take a moment to re-read the Safety Data Sheet (SDS) for this compound, paying close attention to the hazard and first-aid sections.[1]
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical.
Step-by-Step Safe Handling Protocol
-
Transport: When moving the chemical, use a secondary container (like a rubber bottle carrier) to protect against breakage and spills.
-
Dispensing: Carefully pour or pipette this compound, keeping the container opening well inside the fume hood and away from your breathing zone.
-
Containment: Perform all reactions and manipulations in appropriate glassware within the fume hood. Keep containers tightly closed when not in use to minimize vapor release.[4]
-
Post-Handling: After use, securely cap the reagent bottle. Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, turning them inside out as you pull them off. Remove your lab coat and goggles last.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical, even if you believe no contact occurred.
Emergency Response: Plan for the Unexpected
Spill Response
-
Small Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad) to contain and soak up the spill.[1]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Wipe the area with a suitable solvent (as per your institution's guidelines) and then with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area immediately.
-
Alert others and activate the fire alarm if necessary.
-
If you are trained and equipped to do so, and it is safe, contain the spill. Otherwise, secure the area and contact your institution's emergency response team (e.g., Environmental Health & Safety).[5]
-
Do not attempt to clean up a large spill without the proper respiratory protection (SCBA) and protective clothing.
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[1]
-
Collect all waste in a clearly labeled, compatible, and tightly sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Never pour this compound down the drain.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection flowchart based on task-specific risk assessment.
By internalizing these principles and procedures, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in your process begins with trusting in your preparation.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10822, this compound. PubChem.
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- Sigma-Aldrich. (n.d.). This compound 98%.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl pyridine-4-carboxylate.
- U.S. National Library of Medicine. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- ChemicalBook. (n.d.). This compound.
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- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety.
- GenoChem World. (n.d.). This compound.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- SAFEVEST. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
